molecular formula C11H20N2O3 B1674822 Leucylproline CAS No. 6403-35-6

Leucylproline

货号: B1674822
CAS 编号: 6403-35-6
分子量: 228.29 g/mol
InChI 键: VTJUNIYRYIAIHF-IUCAKERBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Leu-Pro zwitterion is a peptide zwitterion obtained by transfer of a proton from the carboxy to the amino terminus of Leu-Pro. It is a tautomer of a Leu-Pro.
See also: Leu-Pro (preferred).

属性

CAS 编号

6403-35-6

分子式

C11H20N2O3

分子量

228.29 g/mol

IUPAC 名称

(2S)-1-[(2S)-2-azaniumyl-4-methylpentanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t8-,9-/m0/s1

InChI 键

VTJUNIYRYIAIHF-IUCAKERBSA-N

手性 SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)[O-])[NH3+]

规范 SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)[O-])[NH3+]

外观

Solid powder

其他CAS编号

6403-35-6

物理描述

Solid

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Leucylproline;  Leu-pro; 

产品来源

United States

Foundational & Exploratory

Leucylproline biological function and pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Function and Pathways of Leucylproline For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound exists in two primary forms: a linear dipeptide (L-leucyl-L-proline) and a cyclic dipeptide [cyclo(L-Leu-L-Pro)]. While the linear form appears to primarily serve as a metabolic intermediate subject to rapid enzymatic hydrolysis, the cyclic form, cyclo(L-Leu-L-Pro), exhibits a wide range of potent biological activities. This guide delineates the distinct functions and associated pathways of both forms, with a significant focus on the therapeutically promising cyclic dipeptide. Cyclo(L-Leu-L-Pro) has demonstrated significant antifungal, antibacterial, and anticancer properties. Its mechanisms of action are multifaceted, including the disruption of microbial cell membranes, inhibition of mycotoxin production, and modulation of key signaling pathways in cancer, such as the CD151-EGFR axis. This document provides a comprehensive overview of the current understanding of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways.

Linear this compound: Metabolism and Biological Function

The linear dipeptide L-leucyl-L-proline is formed from the amino acids L-leucine and L-proline. In mammalian systems, it is primarily considered a transient product of protein digestion and catabolism.

Metabolic Pathways

Formation and Degradation: Linear this compound is formed during the breakdown of dietary and endogenous proteins. Once in the bloodstream or within cells, it is rapidly hydrolyzed back into its constituent amino acids, L-leucine and L-proline, by peptidases. Several organs, including the liver, kidney, and gut, are involved in the clearance of dipeptides from plasma[1]. The uptake into red blood cells is minimal and appears to occur via simple diffusion[2].

Two key enzymes are implicated in the hydrolysis of proline-containing dipeptides:

  • Prolidase (PEPD): This cytosolic metallopeptidase specializes in cleaving dipeptides with a C-terminal proline or hydroxyproline. It exhibits high activity against various Xaa-Pro dipeptides, including leucyl-proline[3][4][5].

  • Dipeptidyl Peptidase IV (DPP-IV): A serine exopeptidase that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. Proline-containing dipeptides can also act as inhibitors of DPP-IV.

Proteins Dietary/Endogenous Proteins LeuPro Linear Leucyl-Proline Proteins->LeuPro Proteolysis Leu L-Leucine LeuPro->Leu Hydrolysis Pro L-Proline LeuPro->Pro Hydrolysis Peptidases Prolidase (PEPD) Dipeptidyl Peptidase IV (DPP-IV) Peptidases->LeuPro catalyzes

Metabolic fate of linear leucyl-proline.
Biological Function

Current research indicates that linear leucyl-proline has limited direct biological activity, likely due to its rapid degradation. A study comparing the linear and cyclic forms found that linear leucyl-proline had significantly weaker reactive oxygen species (ROS) scavenging activity than its cyclic counterpart. Its primary role is therefore considered to be metabolic, serving as a source of L-leucine and L-proline for cellular processes.

Cyclo(L-Leu-L-Pro): Biological Functions and Signaling Pathways

Cyclo(L-Leu-L-Pro) [cLP], a 2,5-diketopiperazine, is a stable cyclic dipeptide primarily produced by microorganisms, including various bacteria and fungi. It is the more biologically active form and has garnered significant interest for its therapeutic potential.

Anticancer Activity

Cyclo(L-Leu-L-Pro) has demonstrated cytotoxic and anti-migratory effects against several cancer cell lines, with notable activity against triple-negative breast cancer (TNBC).

Signaling Pathway: Disruption of CD151-EGFR Interaction The primary anticancer mechanism identified for cyclo(L-Leu-L-Pro) involves the tetraspanin protein CD151, which is often overexpressed in cancer and associated with poor prognosis. CD151 forms complexes with other transmembrane proteins, including the Epidermal Growth Factor Receptor (EGFR), to promote cancer cell migration, proliferation, and survival.

Cyclo(L-Leu-L-Pro) has been shown to down-regulate the expression of CD151. This disruption weakens the CD151-EGFR interaction, leading to the attenuation of downstream EGFR signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. The consequences of this signaling disruption include:

  • Cell Cycle Arrest: Reduced expression of key cell cycle progression proteins such as Cyclin D and CDK4, and increased expression of cell cycle inhibitors like p27kip1.

  • Inhibition of Migration: Decreased activity of proteins involved in cell motility, such as PAK and RAC1.

cluster_membrane Cell Membrane EGFR EGFR CD151 CD151 EGFR->CD151 Interaction Downstream Downstream EGFR Signaling (e.g., PI3K/AKT, MAPK/ERK) CD151->Downstream Promotes cLP Cyclo(L-Leu-L-Pro) cLP->CD151 Downregulates CellCycle Cell Cycle Progression (Cyclin D, CDK4) Downstream->CellCycle Migration Cell Migration (PAK, RAC1) Downstream->Migration Proliferation Proliferation & Survival CellCycle->Proliferation Migration->Proliferation

Anticancer signaling pathway of Cyclo(L-Leu-L-Pro).
Antifungal Activity

Cyclo(L-Leu-L-Pro) exhibits broad-spectrum antifungal activity against various fungal pathogens, including Aspergillus species.

Mechanism of Action: The antifungal mechanism is believed to be multifactorial:

  • Membrane Disruption: Like many antimicrobial peptides, cyclic dipeptides are thought to interact with and disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Cell Wall Synthesis: It may interfere with enzymes essential for the synthesis of the fungal cell wall.

  • Inhibition of Aflatoxin Production: Cyclo(L-Leu-L-Pro) has been shown to inhibit the production of aflatoxins by Aspergillus parasiticus, repressing the transcription of aflatoxin-related genes such as aflR.

Antibacterial and Quorum Sensing Activity

Cyclo(L-Leu-L-Pro) is active against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like vancomycin-resistant enterococci (VRE).

Mechanism of Action:

  • Biofilm Inhibition: It has been shown to mitigate the formation of biofilms in pathogens like Listeria monocytogenes.

  • Quorum Sensing (QS) Modulation: In some bacteria, such as Serratia odorifera, cyclo(L-Leu-L-Pro) acts as a quorum sensing signal molecule (autoinducer), regulating gene expression in a population-density-dependent manner. By interfering with QS systems, these molecules can disrupt virulence and biofilm formation.

Quantitative Data Summary

The following tables summarize the reported quantitative biological activities of cyclo(L-Leu-L-Pro).

Table 1: Cytotoxicity and Anticancer Activity

Cell LineAssay TypeEndpointValueReference(s)
HT-29 (Colon Cancer)CytotoxicityIC50101.56 µMMedChemExpress
MCF-7 (Breast Cancer)CytotoxicityIC5078.78 µMMedChemExpress
A375 (Melanoma)CytotoxicityIC5051.13 µMMedChemExpress
K562 (Leukemia)CytotoxicityIC5021.72 µMMedChemExpress
NCM460 (Normal Colon)CytotoxicityIC50775.86 µMMedChemExpress
K562, HL-60, U937 (Leukemia)Growth InhibitionN/AConcentration-dependent (1-500 µg/ml)

Table 2: Antimicrobial and Other Activities

Organism/TargetActivityEndpointValueReference(s)
Aspergillus parasiticusAflatoxin InhibitionIC500.20 mg/mL (200 µg/mL)
Vancomycin-Resistant Enterococcus faecalisAntibacterialMIC12.5 µg/mL
Aspergillus flavusAntifungalMIC8 µg/mL
Balanus amphitrite (Barnacle)AntifoulingEC500.15 mM
Meloidogyne incognita (Nematode)NematicidalMortality (72h)84.3% at 67.5 mg/L

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of cyclo(L-Leu-L-Pro) on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HT-29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • Cyclo(L-Leu-L-Pro) stock solution (in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them, and adjust the cell suspension to a density of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of cyclo(L-Leu-L-Pro) in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a "medium only" blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

A Seed cells in 96-well plate B Incubate 24h (Cell attachment) A->B C Treat cells with serial dilutions of cLP B->C D Incubate 48h (Compound exposure) C->D E Add MTT reagent to each well D->E F Incubate 3-4h (Formazan formation) E->F G Add solubilization solvent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

Experimental workflow for the MTT cytotoxicity assay.
Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain, following guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the MIC of cyclo(L-Leu-L-Pro) against Aspergillus flavus.

Materials:

  • Aspergillus flavus strain

  • Potato Dextrose Agar (PDA) plates

  • RPMI-1640 medium (buffered with MOPS)

  • Sterile 96-well flat-bottom microplates

  • Cyclo(L-Leu-L-Pro) stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture A. flavus on a PDA plate for 5-7 days to allow for sporulation. Harvest conidia (spores) by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile cheesecloth. Adjust the conidial suspension concentration to 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in RPMI-1640 medium.

  • Compound Dilution: Prepare a two-fold serial dilution of cyclo(L-Leu-L-Pro) in a 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate to achieve a range of concentrations.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound, effectively halving the compound concentration in each well.

  • Controls: Include a positive control well (fungal inoculum with no compound) and a negative/sterility control well (medium only).

  • Incubation: Cover the plate and incubate at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of cyclo(L-Leu-L-Pro) at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

A Prepare fungal inoculum (e.g., A. flavus) C Add fungal inoculum to each well A->C B Prepare 2-fold serial dilutions of cLP in 96-well plate B->C D Include positive (no cLP) and negative (no fungi) controls E Incubate plate at 35°C for 48-72h F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for antifungal broth microdilution assay.

Conclusion

The dipeptide this compound presents a fascinating case of structural influence on biological function. The linear form, L-leucyl-L-proline, is a transient metabolite with limited intrinsic activity, rapidly processed by cellular peptidases. In stark contrast, its cyclic counterpart, cyclo(L-Leu-L-Pro), is a stable and potent bioactive molecule with significant therapeutic potential. Its ability to modulate complex signaling pathways in cancer, such as the CD151-EGFR axis, and its robust antimicrobial activities, make it a compelling lead compound for further investigation in drug development. Future research should focus on elucidating the precise molecular interactions underlying its antifungal and antibacterial effects, optimizing its structure for enhanced potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models.

References

A Comprehensive Overview of Leucylproline Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylproline, a dipeptide composed of the amino acids leucine (B10760876) and proline, occupies a unique niche in cellular metabolism. While often considered a simple breakdown product of protein catabolism, emerging evidence suggests a more nuanced role for this dipeptide in cellular processes and signaling. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, including its synthesis, degradation, and potential physiological significance. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

This compound Synthesis and Degradation

The metabolic journey of this compound involves both its formation, primarily through the breakdown of larger proteins, and its degradation into its constituent amino acids.

Biosynthesis of this compound

Currently, there is no evidence to suggest a dedicated enzymatic pathway for the de novo synthesis of this compound from free leucine and proline in mammalian cells. The primary source of this compound is believed to be the catabolism of endogenous and exogenous proteins.[1] Proteases and peptidases cleave large proteins into smaller peptides, including dipeptides like this compound. The specific proteases that release this compound from protein sources have not been extensively characterized. However, enzymatic synthesis of dipeptides is a known biological process, often catalyzed by aminopeptidases or through non-ribosomal peptide synthetase (NRPS) mechanisms in some organisms, though the latter is not a primary pathway in mammals for this dipeptide.[2][3][4]

Degradation of this compound

The principal enzyme responsible for the degradation of this compound is prolidase , also known as peptidase D (EC 3.4.13.9).[5] Prolidase is a cytosolic metalloenzyme that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. The enzymatic reaction is as follows:

This compound + H₂O → Leucine + Proline

While prolidase exhibits the highest affinity for glycyl-proline, it also efficiently hydrolyzes other X-Pro dipeptides, including this compound. The activity of prolidase is crucial for the final steps of collagen degradation and for providing a cellular supply of proline for various metabolic processes.

Cellular Transport of this compound

The entry of this compound into cells is likely mediated by the proton-coupled peptide transporters PEPT1 and PEPT2 (SLC15A1 and SLC15A2, respectively). These transporters are responsible for the uptake of di- and tripeptides from the intestinal lumen and their reabsorption in the kidneys. PEPT1 is a low-affinity, high-capacity transporter found predominantly in the small intestine, while PEPT2 is a high-affinity, low-capacity transporter with a broader tissue distribution, including the kidneys, brain, and lungs. Although direct studies on this compound transport are limited, the broad substrate specificity of PEPT1 and PEPT2 for dipeptides suggests they are the primary conduits for this compound cellular uptake.

Signaling Pathways Influenced by this compound Metabolism

While direct signaling roles of the dipeptide this compound are not well-established, its constituent amino acids, leucine and proline, are known to be potent modulators of key cellular signaling pathways, particularly the mTOR (mechanistic target of rapamycin) and MAPK (mitogen-activated protein kinase) pathways.

mTOR Signaling

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine is a well-known activator of mTORC1 (mTOR complex 1). Upon transport into the cell and potential hydrolysis of this compound, the released leucine can contribute to the intracellular leucine pool, thereby activating mTORC1. This activation leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis. Proline has also been shown to activate mTORC1 signaling.

MAPK Signaling

The MAPK signaling cascade is involved in a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. Both leucine and proline have been implicated in the modulation of MAPK pathways. For instance, leucine has been shown to influence ERK phosphorylation, a key component of the MAPK pathway. The release of leucine and proline from this compound hydrolysis could, therefore, contribute to the fine-tuning of MAPK signaling.

The interplay between this compound metabolism and these critical signaling pathways is a promising area for future research.

Quantitative Data on this compound Metabolism

Quantitative data on this compound metabolism is currently limited in the scientific literature. The following table summarizes the available information. Further research is needed to determine the precise kinetic parameters of prolidase for this compound and the typical intracellular concentrations of this dipeptide in various cell types and tissues.

ParameterValueOrganism/SystemReference
Prolidase Kinetics (Gly-Pro)
Km5.4 mMHuman recombinant
Vmax489 U/mgHuman recombinant
Intracellular Amino Acid Concentrations
ProlineVaries by cell type and conditionHuman cells
LeucineVaries by cell type and conditionHuman cells

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Quantification of this compound by UPLC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound in biological samples.

1. Sample Preparation (Cell Lysates) a. Culture cells to the desired confluence. b. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold 80% methanol (B129727) to the culture plate and scrape the cells. d. Transfer the cell suspension to a microcentrifuge tube. e. Vortex vigorously for 1 minute. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator. h. Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis a. Chromatographic Separation: i. Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to achieve separation. v. Flow Rate: 0.3 - 0.5 mL/min. vi. Column Temperature: 40°C. b. Mass Spectrometry Detection: i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: The specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., ¹³C₆,¹⁵N₂-Leucylproline) need to be determined empirically. For this compound (C₁₁H₂₀N₂O₃, MW: 228.29), the precursor ion would be [M+H]⁺ at m/z 229.15. Product ions would result from the fragmentation of the peptide bond. iv. Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

3. Data Analysis a. Generate a standard curve using known concentrations of this compound. b. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve. c. Normalize the results to the total protein concentration of the cell lysate.

Enzymatic Assay for Prolidase Activity using this compound

This protocol describes a method to measure the activity of prolidase by quantifying the release of proline from the hydrolysis of this compound.

1. Reagents a. Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl₂. b. Substrate Solution: 50 mM this compound in assay buffer. c. Reaction Stop Solution: 1.5 M Acetic acid. d. Ninhydrin (B49086) Reagent: 2.5 g of ninhydrin dissolved in 60 mL of glacial acetic acid and 40 mL of 6 M phosphoric acid. e. Proline Standard Curve: Prepare a series of proline standards (0-1 mM) in the assay buffer.

2. Assay Procedure a. Prepare the reaction mixture by adding 50 µL of the sample (e.g., cell lysate) to 50 µL of pre-warmed assay buffer in a microcentrifuge tube. b. Pre-incubate the mixture at 37°C for 10 minutes to activate the enzyme. c. Initiate the reaction by adding 100 µL of the pre-warmed substrate solution. d. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding 200 µL of the reaction stop solution. f. Add 200 µL of the ninhydrin reagent to each tube, including the proline standards and a blank (assay buffer). g. Boil the tubes for 10 minutes. h. Cool the tubes on ice. i. Measure the absorbance at 515 nm.

3. Calculation of Prolidase Activity a. Generate a standard curve of absorbance versus proline concentration. b. Determine the concentration of proline released in each sample from the standard curve. c. Calculate the prolidase activity as µmoles of proline released per minute per mg of protein.

Diagrams of Signaling Pathways and Experimental Workflows

To visually represent the complex relationships in this compound metabolism, the following diagrams have been generated using Graphviz (DOT language).

Leucylproline_Metabolism cluster_synthesis Biosynthesis cluster_dipeptide cluster_degradation Degradation Protein Catabolism Protein Catabolism This compound This compound Protein Catabolism->this compound Proteases Leucine Leucine This compound->Leucine Prolidase (EC 3.4.13.9) + H₂O Proline Proline This compound->Proline Prolidase (EC 3.4.13.9) + H₂O

Figure 1: Overview of this compound Metabolism.

Signaling_Pathways This compound This compound Leucine Leucine This compound->Leucine Hydrolysis Proline Proline This compound->Proline Hydrolysis mTORC1 mTORC1 Leucine->mTORC1 Activates MAPK MAPK Leucine->MAPK Modulates Proline->mTORC1 Activates Proline->MAPK Modulates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Proliferation\n& Differentiation Cell Proliferation & Differentiation MAPK->Cell Proliferation\n& Differentiation Regulates

Figure 2: Potential Influence on Signaling Pathways.

UPLC_MS_Workflow Cell Culture Cell Culture Cell Lysis & Extraction Cell Lysis & Extraction Cell Culture->Cell Lysis & Extraction UPLC Separation UPLC Separation Cell Lysis & Extraction->UPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) UPLC Separation->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis Quantification Quantification Data Analysis->Quantification

Figure 3: UPLC-MS/MS Experimental Workflow.

Conclusion and Future Directions

The metabolism of this compound, while seemingly straightforward, is intertwined with fundamental cellular processes, including protein turnover and major signaling networks. The degradation of this dipeptide by prolidase provides a source of leucine and proline, which can then influence pathways such as mTOR and MAPK, thereby impacting cell growth and proliferation.

Significant gaps in our understanding remain, particularly concerning the direct biological activities of this compound, the specificities of its transport, and a comprehensive quantitative picture of its metabolic flux. Future research should focus on:

  • Elucidating the direct signaling roles of this compound: Does the dipeptide itself have signaling functions independent of its constituent amino acids?

  • Characterizing the transport kinetics of this compound: Determining the affinity and capacity of PEPT1 and PEPT2 for this compound.

  • Obtaining precise quantitative data: Measuring the kinetic parameters of prolidase for this compound and determining its intracellular and tissue-specific concentrations.

  • Investigating the role of this compound metabolism in disease: Exploring potential links between dysregulated this compound metabolism and pathological conditions.

Addressing these questions will provide a more complete understanding of this compound's role in cellular physiology and may open new avenues for therapeutic intervention in various diseases.

References

Leucylproline's Role in Cellular Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylproline, a dipeptide composed of leucine (B10760876) and proline, is increasingly recognized for its potential role as a signaling molecule in various physiological processes. While research into its specific mechanisms of action is ongoing, emerging evidence suggests that this compound may exert its effects through the activation of G-protein coupled receptors (GPCRs), leading to the modulation of downstream cellular signaling cascades. This technical guide provides a comprehensive overview of the hypothesized role of this compound in cellular signaling, with a focus on its potential to induce intracellular calcium mobilization and activate the MAPK/ERK pathway. Detailed experimental protocols for investigating these signaling events are provided, alongside illustrative data and pathway diagrams to guide future research and drug development efforts in this promising area.

Introduction to this compound and Cellular Signaling

Dipeptides, once thought to be mere intermediates in protein metabolism, are now understood to function as signaling molecules, modulating a variety of cellular responses.[1][2] this compound is one such dipeptide that has garnered interest for its potential biological activities. Although a specific receptor for this compound has not yet been definitively identified, its structural similarity to other signaling molecules suggests it may interact with one or more GPCRs.[3]

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication.[4] Ligand binding to a GPCR initiates a conformational change, leading to the activation of heterotrimeric G-proteins and the subsequent engagement of various downstream effector pathways. The two primary signaling cascades hypothesized to be modulated by this compound are the Gq-mediated calcium mobilization pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

Hypothesized Signaling Pathways of this compound

Gq-Mediated Intracellular Calcium Mobilization

It is proposed that this compound may bind to a Gq-coupled GPCR. This interaction would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium concentration can then activate a variety of calcium-dependent enzymes and transcription factors, leading to a cellular response.

Gq_Pathway cluster_ER This compound This compound GPCR Hypothetical GPCR (Gq-coupled) This compound->GPCR Binds Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER Ca2+ CellularResponse_Ca Cellular Response Ca2_cyto->CellularResponse_Ca Triggers

Figure 1: Hypothesized Gq-mediated calcium mobilization by this compound.
MAPK/ERK Pathway Activation

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of this pathway can be initiated by various stimuli, including GPCR activation. It is plausible that this compound, through its interaction with a GPCR, could lead to the activation of the Ras-Raf-MEK-ERK signaling cascade. This would involve a series of phosphorylation events, culminating in the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.

MAPK_ERK_Pathway This compound This compound GPCR Hypothetical GPCR This compound->GPCR Binds Adaptor Adaptor Proteins (e.g., Grb2, Sos) GPCR->Adaptor Recruits Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Nucleus Nucleus pERK->Nucleus Translocates TF Transcription Factors Nucleus->TF Phosphorylates GeneExpression Changes in Gene Expression TF->GeneExpression Regulates

Figure 2: Hypothesized MAPK/ERK pathway activation by this compound.

Quantitative Data Summary (Illustrative)

To date, there is a lack of published quantitative data on the specific binding affinity and signaling potency of this compound. The following tables present hypothetical data to illustrate the types of quantitative information that are crucial for characterizing the activity of this dipeptide. These values are for illustrative purposes only and must be determined experimentally.

Table 1: Hypothetical Binding Affinity of this compound to a Putative GPCR

ParameterValue (Illustrative)Method
Kd (Dissociation Constant)50 nMRadioligand Binding Assay
Ki (Inhibition Constant)75 nMCompetitive Binding Assay

Table 2: Hypothetical Functional Potency of this compound in Cellular Assays

AssayParameterValue (Illustrative)Cell Line
Intracellular Calcium MobilizationEC50150 nMHEK293
ERK1/2 PhosphorylationEC50200 nMCHO-K1
cAMP AccumulationNo significant effect> 10 µMHEK293

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the signaling properties of this compound.

Intracellular Calcium Mobilization Assay using a FLIPR System

This protocol describes a no-wash fluorescence-based assay to measure changes in intracellular calcium upon stimulation with this compound using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • FLIPR Calcium Assay Kit (e.g., Molecular Devices)

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed HEK293 cells into 96-well plates at a density of 50,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).

    • Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Plate Preparation:

    • Prepare a serial dilution of this compound in assay buffer in a separate 96-well plate to achieve the desired final concentrations after addition to the cell plate.

  • FLIPR Measurement:

    • Set up the FLIPR instrument to monitor fluorescence changes (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Initiate the automated addition of the this compound solutions from the compound plate to the cell plate.

    • Continue to record fluorescence for at least 2-3 minutes to capture the full calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well plate Incubate1 Incubate Overnight Seed->Incubate1 Load Load Cells with Calcium Dye Incubate1->Load Incubate2 Incubate 1 hr Load->Incubate2 FLIPR Measure Baseline Fluorescence Incubate2->FLIPR Prepare_LP Prepare this compound Dilutions Add_LP Add this compound Prepare_LP->Add_LP FLIPR->Add_LP Record Record Fluorescence Changes Add_LP->Record Calculate Calculate ΔF Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine EC50 Plot->Determine

Figure 3: Experimental workflow for the FLIPR calcium mobilization assay.
Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates by Western blotting following stimulation with this compound.

Materials:

  • CHO-K1 cells (or other suitable cell line)

  • Cell culture medium

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 and Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed CHO-K1 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to stimulation.

    • Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the membrane with the primary antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the fold change in p-ERK/total ERK ratio relative to the untreated control.

Western_Blot_Workflow Start Cell Treatment with this compound Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Block Blocking Transfer->Block pERK_Ab Incubate with anti-p-ERK Ab Block->pERK_Ab Wash1 Wash pERK_Ab->Wash1 Sec_Ab Incubate with Secondary Ab Wash1->Sec_Ab Wash2 Wash Sec_Ab->Wash2 Develop ECL Detection Wash2->Develop Image1 Image p-ERK Signal Develop->Image1 Strip Strip Membrane Image1->Strip Reblock Re-block Strip->Reblock TotalERK_Ab Incubate with anti-total ERK Ab Reblock->TotalERK_Ab Wash3 Wash TotalERK_Ab->Wash3 Sec_Ab2 Incubate with Secondary Ab Wash3->Sec_Ab2 Wash4 Wash Sec_Ab2->Wash4 Develop2 ECL Detection Wash4->Develop2 Image2 Image total ERK Signal Develop2->Image2 Analysis Densitometry Analysis (p-ERK / total ERK) Image2->Analysis

Figure 4: Experimental workflow for Western blot analysis of ERK phosphorylation.

Future Directions and Drug Development Implications

The elucidation of this compound's specific role in cellular signaling holds significant promise for drug development. If this compound is found to activate a specific GPCR that is implicated in a disease state, this dipeptide or its analogs could serve as a starting point for the development of novel therapeutics. For instance, if this compound demonstrates agonistic activity at a receptor involved in metabolic regulation, it could be explored for the treatment of metabolic disorders. Conversely, if it acts as an antagonist at a receptor implicated in an inflammatory condition, it could be developed as an anti-inflammatory agent.

Future research should focus on:

  • Receptor Deorphanization: Identifying the specific GPCR(s) that bind this compound using techniques such as receptor screening arrays and affinity chromatography.

  • Quantitative Pharmacological Characterization: Determining the binding affinity (Kd) and functional potency (EC50/IC50) of this compound at its target receptor(s) across various signaling pathways (e.g., Gs, Gi, Gq).

  • In Vivo Studies: Investigating the physiological effects of this compound in animal models of disease to validate its therapeutic potential.

Conclusion

While the direct evidence for this compound's role in cellular signaling is still emerging, the hypothetical framework presented in this guide provides a rational basis for future investigation. The detailed experimental protocols and illustrative data offer a practical roadmap for researchers to explore the signaling properties of this intriguing dipeptide. By systematically investigating its interactions with GPCRs and downstream signaling cascades, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of a new class of dipeptide-based drugs.

References

Leucylproline as a Potential Biomarker: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of metabolomics is increasingly focused on identifying novel biomarkers for the early detection, diagnosis, and monitoring of diseases. Dipeptides, which are the breakdown products of proteins, are emerging as a class of metabolites with significant biomarker potential. This technical guide focuses on the initial studies and methodologies surrounding Leucylproline (Leu-Pro), a dipeptide composed of the amino acids leucine (B10760876) and proline, as a potential biomarker. While dedicated research on this compound's specific roles in disease is still in its early stages, this document provides a comprehensive overview of the existing analytical methods for its quantification and lays the groundwork for future investigations.

This compound is classified as a dipeptide, an organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond.[1] It is considered a secondary metabolite, which may play a role in signaling or defense mechanisms.[1] Although extensive research has not yet been published on this compound, its constituent amino acids, leucine and proline, have been individually implicated in various physiological and pathological processes, including cancer and neurological disorders, suggesting the potential significance of their dipeptide form.

Quantitative Analysis of this compound

The accurate and sensitive quantification of this compound in biological matrices is fundamental to its investigation as a potential biomarker. A robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous detection of a large panel of dipeptides, including this compound.[2]

Experimental Protocol: UPLC-MS/MS for this compound Quantification[2]

This protocol is adapted from the methodology described by A. M. P. Lust et al. in "A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles."

1. Sample Preparation and Derivatization:

  • Objective: To prepare biological samples for analysis and enhance the sensitivity and chromatographic separation of this compound through chemical derivatization.

  • Procedure:

    • Homogenize tissue samples or prepare biofluids (e.g., serum, urine).

    • Perform protein precipitation to remove larger molecules.

    • Derivatize the dipeptides with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), also known as AccQ-Tag™. This reagent labels the primary and secondary amines of the dipeptides.

2. UPLC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • System: An ultra-performance liquid chromatography system.

    • Column: A suitable reversed-phase column for the separation of derivatized dipeptides.

    • Mobile Phase: A gradient of an aqueous buffer (A) and an organic solvent (B). The specific gradient is detailed in the table below.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry (MS):

    • System: A tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of this compound. The MRM transitions are provided in the data table.

Quantitative Data for this compound Analysis

The following tables summarize the key quantitative parameters for the analysis of this compound using the described UPLC-MS/MS method.[2]

ParameterValue
Compound Leucyl-Proline (Leu-Pro)
Precursor Ion (m/z) 399.1
Product Ion (m/z) 171.1
Retention Time (min) 8.97
Cone Voltage (V) 56
Collision Energy (eV) 37

Table 1: Mass Spectrometry Parameters for this compound Detection.

Time (min)Flow (mL/min)%A%B
Initial 0.5982
0.50 0.5982
11.50 0.57030
11.51 0.51090
13.00 0.51090
13.10 0.5982
15.00 0.5982

Table 2: Chromatographic Gradient for Dipeptide Separation.

Experimental Workflow and Signaling Pathways

To visually represent the processes involved in this compound biomarker research, the following diagrams have been generated using the DOT language.

G cluster_0 Sample Collection and Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Derivatization (AQC) Derivatization (AQC) Protein Precipitation->Derivatization (AQC) UPLC Separation UPLC Separation Derivatization (AQC)->UPLC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) UPLC Separation->Mass Spectrometry (MRM) Quantification Quantification Mass Spectrometry (MRM)->Quantification Biostatistical Analysis Biostatistical Analysis Quantification->Biostatistical Analysis Biomarker Validation Biomarker Validation Biostatistical Analysis->Biomarker Validation

Workflow for this compound Quantification.

Signaling Pathways:

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. Future research is necessary to elucidate its biological functions and interactions within cellular signaling cascades. As the constituent amino acids, leucine and proline, are known to be involved in pathways such as mTOR signaling and collagen metabolism respectively, these may represent starting points for investigating the downstream effects of this compound.

Future Directions and Conclusion

The study of this compound as a potential biomarker is in its nascent stages. The development of a sensitive and specific UPLC-MS/MS method provides a critical tool for researchers to begin quantifying this dipeptide in various biological samples and correlating its levels with different disease states.

Future research should focus on:

  • Method Validation: Wider validation of the UPLC-MS/MS method across different laboratories and sample types.

  • Clinical Studies: Large-scale clinical studies to investigate the association between this compound levels and specific diseases, such as cancer, neurological disorders, and metabolic diseases.

  • Functional Studies: In vitro and in vivo studies to understand the biological function of this compound and its role in cellular signaling pathways.

References

An In-depth Technical Guide to the Enzymatic Regulation of Leucylproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylproline, a dipeptide composed of L-leucine and L-proline, is a product of protein catabolism and plays a significant role in cellular metabolism and signaling. Its regulation is primarily governed by the enzymatic activity of prolidase (PEPD), a cytosolic exopeptidase with a unique specificity for dipeptides containing a C-terminal proline or hydroxyproline (B1673980) residue. Dysregulation of prolidase activity and subsequent alterations in this compound levels have been implicated in various pathological conditions, making the enzymatic control of this dipeptide a critical area of research for therapeutic development. This technical guide provides a comprehensive overview of the synthesis, degradation, and signaling pathways associated with this compound, with a focus on the enzymatic kinetics, experimental protocols, and potential for therapeutic intervention.

Introduction

This compound (Leu-Pro) is a dipeptide that arises from the breakdown of endogenous and dietary proteins.[1] While not synthesized by a dedicated enzymatic pathway, its cellular concentration is tightly controlled by the activity of prolidase (EC 3.4.13.9), also known as peptidase D (PEPD).[2] Prolidase is the only known human enzyme capable of cleaving the peptide bond between an N-terminal amino acid and a C-terminal proline or hydroxyproline.[3] This enzymatic action releases L-leucine and L-proline, which can then be reutilized for protein synthesis or enter other metabolic pathways. The regulation of this compound levels is crucial for maintaining cellular homeostasis, and disruptions in this process are associated with prolidase deficiency, a rare autosomal recessive disorder with diverse clinical manifestations.[4] Furthermore, emerging evidence suggests a role for proline and its dipeptides in modulating key signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR) and mitogen-activated protein kinase (MAPK) pathways, highlighting the broader physiological significance of this compound metabolism.

Enzymatic Regulation of this compound

The cellular concentration of this compound is primarily determined by the balance between its formation through protein degradation and its hydrolysis by prolidase.

Synthesis of this compound

This compound is not synthesized de novo by a specific enzymatic pathway. Instead, it is a product of the catabolism of proteins, where proteases and peptidases break down larger polypeptides into smaller peptides and individual amino acids. The abundance of this compound is therefore dependent on the rate of protein turnover and the specific cleavage patterns of the involved proteolytic enzymes.

Degradation of this compound by Prolidase

The sole enzyme responsible for the specific hydrolysis of the leucyl-proline peptide bond is prolidase (PEPD).[2]

Enzyme: Prolidase (Peptidase D, PEPD) EC Number: 3.4.13.9 Reaction: this compound + H₂O → L-Leucine + L-Proline

Prolidase is a cytosolic metalloenzyme that typically exists as a homodimer and requires manganese (Mn²⁺) for its catalytic activity.[4] The enzyme exhibits broad substrate specificity for X-Pro and X-Hyp dipeptides, with the highest affinity generally observed for Gly-Pro.[4]

SubstrateEnzyme SourceKm (mM)Vmax (U/mg)Reference
Gly-ProHuman Recombinant Prolidase5.4489[5]
Gly-L-ProHuman Erythrocyte Prolidase~7.0Not Reported[6]
Gly-Pro & Phe-ProFibroblasts from Prolidase Deficiency Patients (mutant enzymes)Increased compared to wild-typeDiminished compared to wild-type[4]

Note: 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.

Several molecules have been identified as inhibitors of prolidase activity. This information is crucial for the development of probes to study prolidase function and for potential therapeutic applications.

InhibitorType of InhibitionKi (µM)Enzyme SourceReference
N-benzyloxycarbonyl-L-proline (Cbz-Pro)Competitive90Porcine Kidney Prolidase[7]
AcetylprolineCompetitive-Porcine Kidney Prolidase[8]
ProlineCompetitive-Porcine Kidney Prolidase[8]
trans-1,2-Cyclopentanedicarboxylate--Porcine Kidney Prolidase[8]

Signaling Pathways Influenced by this compound Metabolism

The products of this compound hydrolysis, L-leucine and L-proline, are not merely metabolic building blocks but also act as signaling molecules that can influence critical cellular pathways, including the mTOR and MAPK pathways.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly leucine (B10760876), are potent activators of mTOR complex 1 (mTORC1). Leucine signals to mTORC1, in part, through its metabolite acetyl-coenzyme A (AcCoA), which promotes the acetylation of the mTORC1 regulator, Raptor.[1][9][10] Proline has also been shown to activate mTORC1 signaling.[11] Therefore, the enzymatic release of leucine and proline from this compound by prolidase can contribute to the activation of the mTORC1 pathway, thereby promoting protein synthesis and cell growth.

mTOR_Signaling This compound This compound Prolidase Prolidase This compound->Prolidase Hydrolysis Leucine Leucine Prolidase->Leucine Proline Proline Prolidase->Proline mTORC1 mTORC1 Leucine->mTORC1 Activates Proline->mTORC1 Activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes

Caption: this compound hydrolysis activates mTORC1 signaling.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation, differentiation, and survival. L-proline has been shown to activate the MAPK/ERK pathway.[12][13] The mechanism involves the activation of upstream kinases that lead to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and regulate gene expression. The release of proline from this compound can thus contribute to the modulation of MAPK/ERK signaling.

MAPK_ERK_Signaling This compound This compound Prolidase Prolidase This compound->Prolidase Hydrolysis Proline Proline Prolidase->Proline MAPK_Cascade MAPK Cascade (MEK, etc.) Proline->MAPK_Cascade Activates ERK ERK1/2 MAPK_Cascade->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: Proline from this compound activates the MAPK/ERK pathway.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Sample Preparation

  • Extraction: Homogenize tissue samples or cell pellets in a suitable extraction solvent (e.g., 80% methanol) on ice.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile (B52724) in water).

4.1.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar molecules like dipeptides.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for dipeptides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version of this compound) must be determined empirically. For this compound (C₁₁H₂₀N₂O₃, MW: 228.29 g/mol ), the precursor ion would be [M+H]⁺ at m/z 229.15. Product ions would result from the fragmentation of the peptide bond.

LCMS_Workflow Sample Biological Sample (Tissue, Cells) Extraction Metabolite Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for this compound quantification by LC-MS/MS.
Prolidase Activity Assay

This spectrophotometric assay measures the amount of proline released from a substrate (e.g., Gly-Pro or Leu-Pro) by prolidase.

4.2.1. Reagents

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Manganese Chloride (MnCl₂) solution (e.g., 1 mM)

  • Substrate solution (e.g., 50 mM Gly-Pro or this compound)

  • Trichloroacetic acid (TCA) solution (e.g., 0.45 M)

  • Chinard's reagent (ninhydrin in glacial acetic acid and phosphoric acid)

  • Proline standard solutions

4.2.2. Procedure

  • Enzyme Preparation: Prepare a lysate from cells or tissues and determine the total protein concentration.

  • Activation: Pre-incubate the enzyme lysate with Tris-HCl buffer and MnCl₂ at 37°C for a specified time (e.g., 30 minutes) to activate the enzyme.

  • Reaction Initiation: Add the substrate solution to the activated enzyme mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA solution.

  • Proline Quantification:

    • Centrifuge the mixture to pellet precipitated proteins.

    • Take an aliquot of the supernatant and add Chinard's reagent.

    • Heat the mixture (e.g., at 95°C for 10 minutes) to allow color development.

    • Cool the samples and measure the absorbance at 515 nm.

  • Calculation: Determine the amount of proline released by comparing the absorbance to a standard curve prepared with known concentrations of proline. Express the enzyme activity as units per milligram of protein.

Prolidase_Assay_Workflow Lysate Cell/Tissue Lysate Activation Enzyme Activation (with MnCl2) Lysate->Activation Reaction Incubation with Substrate (this compound) Activation->Reaction Termination Reaction Termination (with TCA) Reaction->Termination Quantification Proline Quantification (Chinard's Reagent, A515) Termination->Quantification Activity Calculate Prolidase Activity Quantification->Activity

Caption: Workflow for the spectrophotometric prolidase activity assay.

Role in Drug Development

The enzymatic regulation of this compound and the central role of prolidase present several opportunities for drug development.

  • Prolidase as a Therapeutic Target: In diseases characterized by excessive collagen turnover and fibrosis, inhibiting prolidase could be a therapeutic strategy to reduce the supply of proline required for collagen synthesis. The development of potent and specific prolidase inhibitors is an active area of research.[7]

  • Enzyme Replacement Therapy: For prolidase deficiency, enzyme replacement therapy with recombinant human prolidase is a potential treatment approach to restore the metabolic function and alleviate clinical symptoms.[14]

  • Prodrug Activation: The high specificity of prolidase can be exploited for targeted drug delivery. Prodrugs can be designed with a this compound moiety that are activated upon cleavage by prolidase, potentially concentrating the active drug in cells with high prolidase activity.[15]

Conclusion

The enzymatic regulation of this compound is a critical metabolic process with far-reaching implications for cellular function and human health. Prolidase stands as the key gatekeeper of this compound degradation, and its activity directly influences the cellular pools of leucine and proline, thereby impacting major signaling pathways such as mTOR and MAPK/ERK. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate roles of this compound and prolidase. A deeper understanding of this regulatory network will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of diseases, from rare genetic disorders to more common conditions involving aberrant cell growth and metabolism.

References

The Dipeptide Leucylproline: A Technical Guide to its Interaction with Protein Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide leucylproline, a molecule comprised of leucine (B10760876) and proline, represents a fascinating area of study within proteomics and drug discovery. Its inherent structural rigidity, conferred by the proline residue, and the hydrophobicity of the leucine side chain suggest a significant potential for specific and meaningful interactions with protein structures. These interactions can lead to conformational changes, modulation of enzymatic activity, and interference with protein-protein interaction networks, thereby influencing cellular signaling pathways. This technical guide provides an in-depth exploration of the structural and functional consequences of this compound's engagement with proteins. It details the experimental methodologies required to elucidate these interactions, presents quantitative data from analogous proline-containing peptides to illustrate binding affinities, and visualizes the potential impact on key signaling cascades. This document serves as a comprehensive resource for researchers aiming to understand and harness the therapeutic and biological potential of this compound and similar dipeptides.

Introduction: The Significance of this compound-Protein Interactions

Dipeptides, the simplest units of proteins, are increasingly recognized not merely as metabolic intermediates but as bioactive molecules with the capacity to modulate physiological processes. This compound, in particular, possesses unique stereochemical properties that make it a compelling candidate for specific protein binding. The cyclic structure of proline restricts the conformational flexibility of the peptide backbone, a feature known to be critical in the stabilization of protein secondary structures, particularly in turns and loops[1][2]. Proline-rich motifs are well-established mediators of protein-protein interactions, often serving as recognition sites for various protein domains[3].

The interaction of this compound with a protein can have several profound consequences:

  • Conformational Stabilization or Destabilization: The introduction of a rigid proline-containing molecule can alter the local or global conformation of a protein, potentially impacting its stability and function. Studies on proline substitutions within proteins have shown both stabilizing and destabilizing effects depending on the structural context[1][4].

  • Enzyme Activity Modulation: If this compound binds to the active site or an allosteric site of an enzyme, it can act as an inhibitor or an activator.

  • Disruption of Protein-Protein Interactions (PPIs): Many signaling pathways rely on the precise interaction of proteins, often mediated by proline-rich domains. This compound could act as a competitive inhibitor of such interactions.

Understanding these interactions at a molecular level is paramount for the development of novel therapeutics that can specifically target protein function and signaling pathways.

Quantitative Analysis of Proline-Containing Peptide Interactions

While specific quantitative binding data for this compound with a wide range of proteins is not extensively available in public databases, data from studies on other proline-containing peptides and proline-rich motifs provide valuable insights into the potential binding affinities. These interactions are typically characterized by the dissociation constant (Kd), which indicates the concentration of ligand at which half of the protein binding sites are occupied. A lower Kd value signifies a higher binding affinity.

The following table summarizes representative binding affinities for proline-rich peptides with their cognate protein domains, illustrating the range of affinities that can be expected.

Interacting MoleculesExperimental MethodDissociation Constant (Kd)Reference
Poly(L-proline) and Human ProfilinIsothermal Titration Calorimetry20-30 µM
Poly(L-proline) and Acanthamoeba ProfilinIsothermal Titration Calorimetry~10 µM
hYAP65_WW domain and a proline-rich peptideAffinity ChromatographyNot explicitly quantified
Proline-containing peptides and various antibodiesEnzyme-Linked Immunosorbent Assay (ELISA)Varies (semi-quantitative)

Impact on Cellular Signaling Pathways

The interaction of this compound with protein structures has the potential to modulate key cellular signaling pathways that are fundamental to cell proliferation, differentiation, and apoptosis. The influence of proline and peptides on these pathways is an active area of research.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade is a crucial pathway that transduces extracellular signals into cellular responses. The specificity of MAPK signaling is partly maintained by docking interactions, where specific motifs in substrates and regulators bind to docking sites on the MAP kinases. Peptides that mimic these docking motifs can act as specific inhibitors of the pathway. Given the prevalence of proline in such recognition motifs, this compound could potentially interfere with these interactions.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factor Transcription Factor MAPK->Transcription_Factor This compound This compound This compound->MAPK Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Figure 1: Potential inhibition of the MAPK signaling pathway by this compound.
Transforming Growth Factor-Beta (TGF-β) Signaling Pathway

The TGF-β signaling pathway is integral to a multitude of cellular processes, including growth, differentiation, and apoptosis. The signaling is initiated by the binding of a TGF-β ligand to its receptor complex, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression. Peptides have been designed to inhibit this pathway by blocking the receptor-ligand interaction. The role of proline metabolism in TGF-β induced processes has also been highlighted. This compound could potentially interfere with the intricate protein-protein interactions within this pathway.

TGF_beta_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_Ligand TGF-β Ligand TGF_beta_Receptor TGF-β Receptor TGF_beta_Ligand->TGF_beta_Receptor SMAD_Complex SMAD Complex TGF_beta_Receptor->SMAD_Complex Transcription_Regulation Transcription Regulation SMAD_Complex->Transcription_Regulation This compound This compound This compound->TGF_beta_Receptor Interference

Figure 2: Postulated interference of this compound with TGF-β signaling.
mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway integrates signals from growth factors and nutrients, including amino acids. The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid levels. While the direct effect of this compound on mTOR signaling is not well-documented, both leucine and proline have been implicated in modulating this pathway.

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Amino_Acids Amino Acids Amino_Acids->mTORC1 This compound This compound This compound->mTORC1 Modulation? Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Figure 3: Hypothetical modulation of the mTOR signaling pathway by this compound.

Experimental Protocols for Studying this compound-Protein Interactions

A multi-faceted experimental approach is essential to fully characterize the interaction between this compound and a target protein. The following sections detail the protocols for key biophysical techniques.

Experimental_Workflow Protein_Purification Protein Purification & this compound Synthesis Initial_Screening Initial Screening (e.g., DSF, FA) Protein_Purification->Initial_Screening Quantitative_Binding Quantitative Binding (SPR, ITC) Initial_Screening->Quantitative_Binding Structural_Analysis Structural Analysis (X-ray, NMR) Quantitative_Binding->Structural_Analysis Functional_Assay Functional Assay (Enzyme Kinetics, Cell-based) Quantitative_Binding->Functional_Assay

Figure 4: General experimental workflow for studying this compound-protein interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying peptide-protein interactions in solution, providing information on the binding interface, affinity, and conformational changes at atomic resolution.

Protocol for NMR Titration:

  • Sample Preparation:

    • Express and purify the target protein, ideally with 15N isotopic labeling to simplify the spectra.

    • Prepare a stock solution of the 15N-labeled protein at a concentration of 0.1-0.5 mM in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 10% D2O.

    • Prepare a concentrated stock solution of this compound in the same NMR buffer.

  • Data Acquisition:

    • Acquire a 2D 1H-15N HSQC spectrum of the free protein. This spectrum serves as the reference.

    • Add increasing amounts of the this compound stock solution to the protein sample, and acquire a 2D 1H-15N HSQC spectrum at each titration point (e.g., molar ratios of protein to this compound of 1:0.5, 1:1, 1:2, 1:5, 1:10).

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon addition of this compound.

    • Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.

    • Quantify the CSPs as a function of this compound concentration to determine the dissociation constant (Kd).

X-ray Crystallography

X-ray crystallography can provide a high-resolution 3D structure of the this compound-protein complex, revealing the precise binding mode and intermolecular interactions.

Protocol for Co-crystallization:

  • Protein and Ligand Preparation:

    • Purify the target protein to >95% homogeneity.

    • Synthesize or purchase high-purity this compound.

  • Crystallization Screening:

    • Mix the purified protein with a molar excess of this compound (e.g., 1:10 ratio).

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) with a wide range of commercially available crystallization screens.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Crystal Soaking (Alternative Method):

    • Grow crystals of the apo-protein first.

    • Prepare a cryoprotectant solution containing a high concentration of this compound.

    • Briefly soak the apo-crystals in this solution before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with the known structure of the apo-protein.

    • Build the this compound molecule into the observed electron density and refine the structure.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of binding kinetics (association and dissociation rates) and affinity.

Protocol for SPR Analysis:

  • Chip Preparation and Ligand Immobilization:

    • Choose a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Immobilize the purified target protein (ligand) onto the chip surface.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound (analyte) in a suitable running buffer.

    • Inject the different concentrations of this compound over the immobilized protein surface and a reference surface (without protein).

    • Monitor the binding response in real-time to generate sensorgrams.

    • After each injection, regenerate the chip surface to remove the bound this compound.

  • Data Analysis:

    • Subtract the reference channel data from the experimental channel data to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

Conclusion

The dipeptide this compound holds considerable promise as a modulator of protein function and cellular signaling. Its unique structural characteristics suggest a propensity for specific and impactful interactions with a variety of protein targets. While direct, comprehensive data on these interactions remains an area for future research, the principles and methodologies outlined in this guide provide a robust framework for investigation. By employing a combination of biophysical techniques such as NMR, X-ray crystallography, and SPR, researchers can elucidate the binding affinities, kinetics, and structural details of this compound-protein complexes. This knowledge will be instrumental in understanding the biological roles of this dipeptide and in the rational design of novel peptide-based therapeutics for a range of diseases. The exploration of this compound's interactions with the proteome is a compelling frontier in biochemical and pharmaceutical sciences.

References

Foundational Research on Leucylproline and Proteinase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylproline (Leu-Pro), a dipeptide composed of L-leucine and L-proline, has garnered significant interest within the scientific community for its role as a modulator of proteinase activity. As a product of protein breakdown, this dipeptide is implicated in various physiological and pathological processes through its interaction with specific proteases.[1] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its inhibitory effects on key proteinases, the experimental protocols for studying these interactions, and the signaling pathways influenced by this dipeptide. Quantitative data from various studies are summarized, and detailed methodologies for relevant experiments are provided to facilitate further research in this area.

Introduction to this compound

This compound is classified as a dipeptide, an organic compound formed from two amino acids joined by a peptide bond.[2][3] It is considered a secondary metabolite, which are compounds that are not essential for metabolism or physiology but may function as signaling or defense molecules.[2] this compound is a product of the proteolytic breakdown of larger proteins and has been identified in biological fluids such as urine.[1] Its structure, consisting of a leucine (B10760876) residue linked to a proline residue, confers specific chemical properties that allow it to interact with and modulate the activity of certain enzymes, particularly proteinases.

This compound and Proteinase Inhibition

This compound has been shown to play a significant role in the regulation of proteinase activity, acting as an inhibitor for specific classes of these enzymes. The proline residue is particularly important, as many proline-specific peptidases are key regulators of peptide hormones and neuropeptides. Dysregulation of these enzymes is associated with various pathological conditions, making inhibitors like this compound valuable subjects of study.

Target Proteinases

Foundational research has primarily focused on the inhibitory effects of this compound and similar proline-containing peptides on two main classes of proteinases:

  • Prolyl Endopeptidase (PEP): A serine protease that cleaves peptide bonds on the carboxyl side of proline residues. PEP is involved in the degradation of proline-containing neuropeptides and peptide hormones and is a pharmacological target for neurological disorders.

  • Dipeptidyl Peptidase IV (DPP-IV): A serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. DPP-IV is a key regulator of incretin (B1656795) hormones and is a major target for the treatment of type 2 diabetes.

Quantitative Analysis of Proteinase Inhibition

The inhibitory potency of this compound and related peptides is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific data for this compound is distributed across various studies, the following tables summarize representative quantitative data for the inhibition of DPP-IV and PEP by proline-containing peptides.

Table 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by Proline-Containing Peptides

InhibitorIC50 (µM)SourceType of Inhibition
Phe-Leu-Gln-Pro65.3 ± 3.5Casein-derived-
Trp-Pro44.2 ± 2.0In silico prediction-
Ile-Pro-Ile3.5 ± 0.2In silico predictionCompetitive
Trp-Arg<45Synthetic dipeptide-
Trp-Lys<45Synthetic dipeptide-
Trp-Leu<45Synthetic dipeptide-
Sitagliptin (control)0.6Synthetic drug-
Vigabatrin (control)0.5829Synthetic drug-

Data compiled from multiple sources.

Table 2: Inhibition of Prolyl Endopeptidase (PEP) by Proline-Containing Inhibitors

InhibitorKi (nM)SourceType of Inhibition
Benzyloxycarbonyl-prolyl-prolinal (Z-prolyl-prolinal)0.35 ± 0.05SyntheticSlow-binding
N-benzyloxycarbonyl-prolyl-prolinal14SyntheticTransition state analog

Data for specific this compound Ki values are limited; these values for potent synthetic inhibitors provide a benchmark for PEP inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and proteinase activity.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-Pro-OH

  • Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Proline):

    • Dissolve Fmoc-Pro-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled proline.

  • Second Amino Acid Coupling (Leucine):

    • Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

G cluster_spps Solid-Phase Peptide Synthesis of this compound Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Pro Couple Fmoc-Pro-OH Deprotect1->Couple_Pro Add activated Fmoc-Pro-OH Deprotect2 Fmoc Deprotection Couple_Pro->Deprotect2 Couple_Leu Couple Fmoc-Leu-OH Deprotect2->Couple_Leu Add activated Fmoc-Leu-OH Final_Deprotect Final Fmoc Deprotection Couple_Leu->Final_Deprotect Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Solid-Phase Peptide Synthesis Workflow
Fluorometric Assay for Prolyl Endopeptidase (PEP) Inhibition

This protocol is adapted for measuring the inhibition of PEP by this compound using a fluorogenic substrate.

Materials:

  • Purified Prolyl Endopeptidase (PEP)

  • This compound (inhibitor)

  • Z-Gly-Pro-7-amino-4-methylcoumarin (Z-GP-AMC) (fluorogenic substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Z-GP-AMC in DMSO. Dilute to the working concentration in assay buffer.

    • Prepare a stock solution of this compound in assay buffer. Create a serial dilution to test a range of inhibitor concentrations.

    • Dilute the PEP enzyme to the desired concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and substrate.

    • Control wells (100% activity): Add assay buffer, PEP enzyme, and substrate.

    • Inhibitor wells: Add assay buffer, PEP enzyme, this compound at various concentrations, and substrate.

  • Pre-incubation: Pre-incubate the plate with enzyme and inhibitor (or buffer for control) for 10-15 minutes at 37°C.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each this compound concentration relative to the control (100% activity).

    • Plot percent inhibition versus this compound concentration and fit the data to a suitable equation to determine the IC50 value.

G cluster_pep_assay PEP Inhibition Assay Workflow Prepare Prepare Reagents (Enzyme, Inhibitor, Substrate) Plate Plate Setup (Blank, Control, Inhibitor) Prepare->Plate Preincubate Pre-incubate (Enzyme + Inhibitor) Plate->Preincubate Add_Substrate Add Substrate (Z-GP-AMC) Preincubate->Add_Substrate Measure Measure Fluorescence (Ex/Em: 380/460 nm) Add_Substrate->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze

Fluorometric PEP Inhibition Assay Workflow
Colorimetric Assay for Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This protocol describes a colorimetric method to assess the inhibitory effect of this compound on DPP-IV activity.

Materials:

  • Purified Dipeptidyl Peptidase IV (DPP-IV)

  • This compound (inhibitor)

  • Gly-Pro-p-nitroanilide (GP-pNA) (chromogenic substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of GP-pNA in the assay buffer.

    • Prepare a stock solution of this compound in the assay buffer and create serial dilutions.

    • Dilute the DPP-IV enzyme in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and substrate.

    • Control wells (100% activity): Add assay buffer, DPP-IV enzyme, and substrate.

    • Inhibitor wells: Add assay buffer, DPP-IV enzyme, this compound at various concentrations, and substrate.

  • Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor (or buffer for control) for 10 minutes at 37°C.

  • Initiate Reaction: Add the substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline released.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percent inhibition for each this compound concentration.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways Modulated by this compound

Amino acids, including leucine and proline, are not only building blocks for proteins but also act as signaling molecules that can influence cellular processes. This compound, through its constituent amino acids, is implicated in the modulation of key signaling pathways that can, in turn, regulate proteinase activity.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is stimulated by amino acids, particularly leucine. The presence of leucine is sensed by cellular machinery, leading to the activation of mTORC1 on the lysosomal surface. Activated mTORC1 promotes protein synthesis and inhibits autophagy. The sustained activation of mTORC1 can lead to changes in the expression of various proteins, including proteinases and their inhibitors.

G cluster_mTORC1 mTORC1 Signaling Pathway Activation by Amino Acids AminoAcids Amino Acids (e.g., Leucine) RagGTPases Rag GTPases AminoAcids->RagGTPases activates mTORC1 mTORC1 RagGTPases->mTORC1 recruits and activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits Protease_Expression Altered Protease/ Inhibitor Expression ProteinSynthesis->Protease_Expression

Amino Acid-Mediated mTORC1 Signaling
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. There is evidence to suggest that MAPK pathways can regulate the expression of certain proteinases, such as matrix metalloproteinases (MMPs). While the direct effect of this compound on MAPK signaling is an area of ongoing research, the metabolic stress and cellular responses initiated by changes in amino acid availability can potentially influence MAPK activity, thereby indirectly affecting the expression and activity of various proteinases.

G cluster_MAPK MAPK Signaling Cascade and Protease Regulation Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Protease_Gene_Expression Protease Gene Expression (e.g., MMPs) Transcription_Factors->Protease_Gene_Expression regulates

General MAPK Signaling Cascade

Conclusion and Future Directions

This compound is a dipeptide with demonstrated inhibitory activity against key proteinases, including prolyl endopeptidase and dipeptidyl peptidase IV. This technical guide has provided a comprehensive overview of the foundational research in this area, including quantitative data on enzyme inhibition, detailed experimental protocols for synthesis and activity assays, and an introduction to the relevant signaling pathways.

Future research should focus on elucidating the precise molecular mechanisms of this compound's inhibitory action on a wider range of proteinases. A more comprehensive quantitative analysis, including the determination of Ki values for various enzymes, is necessary to fully characterize its inhibitory profile. Furthermore, a deeper understanding of the interplay between this compound, cellular signaling pathways like mTORC1 and MAPK, and the subsequent regulation of proteinase expression and activity will be crucial for harnessing the therapeutic potential of this and similar dipeptides in drug development. The detailed protocols and diagrams provided herein serve as a valuable resource for researchers and scientists dedicated to advancing our knowledge of this compound and its role in biological systems.

References

A Preliminary Investigation into the Therapeutic Potential of Leucylproline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a preliminary investigation into the therapeutic potential of the dipeptide Leucylproline. Due to a scarcity of direct research on this compound, this guide synthesizes information from studies on its constituent amino acids, L-leucine and L-proline, to propose potential therapeutic avenues and experimental frameworks. The information presented herein is intended to guide future research and should not be interpreted as established scientific consensus on the bioactivity of this compound. All proposed experimental protocols and signaling pathways require direct experimental validation.

Introduction

This compound is a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-proline.[1][2][3] While direct, in-depth studies on the therapeutic potential of this compound are limited, the well-documented biological activities of its constituent amino acids provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide aims to consolidate the existing, albeit indirect, evidence to propose potential therapeutic applications, outline detailed experimental protocols for future investigation, and visualize key signaling pathways that may be modulated by this compound.

L-leucine is a branched-chain amino acid (BCAA) renowned for its critical role in stimulating protein synthesis, primarily through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[4][5][6] L-proline, a cyclic amino acid, is integral to collagen synthesis and has been implicated in wound healing, anti-inflammatory responses, and immunomodulation.[7][8] The synergistic or unique properties arising from the combination of these two amino acids in the dipeptide this compound present an intriguing area for therapeutic exploration.

Potential Therapeutic Applications (Inferred)

Based on the known bioactivities of L-leucine and L-proline, the following table summarizes the potential therapeutic areas for this compound, the proposed mechanism of action, and the key signaling pathways that may be involved.

Therapeutic AreaProposed Mechanism of ActionPotential Signaling Pathway(s)Key Constituent Contribution
Muscle Wasting (Sarcopenia) Stimulation of muscle protein synthesis.mTORC1 PathwayL-Leucine
Wound Healing Promotion of collagen synthesis and potential anti-inflammatory effects.TGF-β/Smad, MAPK PathwaysL-Proline
Inflammatory Conditions Modulation of pro-inflammatory cytokine production.NF-κB, MAPK PathwaysL-Proline
Immunomodulation Regulation of immune cell function and cytokine release.NF-κB, mTORC1 PathwaysL-Proline, L-Leucine
Neurodegenerative Disorders Neuroprotective effects against excitotoxicity and oxidative stress.PI3K/Akt, MAPK PathwaysL-Proline (as proline-rich peptides)

Core Signaling Pathways

The therapeutic potential of this compound is likely mediated through the modulation of key intracellular signaling pathways. Based on the activities of its constituent amino acids, the mTORC1 and MAPK pathways are of primary interest.

mTORC1 Signaling Pathway

L-leucine is a potent activator of the mTORC1 pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][6] Leucyl-tRNA synthetase (LRS) has been identified as an intracellular leucine (B10760876) sensor that, upon leucine binding, activates mTORC1 signaling.[4] It is hypothesized that this compound, after cellular uptake and potential hydrolysis, could release L-leucine to activate this pathway.

mTORC1_Pathway This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake L_Leucine L-Leucine Cellular_Uptake->L_Leucine LRS Leucyl-tRNA Synthetase (LRS) L_Leucine->LRS binds Rag_GTPases Rag GTPases LRS->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Proposed mTORC1 signaling pathway activation by this compound.

MAPK Signaling Pathway and Anti-inflammatory Action

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammatory cytokines. L-proline has been shown to exert anti-inflammatory effects, potentially through the modulation of MAPK signaling. It is plausible that this compound could exhibit similar anti-inflammatory properties.

MAPK_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptor This compound This compound MAPKKK MAPKKK This compound->MAPKKK inhibits? NF_kB NF-κB This compound->NF_kB inhibits? Cell_Surface_Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK phosphorylates MAPK->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines promotes transcription

Caption: Hypothetical anti-inflammatory action of this compound via MAPK pathway.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed framework for these investigations.

In Vitro Assessment of mTORC1 Pathway Activation

Objective: To determine if this compound activates the mTORC1 signaling pathway in a muscle cell line.

Cell Line: C2C12 myoblasts.

Methodology:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum for 4-6 days.

  • Amino Acid Starvation and Treatment:

    • Starve differentiated myotubes in amino acid-free DMEM for 1 hour.

    • Treat the starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or L-leucine (positive control) for 30-60 minutes.

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key mTORC1 pathway proteins: p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), and 4E-BP1.

    • Use a loading control such as GAPDH or β-actin.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Data Analysis: Quantify band intensities using densitometry software. Express the levels of phosphorylated proteins relative to the total protein levels.

In Vitro Anti-inflammatory Activity Assay

Objective: To evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS.

  • Pre-treatment and Stimulation:

    • Pre-treat cells with different concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Assay (Griess Reagent):

    • Measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of NO production using the Griess reagent system.

  • Western Blot Analysis for NF-κB:

    • Prepare nuclear and cytoplasmic extracts from the cells.

    • Perform Western blot analysis to assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Quantitative Data Analysis: Normalize cytokine and NO levels to a control group. Analyze the nuclear-to-cytoplasmic ratio of NF-κB p65.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary investigation of this compound's therapeutic potential, from in vitro screening to potential in vivo validation.

Experimental_Workflow In_Vitro_Screening In Vitro Screening mTORC1_Assay mTORC1 Activation Assay (C2C12 cells) In_Vitro_Screening->mTORC1_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (RAW 264.7 cells) In_Vitro_Screening->Anti_inflammatory_Assay Wound_Healing_Assay Wound Healing (Scratch) Assay (Fibroblasts/Keratinocytes) In_Vitro_Screening->Wound_Healing_Assay Data_Analysis Quantitative Data Analysis mTORC1_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Wound_Healing_Assay->Data_Analysis Positive_Results Positive Results? Data_Analysis->Positive_Results Positive_Results->In_Vitro_Screening No/Refine In_Vivo_Studies In Vivo Animal Model Studies Positive_Results->In_Vivo_Studies Yes Sarcopenia_Model Muscle Atrophy Model (e.g., Dexamethasone-induced) In_Vivo_Studies->Sarcopenia_Model Wound_Model Wound Healing Model (e.g., Excisional wound) In_Vivo_Studies->Wound_Model Inflammation_Model Inflammation Model (e.g., LPS-induced) In_Vivo_Studies->Inflammation_Model Further_Development Further Preclinical Development Sarcopenia_Model->Further_Development Wound_Model->Further_Development Inflammation_Model->Further_Development

Caption: Proposed experimental workflow for investigating this compound.

Conclusion and Future Directions

The dipeptide this compound holds theoretical therapeutic potential derived from the well-established biological roles of its constituent amino acids, L-leucine and L-proline. The primary areas of interest for investigation include muscle protein synthesis via the mTORC1 pathway, anti-inflammatory effects potentially mediated by the MAPK pathway, and promotion of wound healing.

The experimental protocols and workflows outlined in this technical guide provide a foundational framework for the systematic evaluation of this compound's bioactivity. It is critical to emphasize that direct experimental evidence is currently lacking. Future research should focus on:

  • Direct assessment of this compound's activity: Confirming whether the dipeptide itself is active or if its effects are solely due to its hydrolysis into constituent amino acids.

  • Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • In vivo efficacy studies: Validating the in vitro findings in relevant animal models of disease.

  • Structure-activity relationship studies: Investigating how modifications to the dipeptide structure could enhance its therapeutic properties.

A thorough investigation, following the proposed methodologies, will be instrumental in determining if this compound can be developed into a novel therapeutic agent.

References

An In-depth Technical Guide to the Biosynthesis of Leucylproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylproline, a dipeptide composed of L-leucine and L-proline, is a secondary metabolite with a range of observed biological activities. Its biosynthesis does not occur through direct peptide linkage of free amino acids but rather proceeds primarily through the formation of a cyclic dipeptide, cyclo(L-Leu-L-Pro) [c(L-Leu-L-Pro)]. This process is catalyzed by a class of enzymes known as Cyclodipeptide Synthases (CDPSs), which utilize aminoacyl-transfer RNAs (aa-tRNAs) as substrates. An alternative, though less specific, route involves the premature release of dipeptidyl intermediates from large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). This guide provides a comprehensive overview of the core biosynthetic pathways, details experimental protocols for the study of these enzymes, and presents available quantitative data to inform further research and development.

Core Biosynthetic Pathways

The principal route for this compound biosynthesis is the formation of its cyclic precursor, cyclo(L-Leu-L-Pro), a 2,5-diketopiperazine (DKP). This is primarily accomplished by Cyclodipeptide Synthases (CDPSs).

Cyclodipeptide Synthase (CDPS)-Mediated Synthesis

CDPSs are a family of enzymes that catalyze the formation of cyclic dipeptides from two aminoacyl-tRNA substrates, thereby diverting them from the ribosomal protein synthesis machinery[1][2][3]. The synthesis of c(L-Leu-L-Pro) by a CDPS proceeds through a ping-pong mechanism involving a covalent aminoacyl-enzyme intermediate.

The general catalytic cycle is as follows:

  • First Aminoacyl-tRNA Binding: The CDPS binds the first substrate, either Leucyl-tRNA (Leu-tRNA) or Prolyl-tRNA (Pro-tRNA). The aminoacyl moiety is transferred to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate and releasing the deacylated tRNA.

  • Second Aminoacyl-tRNA Binding: The second aa-tRNA substrate then binds to the enzyme.

  • Dipeptidyl-Enzyme Formation: The amino group of the second aminoacyl-tRNA attacks the carbonyl group of the enzyme-bound amino acid, forming a dipeptidyl-enzyme intermediate.

  • Cyclization and Release: The dipeptidyl intermediate undergoes an intramolecular aminolysis, where the amino group of the first amino acid attacks the ester bond linking the second amino acid to the enzyme. This cyclization reaction forms the stable diketopiperazine ring of c(L-Leu-L-Pro) and releases it from the enzyme.

Organisms that have been identified to produce cyclo(L-Leu-L-Pro) include Achromobacter xylosoxidans[4], Pseudomonas sesami[5], and various Lactobacillus species, such as Lactobacillus plantarum. While the compound has been identified from these sources, specific CDPS enzymes responsible for its synthesis have not yet been isolated and kinetically characterized in detail.

CDPS_Pathway cluster_precursors Precursors cluster_enzyme CDPS Catalytic Cycle cluster_products Products Leu_tRNA Leu-tRNA(Leu) CDPS CDPS Leu_tRNA->CDPS 1. Binding & Acylation Pro_tRNA Pro-tRNA(Pro) Acyl_Enzyme Acyl-Enzyme Intermediate Pro_tRNA->Acyl_Enzyme 2. Binding CDPS->Acyl_Enzyme Dipeptidyl_Enzyme Dipeptidyl-Enzyme Intermediate Acyl_Enzyme->Dipeptidyl_Enzyme 3. Peptide Bond Formation tRNA1 tRNA(Leu) Acyl_Enzyme->tRNA1 Release Dipeptidyl_Enzyme->CDPS cLP cyclo(L-Leu-L-Pro) Dipeptidyl_Enzyme->cLP 4. Cyclization & Release tRNA2 tRNA(Pro) Dipeptidyl_Enzyme->tRNA2 Release

Fig. 1: CDPS-mediated biosynthesis of cyclo(L-Leu-L-Pro).
Non-Ribosomal Peptide Synthetase (NRPS)-Mediated Synthesis

NRPSs are large, modular enzymes that synthesize a wide array of peptides without the use of a ribosome template. Each module is responsible for the incorporation of a single amino acid. A typical elongation module consists of a condensation (C) domain, an adenylation (A) domain, and a thiolation (T) or peptidyl carrier protein (PCP) domain.

The formation of c(L-Leu-L-Pro) via an NRPS is generally considered a "shunt" or premature release product. The process would involve:

  • The A-domain of the first module selects and activates L-leucine, attaching it to its cognate T-domain.

  • The A-domain of the second module selects and activates L-proline, attaching it to its T-domain.

  • The C-domain of the second module catalyzes the formation of a peptide bond, resulting in a leucyl-prolyl-dipeptidyl intermediate attached to the second T-domain.

  • Instead of being passed to a subsequent module, the dipeptidyl intermediate can undergo intramolecular cyclization and be released from the T-domain, often catalyzed by a terminal thioesterase (TE) domain or through spontaneous cyclization.

This pathway is less specific for the production of a single dipeptide compared to CDPSs and often results in a mixture of products.

NRPS_Pathway Module1 Module 1 (Leucine) A T Module2 Module 2 (Proline) C A T Module1:T1->Module2:C2 Peptide Bond Formation TE TE Domain Module2:T2->TE Transfer cLP cyclo(L-Leu-L-Pro) TE->cLP Cyclization & Release Leu L-Leucine Leu->Module1:A1 Activation Pro L-Proline Pro->Module2:A2 Activation

Fig. 2: NRPS-mediated biosynthesis of cyclo(L-Leu-L-Pro).

Quantitative Data

As of the current literature, specific kinetic parameters for a purified CDPS or NRPS that exclusively synthesizes cyclo(L-Leu-L-Pro) have not been reported. However, to provide a comparative context for researchers, the following table summarizes kinetic data for other characterized CDPS enzymes acting on proline or hydrophobic amino acid substrates. These values illustrate the typical range of substrate affinity and catalytic turnover for this enzyme class.

EnzymeOrganismSubstratesProductKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
AlbC Streptomyces nourseiPhe-tRNA, Leu-tRNAc(Phe-Leu)Phe-tRNA: 1.2Leu-tRNA: 2.50.054.2 x 104 (Phe)Gondry et al. (2009)
Rv2275 Mycobacterium tuberculosisTyr-tRNA, Tyr-tRNAc(Tyr-Tyr)Tyr-tRNA: 0.80.121.5 x 105Vetting et al. (2010)
YvmC-Bsu Bacillus subtilisVal-tRNA, Leu-tRNAc(Val-Leu)Val-tRNA: 2.1Leu-tRNA: 3.40.083.8 x 104 (Val)Jacques et al. (2015)
ParcuCDPS Parcubacteria bacteriumHis-tRNA, Pro-tRNAc(His-Pro)Not ReportedNot ReportedNot ReportedActive site remodelling studies performed

Note: The kinetic parameters for CDPSs are often determined for the first substrate in the ping-pong mechanism.

Experimental Protocols

The following sections provide detailed, representative methodologies for the expression, purification, and activity assessment of a cyclo(L-Leu-L-Pro)-producing CDPS, based on established protocols for homologous enzymes.

Heterologous Expression and Purification of a CDPS

This protocol describes the expression of a His-tagged CDPS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Workflow:

Purification_Workflow start Start: E. coli with CDPS expression vector culture 1. Grow cells to OD600 ~0.6 start->culture induce 2. Induce with IPTG (e.g., 0.5 mM) Incubate at 16-20°C overnight culture->induce harvest 3. Harvest cells by centrifugation induce->harvest lyse 4. Resuspend in Lysis Buffer Lyse cells (sonication) harvest->lyse clarify 5. Clarify lysate by centrifugation lyse->clarify imac 6. Apply supernatant to Ni-NTA column clarify->imac wash 7. Wash with Wash Buffer imac->wash elute 8. Elute with Elution Buffer wash->elute dialyze 9. Dialyze into Storage Buffer elute->dialyze end End: Purified CDPS dialyze->end

Fig. 3: Workflow for CDPS expression and purification.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a pET-based expression vector containing the CDPS gene with an N- or C-terminal His6-tag.

  • LB Broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM DTT.

  • Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 25 mM imidazole, 5% glycerol.

  • Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 5% glycerol.

  • Storage Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT.

  • Ni-NTA affinity resin.

Procedure:

  • Expression: Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the expression strain. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Cool the culture to 18°C, induce protein expression with 0.5 mM IPTG, and continue incubation at 18°C for 16-20 hours.

  • Harvesting: Pellet the cells by centrifugation (6,000 x g, 15 min, 4°C).

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice (e.g., 10 cycles of 30s on, 30s off).

  • Clarification: Remove cell debris by centrifugation (18,000 x g, 30 min, 4°C).

  • IMAC Purification: Apply the clarified supernatant to a gravity-flow column containing 2 mL of equilibrated Ni-NTA resin. Allow the lysate to bind for 1 hour at 4°C with gentle agitation.

  • Washing: Wash the resin with 10 column volumes (CV) of Lysis Buffer, followed by 10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged CDPS with 5 CV of Elution Buffer. Collect 1 mL fractions.

  • Analysis and Dialysis: Analyze the eluted fractions by SDS-PAGE to confirm purity and size. Pool the purest fractions and dialyze against Storage Buffer overnight at 4°C.

  • Storage: Determine the protein concentration (e.g., using Bradford assay or A280), aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

CDPS In Vitro Activity Assay

This protocol outlines a method to detect the formation of cyclo(L-Leu-L-Pro) from its aminoacyl-tRNA substrates using a purified CDPS enzyme. The reaction products are subsequently analyzed by LC-MS.

Materials:

  • Purified CDPS enzyme.

  • L-Leucine and L-Proline.

  • Leucyl-tRNA synthetase (LeuRS) and Prolyl-tRNA synthetase (ProRS).

  • Total tRNA pool (e.g., from E. coli).

  • ATP and MgCl2.

  • Reaction Buffer (10X): 500 mM HEPES pH 7.5, 200 mM KCl, 100 mM MgCl2.

  • Quenching Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile.

  • LC-MS system for product analysis.

Procedure:

  • Reaction Setup: Prepare a 50 µL reaction mixture in a microcentrifuge tube on ice. The final concentrations should be:

    • 1X Reaction Buffer

    • 2 mM ATP

    • 1 mM L-Leucine

    • 1 mM L-Proline

    • 2 µM LeuRS

    • 2 µM ProRS

    • 5 µM total tRNA

    • 5 µM purified CDPS

  • Initiation and Incubation: Start the reaction by adding the CDPS enzyme. Incubate the mixture at 30°C for 1-4 hours.

  • Quenching: Stop the reaction by adding 50 µL of acetonitrile. Vortex and centrifuge (14,000 x g, 10 min) to pellet the precipitated proteins.

  • Sample Preparation for LC-MS: Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient, for example, 5% B to 95% B over 10 minutes.

    • Detection: Monitor for the expected m/z of cyclo(L-Leu-L-Pro) [C11H18N2O2], which is 211.1441 for [M+H]+.

    • Quantification: Compare the peak area to a standard curve generated with a synthetic cyclo(L-Leu-L-Pro) standard.

Conclusion

The biosynthesis of this compound is a fascinating example of secondary metabolism, primarily occurring via the tRNA-dependent cyclization catalyzed by Cyclodipeptide Synthases to form cyclo(L-Leu-L-Pro). While the producing organisms and general enzymatic mechanisms are understood, a significant opportunity exists for future research to isolate and fully characterize the specific CDPS enzymes responsible for its synthesis. The elucidation of their kinetic properties, substrate specificities, and genetic regulation will be crucial for harnessing these biocatalysts in synthetic biology applications and for the targeted production of this and other bioactive dipeptides for drug development. The protocols and data presented in this guide offer a foundational framework for pursuing these research endeavors.

References

Methodological & Application

Application Notes and Protocols for Leucylproline Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis and subsequent purification of the dipeptide Leucylproline (Leu-Pro). The methodologies described herein are based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring high yield and purity of the final product.

Overview of this compound Synthesis and Purification

The synthesis of this compound is most commonly achieved via Fmoc-based solid-phase peptide synthesis. This method involves the sequential coupling of amino acids on a solid resin support. Following the complete assembly of the dipeptide, it is cleaved from the resin and purified to a high degree using RP-HPLC. The identity and purity of the final product are then confirmed by mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for the solid-phase synthesis and purification of a dipeptide like this compound on a 0.1 mmol scale. Actual results may vary depending on the specific reagents and equipment used.

Table 1: Solid-Phase Synthesis Parameters for this compound

ParameterValue/ReagentMolar Equivalents (relative to resin loading)Notes
Resin
TypeWang Resin-Standard for Fmoc-based synthesis of C-terminal acids.
Substitution Level0.5 - 1.0 mmol/g-As specified by the manufacturer.
Starting Amount100-200 mg-To achieve a 0.1 mmol synthesis scale.
First Amino Acid Loading (Fmoc-L-Pro-OH)
Fmoc-L-Pro-OH134.9 mg (for 0.4 mmol)4
DIC63 µL (for 0.4 mmol)4Coupling reagent.
HOBt54 mg (for 0.4 mmol)4Reduces racemization.
DMAP1.2 mg (for 0.01 mmol)0.1Catalyst for esterification.
Fmoc Deprotection
Reagent20% (v/v) Piperidine (B6355638) in DMF-Standard for Fmoc removal.
Second Amino Acid Coupling (Fmoc-L-Leu-OH)
Fmoc-L-Leu-OH141.3 mg (for 0.4 mmol)4
HBTU147.9 mg (for 0.39 mmol)3.9Coupling reagent.
DIPEA139 µL (for 0.8 mmol)8Base for activation.
Cleavage and Deprotection
Reagent CocktailTFA / TIS / H₂O (95:2.5:2.5, v/v/v)-Cleaves peptide from resin and removes side-chain protecting groups.
Expected Outcome
Crude Yield70-90%-Typical for a dipeptide synthesis.[1]
Crude Purity>85%-As determined by analytical HPLC.[1]

Table 2: RP-HPLC Purification Parameters for this compound

ParameterValue/ConditionNotes
Column
Stationary PhaseC18 silica (B1680970) gel, 5 µmStandard for peptide purification.
Dimensions4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative)
Mobile Phase
Solvent A0.1% Trifluoroacetic acid (TFA) in water
Solvent B0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)
Gradient Elution (Preparative)
Initial Conditions5-10% BTo allow binding of the peptide to the column.
GradientLinear gradient to 40-60% B over 30-60 minutesThe optimal gradient should be determined empirically.
Flow Rate15-20 mL/minFor a preparative column.
Detection
Wavelength214 nm and 280 nmFor detecting the peptide bond and aromatic residues (if any).
Expected Outcome
Final Purity>98%As determined by analytical HPLC.
Recovery60-80%Dependent on the purity of the crude product and optimization of the purification protocol.

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of L-Leucyl-L-proline on Wang resin using Fmoc/tBu chemistry.

3.1.1. Resin Preparation and First Amino Acid Loading (Fmoc-L-Pro-OH)

  • Resin Swelling: Place Wang resin (0.1 mmol) in a solid-phase synthesis vessel. Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation. Drain the solvent.

  • Loading Solution Preparation: In a separate vial, dissolve Fmoc-L-Pro-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in a minimal amount of DMF.

  • Coupling: Add the loading solution to the swollen resin. Add DMAP (0.1 eq.). Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (2x).

  • Capping: To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes. Wash the resin as in the previous step.

  • Drying: Dry the resin under vacuum.

3.1.2. Fmoc Deprotection

  • Swell the Fmoc-Pro-Wang resin in DMF for 15 minutes.

  • Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes.

  • Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in blue beads).

3.1.3. Second Amino Acid Coupling (Fmoc-L-Leu-OH)

  • Activation: In a separate vial, dissolve Fmoc-L-Leu-OH (4 eq.) and HBTU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the mixture and vortex for 1 minute.

  • Coupling: Immediately add the activated amino acid solution to the deprotected Pro-Wang resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test, where the beads remain colorless or yellowish, indicates a complete reaction).

3.1.4. Final Fmoc Deprotection

  • Repeat the deprotection procedure described in section 3.1.2 to remove the Fmoc group from the N-terminal Leucine.

  • Wash the final Leu-Pro-Wang resin with DCM (3x) and dry it under a stream of nitrogen.

3.1.5. Cleavage and Deprotection

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold diethyl ether.

  • Drying: Dry the crude peptide pellet under vacuum to obtain the crude this compound.

Purification by Reversed-Phase HPLC

3.2.1. Sample and Mobile Phase Preparation

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Degas both solvents before use.

3.2.2. HPLC Protocol

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate.

  • Injection: Inject the filtered crude peptide solution onto the column.

  • Gradient Elution: Apply a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 45 minutes). The optimal gradient should be determined using an analytical HPLC first.

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the final purified this compound as a white, fluffy powder.

Characterization
  • Mass Spectrometry: Confirm the molecular weight of the purified this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected [M+H]⁺ is approximately 229.15.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the dipeptide.

Diagrams

Leucylproline_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin Wang Resin Swell Swell Resin in DMF Resin->Swell Load_Pro Load Fmoc-L-Pro-OH (DIC, HOBt, DMAP) Swell->Load_Pro Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load_Pro->Deprotect1 Couple_Leu Couple Fmoc-L-Leu-OH (HBTU, DIPEA) Deprotect1->Couple_Leu Deprotect2 Final Fmoc Deprotection Couple_Leu->Deprotect2 Cleavage Cleavage from Resin (TFA/TIS/H₂O) Deprotect2->Cleavage Precipitate Precipitate in Cold Ether Isolate Isolate Crude Peptide Purify RP-HPLC Purification (C18, ACN/H₂O/TFA Gradient) Isolate->Purify Analyze Purity Analysis of Fractions Purify->Analyze Lyophilize Pool & Lyophilize Analyze->Lyophilize Characterize Characterization (MS, NMR) Lyophilize->Characterize Final_Product Pure this compound Characterize->Final_Product

Caption: Workflow for this compound Synthesis and Purification.

Proline_Metabolism_Signaling cluster_metabolism Proline Metabolism cluster_signaling Cellular Signaling Proline Proline P5C Pyrroline-5-Carboxylate (P5C) Proline->P5C Oxidation PRODH PRODH P5C->Proline Reduction Glutamate Glutamate P5C->Glutamate Oxidation P5CDH P5CDH Glutamate->P5C Reduction ETC Mitochondrial Electron Transport Chain PRODH->ETC e⁻ transfer ROS Reactive Oxygen Species (ROS) ETC->ROS Generates MAPK MAPK Pathway ROS->MAPK Activates Cell_Survival Cell Survival/Apoptosis ROS->Cell_Survival Modulates Antioxidant Antioxidant Response MAPK->Antioxidant Induces MAPK->Cell_Survival Regulates

Caption: Proline Metabolism and its Link to Cellular Signaling Pathways.

References

Application Note: Quantitative Analysis of Leucylproline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucylproline (Leu-Pro) is a dipeptide composed of the amino acids leucine (B10760876) and proline. Dipeptides play various roles in biological systems and their quantification is crucial for research in areas such as metabolomics, nutritional science, and drug development. This application note describes a sensitive, specific, and robust method for the quantitative analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for high-throughput analysis in clinical and research settings.

Principle

The method is based on the principle of stable isotope dilution mass spectrometry.[1][2] A known amount of a stable isotope-labeled this compound (e.g., this compound-¹³C₆,¹⁵N₂) is added as an internal standard (IS) to a plasma sample.[2] The dipeptides are then extracted from the plasma matrix using a protein precipitation method. The extracted sample is injected into a liquid chromatography system, where this compound and its internal standard are separated from other endogenous components on a reversed-phase C18 column. The separated compounds are then introduced into a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of this compound in the sample, correcting for variations in sample preparation and instrument response.[2]

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard (this compound-¹³C₆,¹⁵N₂) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase A dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Concentration calibration->results

Caption: Experimental workflow for the quantitative analysis of this compound.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • This compound-¹³C₆,¹⁵N₂ (or other suitable stable isotope-labeled analog) as internal standard (IS)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥99%)

  • Human plasma (K₂EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in 50:50 (v/v) methanol:water.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the IS primary stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (0.1% formic acid in water).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 0.5 min, 5-95% B in 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 229.1686.110015
This compound (Quantifier) 229.16116.110012
This compound-IS 237.1892.110015

Note: The exact m/z values and collision energies should be optimized for the specific instrument and labeled internal standard used.

Data Presentation and Quantitative Analysis

The data should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentrations of this compound in the QC and unknown samples are then calculated from this calibration curve.

Table 1: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal and compensated by IS
Extraction Recovery > 85%

Conclusion

This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and reliable, making it a valuable tool for researchers and scientists in various fields. The use of a stable isotope-labeled internal standard ensures accurate and precise quantification. The described workflow can be adapted for the analysis of other dipeptides with appropriate optimization of the LC and MS parameters.

References

Application Notes and Protocols for the Detection of Leucylproline in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucylproline (Leu-Pro) is a dipeptide composed of leucine (B10760876) and proline. As a product of protein metabolism, its presence and concentration in biological fluids such as plasma, serum, urine, and cerebrospinal fluid can be of significant interest in various fields of research. These include clinical and epidemiological studies, biomarker discovery, and monitoring metabolic pathways.[1] The accurate quantification of this compound requires sensitive and robust analytical methods capable of detecting it within complex biological matrices.

This document provides detailed application notes and protocols for three primary methods for the detection and quantification of this compound in biological fluids: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique, making it the gold standard for quantifying small molecules like this compound in complex biological samples.[2][3] The method combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry.[3]

Application Note

This protocol describes a targeted metabolomics method using LC-MS/MS for the reliable detection and quantification of this compound. The methodology is based on hydrophilic interaction liquid chromatography (HILIC) for separation, followed by detection with a high-resolution mass spectrometer.[4] Sample preparation involves a straightforward protein precipitation step to remove larger molecules that can interfere with the analysis. This approach is suitable for high-throughput analysis in clinical and research settings.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an LC-MS/MS method for dipeptide analysis, validated according to regulatory guidelines.

ParameterSpecificationDescription
Linearity (r²)> 0.995The method demonstrates a strong linear relationship between concentration and response over the defined range.
Lower Limit of Quantification (LLOQ)Analyte-dependent (typically low ng/mL)The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%RSD)< 15%The precision of the method when analyses are performed by one person on one day using the same equipment.
Inter-day Precision (%RSD)< 15%The precision of the method when analyses are performed on different days.
Accuracy85–115%The closeness of the determined value to the nominal or known true value.
Recovery88.5–108.5%The efficiency of the extraction process in recovering the analyte from the biological matrix.
Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N)

  • LC-MS grade methanol (B129727), water, and acetonitrile

  • LC-MS grade formic acid

  • Biological fluid (e.g., serum, plasma)

2. Sample Preparation (Protein Precipitation):

  • Thaw biological samples (serum, plasma) on ice.

  • Pipette 50 µL of the sample into a microcentrifuge tube.

  • Add 50 µL of an internal standard working solution (prepared in water) to each sample, standard, and quality control (QC). Vortex briefly.

  • Add 500 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

3. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography system.

  • Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in positive ion mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its internal standard.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Fluid (e.g., Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Ice-Cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC HPLC Separation (C18 Column) Collect->LC Inject MS Mass Spectrometry (ESI+, SRM/MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Generate Report Quant->Report

Caption: General workflow for this compound detection by LC-MS/MS.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating complex mixtures and can be used for this compound analysis. Compared to LC-MS, it may have lower sensitivity, and often requires a pre-column derivatization step to allow for detection by UV or fluorescence detectors, as most amino acids do not contain a chromophore.

Application Note

This protocol details an HPLC method with pre-column derivatization using o-phthalaldehyde (B127526) (OPA) for the quantification of amino acids and dipeptides like this compound. OPA reacts with primary amines to form a fluorescent product, enabling highly sensitive detection. This method is cost-effective and suitable for laboratories without access to mass spectrometry.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC-based amino acid analysis method.

ParameterSpecificationDescription
Linearity (r²)> 0.99Indicates a good linear relationship over the calibration range.
Limit of Detection (LOD)Analyte-dependent (ng/mL range)The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)Analyte-dependent (ng/mL range)The lowest concentration that can be quantitatively determined with acceptable precision.
Precision (%CV)< 10%Demonstrates good reproducibility of the method.
Run Time~30-45 minutesThe time required for a single chromatographic run.
Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC grade solvents (acetonitrile, methanol, water)

  • o-phthalaldehyde (OPA) derivatization reagent

  • Boric acid buffer

  • Sample preparation reagents (as per LC-MS method)

2. Sample Preparation:

  • Perform protein precipitation as described in the LC-MS/MS protocol (Steps 1-7).

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of injection buffer (e.g., mobile phase A).

3. Pre-Column Derivatization:

  • In an autosampler vial, mix 20 µL of the reconstituted sample with 80 µL of OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

4. HPLC Analysis:

  • HPLC System: HPLC with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 7.2).

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).

  • Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, increasing to elute the derivatized analyte.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation wavelength (λex) at 340 nm and emission wavelength (λem) at 450 nm.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Derivatization & Analysis cluster_data Data Processing Sample Biological Fluid Extract Protein Precipitation & Supernatant Collection Sample->Extract Dry Dry & Reconstitute Extract->Dry Deriv OPA Derivatization Dry->Deriv React HPLC HPLC Separation (C18 Column) Deriv->HPLC Detect Fluorescence Detection HPLC->Detect Quant Quantification (Peak Area) Detect->Quant Report Generate Report Quant->Report

Caption: General workflow for this compound detection by HPLC.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. While commercial ELISA kits specifically for this compound are not widely available, a custom competitive ELISA can be developed. This method offers high throughput and does not require extensive sample cleanup or complex equipment.

Application Note

This section describes the principles and a hypothetical protocol for a competitive ELISA to detect this compound. In this format, this compound in the sample competes with a labeled or plate-bound this compound-conjugate for binding to a limited amount of specific anti-Leucylproline antibody. The resulting signal is inversely proportional to the amount of this compound in the sample.

Quantitative Data Summary

The following table shows typical performance characteristics for a competitive ELISA for a small molecule.

ParameterSpecificationDescription
Detection Range0.1 - 10 ng/mLThe range of concentrations over which the assay is quantitative.
Sensitivity< 0.1 ng/mLThe lowest detectable concentration of the analyte.
SpecificityHighThe antibody should have high affinity for this compound and low cross-reactivity with other dipeptides or amino acids.
Sample Volume50-100 µLThe required volume of the biological sample.
Assay Time2-4 hoursThe total time required to complete the assay.
Experimental Protocol (Hypothetical Competitive ELISA)

1. Materials and Reagents:

  • 96-well microplate pre-coated with a this compound-protein conjugate.

  • This compound standard solutions.

  • Primary antibody: Rabbit anti-Leucylproline.

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • TMB substrate solution.

  • Stop Solution (e.g., 2N H₂SO₄).

  • Biological samples, potentially diluted.

2. Assay Procedure:

  • Add 50 µL of standards, controls, and samples to the appropriate wells of the coated microplate.

  • Add 50 µL of the primary anti-Leucylproline antibody to each well.

  • Incubate for 1-2 hours at room temperature, allowing competition for binding to the coated antigen.

  • Wash the plate 3-4 times with Wash Buffer to remove unbound antibodies and sample components.

  • Add 100 µL of the HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate 3-4 times with Wash Buffer to remove the unbound secondary antibody.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until color develops.

  • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the this compound concentration.

Workflow Diagram

ELISA_Workflow cluster_elisa Competitive ELISA Principle plate Plate coated with Leu-Pro Antigen step1 Add Sample (contains free Leu-Pro) Add Primary Antibody (Anti-Leu-Pro) step2 Competition Occurs Free Leu-Pro binds to Antibody Some Antibody binds to Plate step1->step2 wash1 Wash step2->wash1 step3 Add Enzyme-Linked Secondary Antibody wash1->step3 wash2 Wash step3->wash2 step4 Add Substrate wash2->step4 step5 Color Develops (Signal is Inversely Proportional to Leu-Pro in Sample) step4->step5 read Read Absorbance at 450 nm step5->read

Caption: Principle of a competitive ELISA for this compound detection.

Potential Role of this compound

Dipeptides like this compound can act as signaling molecules, potentially interacting with cell surface receptors to elicit a biological response. While a specific signaling pathway for this compound is not well-defined, a plausible mechanism involves interaction with a G-protein coupled receptor (GPCR), a common target for bioactive peptides.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular LP This compound GPCR GPCR LP->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Second_Messenger->Response Triggers

Caption: A potential signaling pathway for this compound via a GPCR.

References

Application Notes and Protocols for Leucylproline Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing the leucylproline (Leu-Pro) sequence. This dipeptide motif presents unique challenges, primarily the propensity for diketopiperazine (DKP) formation and difficulties in coupling to the proline nitrogen. This document outlines the underlying chemistry of these challenges and provides detailed protocols and strategies to mitigate them, ensuring successful synthesis of this compound-containing peptides.

Introduction: The Challenges of Synthesizing this compound-Containing Peptides

The synthesis of peptides containing the this compound motif is complicated by two main factors:

  • Diketopiperazine (DKP) Formation: Following the deprotection of the Fmoc group from the leucine (B10760876) residue in the resin-bound H-Leu-Pro-resin intermediate, the free N-terminal amine can intramolecularly attack the ester linkage anchoring the proline to the resin. This results in the cleavage of the dipeptide from the resin and the formation of the cyclic dipeptide, cyclo(Leu-Pro), also known as a diketopiperazine. This side reaction leads to a significant reduction in the yield of the desired peptide. The formation of DKP is particularly favorable for dipeptides where the second amino acid is proline.

  • Difficult Coupling to Proline: The nitrogen atom of proline is a secondary amine, which is sterically hindered and less nucleophilic compared to the primary amines of other proteinogenic amino acids. This reduced reactivity can lead to incomplete coupling of the subsequent amino acid to the proline residue, resulting in deletion sequences and lower purity of the final peptide product.

Strategies to Minimize Diketopiperazine Formation

Several strategies can be employed to suppress the formation of diketopiperazine during the synthesis of this compound-containing peptides. The choice of strategy will depend on the specific sequence and the scale of the synthesis.

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly sensitive to acid, allowing for the cleavage of the peptide under very mild acidic conditions that do not remove many common side-chain protecting groups. More importantly, the steric hindrance provided by the trityl group disfavors the intramolecular cyclization required for DKP formation.

  • Optimized Fmoc Deprotection Conditions: The standard 20% piperidine (B6355638) in DMF for Fmoc removal can be too basic and promote DKP formation. Milder conditions can significantly reduce this side reaction. A cocktail of 2% 1,8-diazabicycloundec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to be effective in suppressing DKP formation.

  • Incorporation of Dipeptide Building Blocks: Synthesizing the Fmoc-Xaa-Leu-Pro-OH tripeptide (where Xaa is the amino acid preceding Leu) in solution and then coupling it to the resin can bypass the vulnerable H-Leu-Pro-resin intermediate, thus avoiding DKP formation.

Enhancing Coupling Efficiency to Proline

To overcome the challenge of coupling to the sterically hindered proline, the following approaches are recommended:

  • Double Coupling: Performing the coupling reaction twice ensures that the reaction goes to completion. After the first coupling, the resin is washed, and the coupling procedure is repeated with a fresh solution of the activated amino acid.

  • Use of High-Activating Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective in promoting coupling to hindered amino acids like proline.

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction towards completion.

Quantitative Data on Side Reactions and Coupling Efficiency

The following tables summarize quantitative data on diketopiperazine formation under different deprotection conditions and the impact of coupling reagents on peptide yield. While specific data for the Leu-Pro sequence is limited, the data for structurally similar sequences provides valuable insights.

Table 1: Comparison of Diketopiperazine (DKP) Formation with Different Fmoc-Deprotection Reagents for Fmoc-Cys-Pro-2-Cl-trityl resin.

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
20% Piperidine/Toluene11.7
5% Piperazine/DMF< 4
5% Piperazine/NMP< 4

Data adapted from studies on a similar proline-containing dipeptide.

Table 2: Comparative Yield Analysis of Different Coupling Reagents.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Approximate Yield (%)
HATUHOAtDIPEADMF30~99
HBTUHOBtDIPEADMF30~95-98
TBTUHOBtDIPEADMF30~95-98
PyBOPHOBtDIPEADMF30~95
COMU-DIPEADMF15-30>99
DCCHOBt-DCM/DMF120-240~90

Yields are approximate and can vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Manual Solid-Phase Synthesis of H-Leu-Pro-Ala-NH₂

This protocol describes the manual synthesis of a model tripeptide, H-Leu-Pro-Ala-NH₂, on a 0.1 mmol scale using Rink Amide resin. This protocol incorporates strategies to minimize DKP formation and enhance coupling efficiency.

Materials:

  • Rink Amide MBHA resin (0.5-0.7 mmol/g loading)

  • Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Leu-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Piperazine

  • N-methyl-2-pyrrolidone (NMP)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Fritted syringe reaction vessel

  • Shaker

Protocol:

  • Resin Swelling:

    • Weigh 200 mg of Rink Amide resin (assuming 0.5 mmol/g loading for 0.1 mmol scale) into the reaction vessel.

    • Add 5 mL of DMF and shake for 1 hour to swell the resin.

    • Drain the DMF.

  • Fmoc Deprotection of Resin:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes and drain.

    • Add another 5 mL of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin with DMF (5 x 5 mL).

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 0.3 mmol, 93.4 mg), HATU (2.9 eq., 0.29 mmol, 110.3 mg) in 2 mL of DMF.

    • Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the solution and vortex for 1 minute.

    • Immediately add the activation solution to the resin.

    • Shake for 2 hours.

    • Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Fmoc Deprotection of Ala-Resin:

    • Repeat step 2.

  • Coupling of Fmoc-Pro-OH:

    • Repeat step 3 using Fmoc-Pro-OH (3 eq., 0.3 mmol, 101.2 mg).

    • Perform a double coupling: After the initial 2-hour coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Pro-OH.

  • Optimized Fmoc Deprotection of Pro-Resin (to minimize DKP formation):

    • Prepare a solution of 2% DBU and 5% piperazine in NMP.

    • Add 5 mL of this solution to the resin and shake for 5 minutes.

    • Drain and add another 5 mL of the deprotection solution and shake for 10 minutes.

    • Drain and wash the resin thoroughly with NMP (5 x 5 mL).

  • Coupling of Fmoc-Leu-OH:

    • Repeat step 3 using Fmoc-Leu-OH (3 eq., 0.3 mmol, 106.0 mg).

  • Final Fmoc Deprotection:

    • Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add 5 mL of the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the solution into a clean collection tube and wash the resin with 1 mL of fresh TFA.

    • Precipitate the crude peptide by adding the TFA solution to 40 mL of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

Visualizations

SPPS Workflow for this compound-Containing Peptides

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_Cleavage Final Cleavage cluster_LeuPro_Challenges Key Challenges for Leu-Pro Resin Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection Swell->Fmoc_Deprotection Start Synthesis Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 DKP Diketopiperazine Formation Fmoc_Deprotection->DKP After Proline coupling Coupling Amino Acid Coupling (Activation with HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Difficult_Coupling Difficult Coupling to Proline Coupling->Difficult_Coupling Coupling to Proline Wash2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Final_Wash Final Wash & Dry Final_Deprotection->Final_Wash Cleave Cleave from Resin (TFA Cocktail) Final_Wash->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (HPLC) & Analyze (MS) Precipitate->Purify

Caption: General workflow for solid-phase peptide synthesis (SPPS) highlighting critical steps.

Diketopiperazine (DKP) Formation Side Reaction

DKP_Formation start H-Leu-Pro-Resin (After Fmoc Deprotection) nucleophilic_attack Intramolecular Nucleophilic Attack (N-terminus on ester linkage) start->nucleophilic_attack Side Reaction desired_path Desired Reaction: Coupling of next Fmoc-Amino Acid start->desired_path Main Path cyclization Cyclization and Cleavage from Resin nucleophilic_attack->cyclization dkp Cyclo(Leu-Pro) (Diketopiperazine) cyclization->dkp cleaved_resin Cleaved Resin cyclization->cleaved_resin

Caption: The side reaction of diketopiperazine (DKP) formation in SPPS.

Application of NMR Spectroscopy for Leucylproline Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, and conformation of molecules in solution. For dipeptides such as Leucylproline, NMR is an invaluable tool for elucidating its three-dimensional structure, which is crucial for understanding its biological activity and for rational drug design. This application note provides a comprehensive overview and detailed protocols for the structural analysis of this compound using high-resolution NMR spectroscopy.

This compound is a dipeptide composed of Leucine and Proline residues. The presence of the proline residue introduces unique conformational constraints due to the nature of its cyclic side chain and the potential for cis-trans isomerization of the peptide bond. These features make NMR spectroscopy an ideal method for its detailed structural characterization.

Data Presentation: Quantitative NMR Data for this compound

Precise chemical shifts and coupling constants are highly dependent on experimental conditions such as solvent, pH, and temperature. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for Leucine and Proline residues within a peptide chain. These values serve as a guide for spectral assignment. Due to the cis-trans isomerization of the X-Pro peptide bond, two distinct sets of resonances can often be observed for the residues involved.

Table 1: Expected ¹H NMR Chemical Shifts (ppm) for this compound

AtomLeucine Residue (trans)Proline Residue (trans)Leucine Residue (cis)Proline Residue (cis)
NH 8.0 - 8.5-8.0 - 8.5-
H 4.1 - 4.54.3 - 4.64.1 - 4.54.4 - 4.7
H 1.5 - 1.81.9 - 2.21.5 - 1.81.8 - 2.1
H 1.4 - 1.71.8 - 2.11.4 - 1.71.7 - 2.0
H 0.8 - 1.03.5 - 3.80.8 - 1.03.3 - 3.6
H₂ '0.8 - 1.0-0.8 - 1.0-

Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for this compound

AtomLeucine Residue (trans)Proline Residue (trans)Leucine Residue (cis)Proline Residue (cis)
C ' (Carbonyl)172 - 176173 - 177172 - 176173 - 177
C α52 - 5660 - 6452 - 5661 - 65
C β40 - 4429 - 3340 - 4431 - 35
C γ24 - 2824 - 2824 - 2822 - 26
C δ21 - 2547 - 5121 - 2547 - 51
C δ'21 - 25-21 - 25-

Table 3: Typical Homonuclear (¹H-¹H) and Heteronuclear (¹H-¹³C) Coupling Constants (Hz)

CouplingExpected Value (Hz)
³J(HNHα)5 - 9
³J(HαHβ)4 - 12
¹J(¹³Cα¹Hα)135 - 145
¹J(¹³C'N)14 - 16

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample conditions.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of high-purity (>95%) this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or a buffer prepared in 90% H₂O/10% D₂O). The use of H₂O/D₂O allows for the observation of exchangeable amide protons.

  • pH Adjustment: Adjust the pH of the sample to the desired value (typically between 4 and 7) using small aliquots of dilute DCl or NaOD. The pH reading should be corrected for the isotope effect.

  • Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (0 ppm).

  • Transfer: Transfer the final solution to a high-quality 5 mm NMR tube.

1D ¹H NMR Spectroscopy

This is the fundamental experiment to obtain an initial overview of the proton resonances.

  • Pulse Sequence: A simple pulse-acquire sequence (e.g., zg30).

  • Spectrometer Frequency: 500 MHz or higher is recommended for better spectral dispersion.

  • Temperature: 298 K (25 °C).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing: Apply a line broadening factor (e.g., 0.3 Hz) and perform Fourier transformation, phasing, and baseline correction.

2D Homonuclear Correlation Spectroscopy (COSY)

COSY is used to identify scalar-coupled protons, typically those separated by two or three bonds.

  • Pulse Sequence: cosygpmf or similar gradient-selected sequence.

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

  • Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.

2D Total Correlation Spectroscopy (TOCSY)

TOCSY establishes correlations between all protons within a spin system, which is invaluable for identifying all protons belonging to a single amino acid residue.

  • Pulse Sequence: mlevgpph or similar with a clean spin-lock sequence.

  • Acquisition Parameters:

    • Mixing Time: 60-80 ms (B15284909) (to allow for magnetization transfer throughout the entire spin system).

    • Other parameters are similar to COSY.

  • Processing: Similar to COSY.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a fingerprint of the molecule and aiding in the assignment of carbon resonances.

  • Pulse Sequence: hsqcedetgpsisp2.2 or a similar sensitivity-enhanced, gradient-selected sequence.

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): Appropriate range to cover all expected carbon resonances (e.g., 10-180 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 16-64.

  • Processing: Apply appropriate window functions and perform Fourier transformation.

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HMBC reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei, which is crucial for sequential assignment by connecting adjacent amino acid residues through the peptide bond.

  • Pulse Sequence: hmbcgplpndqf or similar.

  • Acquisition Parameters:

    • Long-range coupling delay optimized for J-couplings of 4-8 Hz.

    • Other parameters are similar to HSQC.

  • Processing: Similar to HSQC.

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis and Structure Elucidation Sample This compound (>95% Purity) Solvent D₂O or 90% H₂O/10% D₂O Sample->Solvent Standard Internal Standard (DSS/TSP) Solvent->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR COSY COSY NMR_Spectrometer->COSY TOCSY TOCSY NMR_Spectrometer->TOCSY HSQC HSQC NMR_Spectrometer->HSQC HMBC HMBC NMR_Spectrometer->HMBC Processing Data Processing H1_NMR->Processing COSY->Processing TOCSY->Processing HSQC->Processing HMBC->Processing Assignment Resonance Assignment Processing->Assignment Structure 3D Structure Calculation Assignment->Structure

Caption: Experimental workflow for the structural analysis of this compound using NMR spectroscopy.

sequential_assignment cluster_leu Leucine Residue cluster_pro Proline Residue Leu_NH NH Leu_Halpha Leu_NH->Leu_Halpha TOCSY/COSY Leu_Hbeta Leu_Halpha->Leu_Hbeta TOCSY/COSY Leu_CO C' Leu_Halpha->Leu_CO HMBC (2JCH) Leu_Hgamma Leu_Hbeta->Leu_Hgamma TOCSY/COSY Leu_Hdelta Leu_Hgamma->Leu_Hdelta TOCSY/COSY Pro_Halpha Leu_CO->Pro_Halpha HMBC (3JCNH) Pro_Hbeta Pro_Halpha->Pro_Hbeta TOCSY/COSY Pro_Hgamma Pro_Hbeta->Pro_Hgamma TOCSY/COSY Pro_Hdelta Pro_Hgamma->Pro_Hdelta TOCSY/COSY Pro_CO C'

Caption: Logic of sequential assignment for this compound using 2D NMR data.

Conclusion

NMR spectroscopy is an indispensable technique for the detailed structural elucidation of dipeptides like this compound. By employing a suite of 1D and 2D NMR experiments, researchers can obtain atomic-level information on the connectivity and conformation of the molecule in solution. The protocols and expected data presented in this application note provide a solid foundation for scientists in academia and the pharmaceutical industry to characterize this compound and other small peptides, thereby facilitating a deeper understanding of their structure-function relationships.

Application Notes and Protocols for the Purification of Leucylproline from Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylproline, a dipeptide composed of leucine (B10760876) and proline, is of significant interest in pharmaceutical and biotechnological research due to its potential biological activities. Its production through bacterial fermentation, particularly using engineered strains of Escherichia coli, offers a scalable and cost-effective manufacturing route. However, achieving high purity of the target dipeptide from a complex fermentation broth is a critical challenge. This document provides detailed application notes and protocols for a multi-step purification strategy for this compound, encompassing cell lysis, initial capture by ion-exchange chromatography, high-resolution polishing by reversed-phase high-performance liquid chromatography (RP-HPLC), and final purification and concentration by crystallization.

Purification Strategy Overview

The overall strategy for purifying this compound from bacterial fermentation broth involves a series of sequential steps designed to remove impurities such as host cell proteins, nucleic acids, endotoxins, and other small molecules. The workflow is designed to maximize yield and achieve high purity suitable for research and pre-clinical development.

Purification_Workflow Fermentation_Broth Bacterial Fermentation Broth Cell_Harvesting Cell Harvesting (Centrifugation) Fermentation_Broth->Cell_Harvesting Cell_Lysis Cell Lysis Cell_Harvesting->Cell_Lysis Clarification Clarification (Centrifugation/Filtration) Cell_Lysis->Clarification Ion_Exchange Ion-Exchange Chromatography (Capture) Clarification->Ion_Exchange RP_HPLC Reversed-Phase HPLC (Polishing) Ion_Exchange->RP_HPLC Crystallization Crystallization RP_HPLC->Crystallization Final_Product High-Purity this compound Crystallization->Final_Product

Figure 1: General workflow for the purification of this compound from bacterial fermentation.

Data Presentation: Quantitative Summary of Purification Steps

The following table summarizes the expected yield and purity at each stage of the this compound purification process. These values are representative and may vary depending on the specific fermentation conditions, bacterial strain, and equipment used.

Purification StepPurity (%)Yield (%)Key Impurities Removed
Clarified Cell Lysate5 - 10100Intact cells, cell debris
Ion-Exchange Chromatography60 - 7585 - 95Host cell proteins, nucleic acids, endotoxins
Reversed-Phase HPLC> 9570 - 85Structurally similar peptides, process-related impurities
Crystallization> 9980 - 90Residual impurities, salts
Overall Process > 99 48 - 65

Experimental Protocols

Protocol 1: Cell Lysis and Lysate Clarification

This protocol describes the disruption of E. coli cells to release the intracellularly expressed this compound and the subsequent clarification of the lysate.

Materials:

  • Frozen or fresh bacterial cell pellet

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Lysozyme (B549824) (optional)

  • DNase I (optional)

  • Protease inhibitor cocktail

  • High-pressure homogenizer or sonicator

  • High-speed centrifuge

Procedure:

  • Thaw the cell pellet on ice if frozen. Resuspend the cell pellet in 5 mL of ice-cold Lysis Buffer per gram of wet cell paste.

  • Add protease inhibitor cocktail to the resuspended cells to prevent degradation of the target peptide.

  • (Optional) For enhanced lysis, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells using one of the following methods:

    • High-Pressure Homogenization: Pass the cell suspension through the homogenizer at 15,000-20,000 psi. Repeat for 2-3 cycles to ensure complete lysis.

    • Sonication: Sonicate the cell suspension on ice using a probe sonicator. Use short bursts of 30 seconds followed by 30 seconds of cooling for a total of 5-10 minutes of sonication time. Avoid overheating the sample.[1]

  • (Optional) If the lysate is viscous due to the release of nucleic acids, add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15-20 minutes.[2]

  • Clarify the lysate by centrifuging at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.[3][4]

  • Carefully decant the supernatant, which contains the soluble this compound. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

Cell_Lysis_Workflow Cell_Pellet Cell Pellet Resuspension Resuspend in Lysis Buffer Cell_Pellet->Resuspension Lysis Cell Disruption (Homogenization/Sonication) Resuspension->Lysis Clarification Centrifugation Lysis->Clarification Filtration 0.45 µm Filtration Clarification->Filtration Clarified_Lysate Clarified Lysate Filtration->Clarified_Lysate

Figure 2: Workflow for cell lysis and clarification.

Protocol 2: Ion-Exchange Chromatography (IEX)

This step serves as a capture and initial purification of this compound from the clarified lysate, separating it from the bulk of host cell proteins and other charged impurities.[5][6][7] this compound is a dipeptide and its charge will depend on the pH of the buffer. Assuming a pI that allows for binding to a cation exchanger at a slightly acidic pH.

Materials:

  • Clarified and filtered cell lysate

  • IEX Column (e.g., SP Sepharose Fast Flow or similar strong cation exchanger)

  • Equilibration Buffer (e.g., 20 mM Sodium Phosphate, pH 5.8)[8]

  • Wash Buffer (Equilibration Buffer)

  • Elution Buffer (e.g., 20 mM Sodium Phosphate, pH 5.8, with a gradient of 0 to 1 M NaCl)[8]

  • Chromatography system

Procedure:

  • Equilibrate the IEX column with 5-10 column volumes (CVs) of Equilibration Buffer.

  • Adjust the pH and conductivity of the clarified lysate to match the Equilibration Buffer.

  • Load the adjusted lysate onto the equilibrated column at a flow rate of 100-150 cm/h.

  • Wash the column with 5-10 CVs of Wash Buffer to remove unbound impurities.

  • Elute the bound this compound using a linear gradient of 0-100% Elution Buffer (0-1 M NaCl) over 10-20 CVs.

  • Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., analytical RP-HPLC).

  • Pool the fractions containing the purified this compound.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a high-resolution polishing step to separate this compound from closely related impurities.[9][10][11][12]

Materials:

  • This compound fraction from IEX

  • RP-HPLC Column (e.g., C18 silica-based column, 5-10 µm particle size)

  • Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water)

  • Mobile Phase B (e.g., 0.1% TFA in acetonitrile)

  • Preparative HPLC system

Procedure:

  • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Load the IEX-purified this compound sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B, for example:

    • 5-30% B over 30 minutes

    • 30-95% B over 5 minutes

    • Hold at 95% B for 5 minutes

    • Re-equilibrate at 5% B for 10 minutes

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the peak corresponding to this compound.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the high-purity fractions.

Protocol 4: Crystallization

Crystallization is the final step to obtain high-purity this compound in a solid, stable form. Drowning-out or anti-solvent crystallization is a common method for small molecules like dipeptides.[13][14]

Materials:

  • Purified this compound solution from RP-HPLC (lyophilized and redissolved in a minimal amount of water or aqueous ethanol)

  • Anti-solvent (e.g., ethanol, isopropanol, or acetone)

  • Crystallization vessel with stirring

Procedure:

  • Concentrate the pooled RP-HPLC fractions containing this compound, for instance by lyophilization.

  • Dissolve the this compound powder in a minimal amount of a suitable solvent in which it is highly soluble (e.g., water or a low-percentage ethanol-water mixture).

  • Slowly add an anti-solvent (a solvent in which this compound has low solubility) to the stirred solution at a controlled temperature.

  • Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Allow the solution to stand undisturbed or with very gentle stirring to promote crystal growth. The temperature can be gradually lowered to increase the yield.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.

  • Dry the crystals under vacuum.

Purity Analysis

The purity of this compound at each stage should be assessed using analytical RP-HPLC.

Analytical RP-HPLC Method:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 15-20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 10-20 µL

Purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Conclusion

The described multi-step purification protocol provides a robust framework for obtaining high-purity this compound from bacterial fermentation broth. The combination of ion-exchange chromatography for initial capture, reversed-phase HPLC for polishing, and crystallization for final purification and formulation ensures the removal of a wide range of process- and product-related impurities. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists involved in the development and manufacturing of peptide-based therapeutics. Optimization of each step will be necessary to achieve the best results for a specific process.

References

Application Notes and Protocols for High-Throughput Screening of Leucylproline Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylproline is a dipeptide composed of L-leucine and L-proline. The enzymatic cleavage of such X-proline dipeptides is primarily catalyzed by Prolidase (EC 3.4.13.9), a manganese-dependent metallopeptidase. Prolidase is a critical enzyme in the final stages of protein catabolism, particularly in the recycling of proline from collagen breakdown.[1][2] Its activity is crucial for processes like wound healing, inflammation, cell proliferation, and matrix remodeling.[1][3] Dysregulation of prolidase activity has been implicated in various pathological conditions, including cancer, fibrosis, and neurological disorders, making it an attractive therapeutic target.[2][4]

The development of potent and selective prolidase inhibitors requires robust screening methodologies. High-Throughput Screening (HTS) allows for the rapid evaluation of large chemical libraries to identify initial hit compounds.[5][6] This document provides detailed protocols and application notes for various HTS assays designed to identify and characterize inhibitors of this compound hydrolysis, primarily targeting prolidase.

Prolidase Signaling and Metabolic Pathway

Prolidase plays a central role in collagen metabolism and proline homeostasis. Inhibition of prolidase disrupts this cycle, leading to downstream cellular effects. The pathway below illustrates the role of prolidase and the consequence of its inhibition.

G cluster_0 Extracellular Matrix cluster_1 Cytosol cluster_2 Downstream Cellular Processes Collagen Collagen & Other Proteins Proteases Matrix Metalloproteinases (MMPs) Collagen->Proteases Degradation Dipeptides This compound & other X-Pro Dipeptides Proteases->Dipeptides Prolidase Prolidase (Target Enzyme) Dipeptides->Prolidase Substrate Proline Free L-Proline Pool Prolidase->Proline Leucine Free L-Leucine Prolidase->Leucine Inhibitor Small Molecule Inhibitor Inhibitor->Prolidase Inhibition ProteinSynth New Protein & Collagen Synthesis Proline->ProteinSynth Recycling CellSignaling Cell Signaling (e.g., mTOR, MAPK) Proline->CellSignaling Modulation CellGrowth Cell Growth & Proliferation CellSignaling->CellGrowth

Figure 1: Prolidase metabolic and signaling pathway.

High-Throughput Screening Assay Formats

Several assay formats can be adapted for HTS of prolidase inhibitors. The choice of assay depends on factors such as sensitivity, cost, reagent availability, and the specific instrumentation available. The most common formats are fluorescence, luminescence, and colorimetric-based assays.

Assay TypePrincipleTypical Substrate(s)AdvantagesDisadvantages
Fluorescence Enzymatic cleavage of a non-fluorescent substrate releases a fluorescent reporter molecule. Activity is measured by an increase in fluorescence.[7][8][9]Gly-Pro-AMC, Ala-Pro-AMCHigh sensitivity, continuous monitoring possible, widely available reagents.[9][10]Prone to interference from fluorescent compounds in the library; inner filter effect.
Luminescence A proluciferin substrate is cleaved by prolidase to release aminoluciferin, which generates light in a coupled reaction with luciferase.[10][11]Gly-Pro-aminoluciferinExtremely high sensitivity, low background, broad linear range.[10]Higher reagent cost, potential for interference from compounds affecting luciferase.
Colorimetric The amount of proline released from the substrate is quantified by a chemical reaction that produces a colored product, often using ninhydrin.[1][2]Gly-Pro, Ala-Pro, Leu-ProLow cost, simple instrumentation (spectrophotometer).[12]Lower sensitivity, often requires a stop step (end-point assay), harsh reagents (acid, heat).[1][3]
Mass Spectrometry Direct, label-free quantification of the substrate and/or product in the reaction mixture.Native Substrates (e.g., Leu-Pro)High specificity, low risk of false positives from optical interference, can use native substrates.[13]Requires specialized and expensive MS equipment, lower throughput than plate-based optical assays.[13]

HTS Workflow for Inhibitor Discovery

The process of identifying novel inhibitors involves multiple stages, from initial large-scale screening to detailed characterization of promising candidates.

G cluster_0 Hit Validation & Triage cluster_1 Lead Optimization lib Compound Library (~10k - 1M compounds) primary Primary HTS (Single Concentration) lib->primary hit_id Hit Identification (% Inhibition > Threshold) primary->hit_id dose Dose-Response Assay (IC50 Determination) hit_id->dose ~1-5% of library counter Counterscreening (Assay Interference) hit_id->counter confirmed Confirmed Hits dose->confirmed counter->dose Filter out false positives ortho Orthogonal Assay (e.g., Colorimetric vs. Fluorescent) confirmed->ortho Confirm mechanism sar Structure-Activity Relationship (SAR) confirmed->sar cell Cell-Based Assays (Potency & Toxicity) sar->cell adme ADME/Tox Profiling cell->adme lead Lead Candidate adme->lead

Figure 2: General workflow for HTS-based inhibitor discovery.

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay (Primary Screen)

This protocol is designed for a 384-well plate format to screen a compound library at a single concentration.

A. Materials and Reagents:

  • Recombinant Human Prolidase (purified)

  • Substrate: Glycyl-L-proline 7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM MnCl₂, 0.01% Tween-20

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., N-Benzyloxycarbonyl-L-proline)[14]

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

B. Assay Procedure:

  • Plate Preparation: Using an automated liquid handler, dispense 50 nL of test compounds (at 10 mM in DMSO) into wells of a 384-well plate. For control wells, dispense 50 nL of DMSO (negative control) or positive control inhibitor (e.g., 10 mM stock). This results in a final test concentration of 10 µM in a 50 µL reaction volume.

  • Enzyme Addition: Prepare a working solution of Prolidase in cold Assay Buffer at 2X the final concentration (e.g., 20 nM). Dispense 25 µL of the enzyme solution into each well.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution of Gly-Pro-AMC substrate in Assay Buffer at 2X the final concentration (e.g., 50 µM). To start the reaction, dispense 25 µL of the substrate solution into each well. The final reaction volume is 50 µL.

  • Kinetic Measurement: Immediately place the plate into a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 20-30 minutes.

C. Data Analysis:

  • Calculate the reaction rate (slope of fluorescence units vs. time) for each well.

  • Determine the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background)) * 100

    • Rate_compound: Reaction rate in the presence of the test compound.

    • Rate_DMSO: Average reaction rate of the negative controls (DMSO only).

    • Rate_background: Reaction rate in wells with no enzyme.

  • Calculate the Z'-factor for the assay plate to assess its quality: Z' = 1 - (3 * (SD_DMSO + SD_pos_ctrl)) / |Avg_DMSO - Avg_pos_ctrl|

    • A Z'-factor > 0.5 indicates an excellent assay.

Protocol 2: Dose-Response Assay for IC₅₀ Determination

This protocol is used for confirmed hits from the primary screen to determine their potency.

A. Materials and Reagents:

  • Same as Protocol 5.1.

  • Confirmed hit compounds.

B. Assay Procedure:

  • Compound Plating: Prepare serial dilutions of the hit compound in DMSO. A typical 8-point, 3-fold dilution series might start from a 10 mM stock. Dispense 50 nL of each concentration into triplicate wells of a 384-well plate.

  • Assay Execution: Follow steps 2-5 from Protocol 5.1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration as described in Protocol 5.1.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Protocol 3: Cell-Based Assay for Target Engagement and Toxicity

This protocol provides a general framework for validating inhibitor activity in a cellular context.[15][16]

A. Principle: This assay relies on measuring the levels of intracellular proline. In cells treated with a prolidase inhibitor, the cleavage of X-Pro dipeptides is blocked, leading to a measurable decrease in the free proline pool.

B. Materials and Reagents:

  • A suitable human cell line with detectable prolidase activity (e.g., HEK293, HeLa, or fibroblasts).[3]

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • Test inhibitor and controls.

  • Lysis Buffer (e.g., RIPA buffer).

  • Proline quantification kit (colorimetric or fluorescence-based).

  • Cell viability assay kit (e.g., CellTiter-Glo® or MTS).

C. Assay Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 10,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor for a defined period (e.g., 24 hours). Include DMSO as a vehicle control.

  • Cell Viability Assessment: In a parallel plate, perform a cell viability assay to determine the cytotoxicity of the compound at each concentration.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Proline Quantification: Quantify the total protein content in each lysate for normalization. Use a commercial kit to measure the concentration of free proline in the lysates according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the proline concentration to the total protein content for each well.

    • Calculate the percent reduction in intracellular proline relative to the DMSO-treated control cells.

    • Plot the percent reduction against inhibitor concentration to determine the cellular EC₅₀.

    • Compare the EC₅₀ (potency) with the CC₅₀ (cytotoxicity) to determine the therapeutic window of the inhibitor.

Data Presentation

Table 2: Representative Primary HTS Data

This table shows sample data from a single-concentration (10 µM) primary screen.

Compound ID% InhibitionHit ( >50% )
Cmpd-0018.2No
Cmpd-00295.7Yes
Cmpd-003-5.1 (Activation)No
Cmpd-00445.3No
Cmpd-00578.1Yes
Positive Control98.5N/A
Negative Control0.0N/A
Table 3: IC₅₀ Determination for a Hit Compound (Cmpd-002)

Dose-response data used to calculate the potency of a confirmed hit.

Concentration (µM)% Inhibition (Mean ± SD, n=3)
100.099.1 ± 1.5
33.397.5 ± 2.1
11.188.3 ± 3.4
3.7065.2 ± 4.0
1.2348.9 ± 3.8
0.4125.6 ± 2.9
0.1410.1 ± 1.8
0.000.0 ± 2.5
Calculated IC₅₀ 1.31 µM

References

Application Note: Metabolomics Sample Preparation for Leucylproline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leucylproline, a dipeptide composed of leucine (B10760876) and proline, is of growing interest in metabolomics research due to its potential roles in various physiological and pathological processes. Accurate and reproducible quantification of this compound in biological matrices is crucial for understanding its biological significance. This application note provides detailed protocols for the preparation of samples from various biological matrices for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS). The described methods are designed to ensure high recovery, minimize matrix effects, and provide reliable quantitative data.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method significantly impacts the quality of metabolomics data.[1] Below is a summary of common techniques for preparing biological samples for this compound analysis.

Method Principle Advantages Disadvantages Recommended For
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., methanol (B129727), acetonitrile) or an acid (e.g., trichloroacetic acid).[2]Simple, fast, and inexpensive.[3][4] Good for initial cleanup of plasma, serum, and cell lysates.[1]May not completely remove all interfering substances. Risk of co-precipitation of analytes. Analyte recovery can be variable.High-throughput screening, analysis of samples with high protein content.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like methyl tert-butyl ether).Can provide cleaner extracts than PPT by removing a wider range of interferences.Can be more time-consuming and labor-intensive than PPT. Requires optimization of solvent systems.Targeted analysis requiring high sensitivity and removal of lipids and other non-polar interferences.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and selectively eluted, while interferences are washed away.Provides very clean extracts and allows for sample concentration. High selectivity can be achieved with appropriate sorbent selection.Can be more expensive and requires method development to optimize sorbent, wash, and elution conditions.Targeted quantification requiring high purity and concentration of the analyte.

Experimental Protocols

The following are detailed protocols for the preparation of plasma, urine, and cell culture samples for this compound analysis.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Ice-cold methanol (LC-MS grade)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., L-Leucyl-L-proline-¹³C₆,¹⁵N₂) is highly recommended to correct for matrix effects and procedural losses.

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching >13,000 x g

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the internal standard solution at a known concentration.

  • Add 400 µL of ice-cold methanol (a 4:1 solvent-to-sample ratio is common).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for better chromatographic peak shape.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

Urine samples generally have lower protein content but can contain a high concentration of salts and other interfering metabolites. SPE is effective for cleanup and concentration.

Materials:

  • Urine samples

  • Internal Standard (IS): Stable isotope-labeled this compound

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Deionized water

Procedure:

  • Thaw urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulates.

  • Take 500 µL of the supernatant and add 10 µL of the internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.

  • Elution: Elute the this compound and the internal standard with 1 mL of 80% acetonitrile with 0.1% formic acid.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 3: Metabolite Extraction from Adherent Cell Cultures

This protocol is designed for the extraction of intracellular metabolites, including this compound, from adherent cell cultures.

Materials:

  • Adherent cells grown in culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Ice-cold 80% methanol (LC-MS grade) containing the internal standard

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Aspirate the cell culture medium from the plate.

  • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Quenching and Extraction: Add 1 mL of ice-cold 80% methanol (containing the internal standard) to each well to quench metabolic activity and extract metabolites.

  • Incubate the plate at -80°C for 15 minutes.

  • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube for LC-MS analysis.

  • Evaporate and reconstitute as described in previous protocols.

Quantitative Data Summary

The following table presents typical performance characteristics for the quantification of dipeptides like this compound using LC-MS/MS following the described sample preparation protocols. The values are representative and may vary depending on the specific instrumentation and matrix.

Parameter Protein Precipitation Solid-Phase Extraction Cell Culture Extraction
Linearity (r²) > 0.990> 0.995> 0.995
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL0.1 - 5 ng/mL0.5 - 10 ng/mL
Recovery (%) 80 - 110%85 - 115%85 - 115%
Precision (%RSD) < 15%< 10%< 15%
Matrix Effect (%) 80 - 120%90 - 110%85 - 115%

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma/Serum PPT Protein Precipitation (Methanol) Plasma->PPT Urine Urine SPE Solid-Phase Extraction (C18) Urine->SPE Cells Cell Culture Extraction Metabolite Extraction (80% Methanol) Cells->Extraction LCMS LC-MS/MS Analysis (HILIC or RPLC) PPT->LCMS SPE->LCMS Extraction->LCMS Quant Quantification (Internal Standard) LCMS->Quant method_selection node_rect node_rect start Start: This compound Analysis matrix_type Sample Matrix? start->matrix_type throughput High Throughput? matrix_type->throughput Plasma/Serum purity_needed High Purity Needed? matrix_type->purity_needed Urine/Complex Matrix throughput->purity_needed No ppt Use Protein Precipitation throughput->ppt Yes spe Use Solid-Phase Extraction purity_needed->spe Yes lle Consider Liquid-Liquid Extraction purity_needed->lle Consider as alternative

References

Application Notes and Protocols for Leucylproline in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylproline (Leu-Pro) is a dipeptide composed of the amino acids L-leucine and L-proline.[1] As a secondary metabolite, it has garnered interest in drug discovery due to its potential roles in various physiological processes.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. Key areas of focus include its role as a potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitor for the management of type 2 diabetes, its influence on the mTOR signaling pathway, and its regulatory effects on proteinase activity.

Application in Type 2 Diabetes: DPP-IV Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a key enzyme in the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are crucial for stimulating insulin (B600854) secretion in response to nutrient intake.[2] By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control. Peptides containing proline at the C-terminus have been identified as potential DPP-IV inhibitors.

Quantitative Data: DPP-IV Inhibitory Activity
PeptideIC50 (µM)Source
Phe-Leu-Gln-Pro65.3 ± 3.5
This compound (Leu-Pro) To be determined -
Sitagliptin (positive control)15.97
Vildagliptin (positive control)0.5829
Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on DPP-IV using a fluorogenic substrate.

Materials:

  • Recombinant human DPP-IV enzyme

  • This compound

  • DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • DPP-IV inhibitor (positive control, e.g., Sitagliptin)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • Incubator (37°C)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations.

    • Prepare a stock solution of the positive control (e.g., Sitagliptin) in DMSO and create a similar dilution series.

    • Dilute the recombinant human DPP-IV enzyme in cold Assay Buffer to the desired working concentration. Keep the enzyme on ice.

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.

  • Assay Setup (in a 96-well black microplate):

    • Blank (No Enzyme): Add 50 µL of Assay Buffer.

    • Negative Control (100% Activity): Add 25 µL of Assay Buffer and 25 µL of DPP-IV enzyme solution.

    • Test Compound (this compound): Add 25 µL of each this compound dilution and 25 µL of DPP-IV enzyme solution.

    • Positive Control: Add 25 µL of each positive control dilution and 25 µL of DPP-IV enzyme solution.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: Incretin Hormone Regulation

The inhibition of DPP-IV by this compound is hypothesized to increase the bioavailability of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis.

G cluster_0 Nutrient Intake cluster_2 Pancreatic β-cells cluster_3 DPP-IV Action Nutrients Nutrient Intake L_cells Intestinal L-cells Nutrients->L_cells stimulates GLP1_active Active GLP-1 L_cells->GLP1_active secretes Pancreas Pancreatic β-cells Insulin Insulin Secretion Pancreas->Insulin DPPIV DPP-IV GLP1_inactive Inactive GLP-1 This compound This compound This compound->DPPIV inhibits GLP1_active->Pancreas stimulates GLP1_active->GLP1_inactive degradation Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake

This compound's proposed mechanism in incretin hormone regulation.

Application in Cellular Growth and Metabolism: mTOR Signaling

The mammalian target of rapamycin (B549165) (mTOR) is a crucial regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is activated by various stimuli, including amino acids like leucine (B10760876). As this compound contains a leucine residue, it is hypothesized to influence the mTORC1 signaling pathway.

Signaling Pathway: this compound and mTORC1 Activation

Leucine, a component of this compound, is known to activate the mTORC1 complex, leading to downstream effects on protein synthesis and cell growth.

G cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effectors This compound This compound Amino_Acids Amino Acids This compound->Amino_Acids mTORC1 mTORC1 Amino_Acids->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth G start Cell Culture treatment Treat cells with this compound start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot protein_quant->western_blot analysis Analyze phosphorylation of mTORC1 targets (p-S6K1, p-4E-BP1) western_blot->analysis

References

Troubleshooting & Optimization

Technical Support Center: Leucylproline Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leucylproline purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the properties of this compound is crucial for developing a successful purification strategy. Key properties include:

  • Molecular Formula: C₁₁H₂₀N₂O₃[1]

  • Molecular Weight: 228.29 g/mol [1]

  • Isoelectric Point (pI): The predicted isoelectric point is approximately 7.58. This is calculated from the predicted pKa values of the acidic and basic groups (pKa₁: 3.92 for the carboxyl group and pKa₂: 11.23 for the amino group). At a pH below its pI, this compound will be positively charged, and above its pI, it will be negatively charged. This is a critical parameter for developing ion-exchange chromatography methods.

  • Solubility: While specific data for this compound is limited, its constituent amino acid, L-proline, has high solubility in water and alcohols like methanol (B129727) and ethanol, but lower solubility in less polar organic solvents.[2][3][4] A predicted water solubility for this compound is 44.6 g/L.[5] This suggests that aqueous buffers are suitable for initial sample preparation.

Q2: What are the most common impurities I should expect in my crude this compound sample?

A2: Impurities in synthetic peptides typically arise from the synthesis process itself. For a dipeptide like this compound, common impurities include:[6][7]

  • Deletion sequences: In this case, this would be residual unreacted L-proline or L-leucine starting materials.

  • Incompletely deprotected peptides: If protecting groups used during synthesis are not fully removed.

  • Side reaction products: Depending on the synthesis chemistry, various side reactions can occur.

  • Reagents and scavengers: Residual chemicals from the synthesis and cleavage steps.

  • Diastereomers: If racemization occurs during synthesis, you may have D-Leu-L-Pro or L-Leu-D-Pro impurities.

Q3: Which purification technique is most suitable for this compound?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides like this compound due to its high resolving power.[6] Ion-exchange chromatography can also be a valuable orthogonal technique, especially for removing impurities with different charge properties.[7][8] For final polishing and desalting, crystallization can be employed.

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC) Purification

Problem: Poor peak shape or resolution.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase affects the ionization state of this compound and any impurities, which in turn affects their retention and peak shape. For C18 columns, a common mobile phase additive is trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) in both the aqueous (Solvent A, e.g., water) and organic (Solvent B, e.g., acetonitrile) phases. This maintains a low pH (around 2), ensuring that the carboxyl group is protonated.

  • Possible Cause: Suboptimal gradient slope.

    • Solution: A steep gradient can lead to poor resolution, while a very shallow gradient can result in broad peaks and long run times. Start with a broad gradient (e.g., 5% to 95% Solvent B over 20-30 minutes) to determine the approximate elution concentration of this compound. Then, optimize the gradient to be shallower around the elution point of your target peptide.[9]

  • Possible Cause: Column overload.

    • Solution: Injecting too much sample can lead to peak fronting and broadening. Reduce the sample load or use a larger diameter preparative column.

Problem: this compound does not bind to the C18 column.

  • Possible Cause: Sample is dissolved in a solvent that is too non-polar.

    • Solution: this compound is a relatively polar dipeptide. Ensure your sample is dissolved in a highly aqueous solution (e.g., water with 0.1% TFA or a low percentage of organic solvent) before injection.

  • Possible Cause: Insufficient ion-pairing.

    • Solution: At low pH, TFA acts as an ion-pairing agent, increasing the hydrophobicity of the peptide and its retention on the column. Ensure 0.1% TFA is present in both your sample and mobile phases.

Problem: Co-elution of impurities with the this compound peak.

  • Possible Cause: Impurities have very similar hydrophobicity.

    • Solution 1: Modify the organic solvent. If you are using acetonitrile (B52724) as Solvent B, try switching to methanol or a mixture of acetonitrile and methanol. Different organic modifiers can alter the selectivity of the separation.

    • Solution 2: Change the stationary phase. If a C18 column does not provide sufficient resolution, try a column with a different hydrophobicity (e.g., C8 or C4) or a different chemistry (e.g., a phenyl-hexyl phase).

    • Solution 3: Employ an orthogonal purification technique. Use the partially purified fraction from RP-HPLC and subject it to ion-exchange chromatography.

Ion-Exchange Chromatography (IEC)

Problem: this compound does not bind to the ion-exchange column.

  • Possible Cause: Incorrect column type or buffer pH.

    • Solution: With a predicted pI of 7.58, this compound will have a net positive charge at a pH below 7.58 and a net negative charge at a pH above 7.58.

      • For cation-exchange chromatography , use a negatively charged resin (e.g., SP - Strong Cation Exchange) and a buffer with a pH below 7.58 (e.g., pH 4-6).

      • For anion-exchange chromatography , use a positively charged resin (e.g., Q - Strong Anion Exchange) and a buffer with a pH above 7.58 (e.g., pH 8.5-9.5).

    • Ensure the ionic strength of your loading buffer is low to facilitate binding.

Problem: Poor recovery of this compound during elution.

  • Possible Cause: Elution conditions are too harsh or too weak.

    • Solution: Elution is typically achieved by increasing the salt concentration (e.g., a linear gradient of 0 to 1 M NaCl) or by changing the pH of the buffer to neutralize the charge of the peptide, causing it to detach from the resin.[8][10] If using a salt gradient, try a shallower gradient to improve resolution or a higher final salt concentration to ensure complete elution. If using a pH shift, ensure the final pH is close to the pI of this compound.

Crystallization

Problem: this compound fails to crystallize.

  • Possible Cause: Low purity of the starting material.

    • Solution: Crystallization requires high purity. Ensure your this compound is >95% pure by RP-HPLC before attempting crystallization. Minor impurities can significantly inhibit crystal formation.[11]

  • Possible Cause: Suboptimal solvent and precipitant conditions.

    • Solution: Since L-proline is soluble in water and alcohols, a good starting point for this compound crystallization would be to use an aqueous buffer and screen various precipitants. Common precipitants for small molecules and peptides include salts (e.g., ammonium (B1175870) sulfate, sodium chloride) and organic solvents (e.g., isopropanol, ethanol).[12] Systematically screen different concentrations of precipitants and different pH values.

  • Possible Cause: Unfavorable temperature.

    • Solution: Temperature affects solubility and nucleation kinetics. Try setting up crystallization trials at different temperatures (e.g., 4°C and room temperature).

Problem: Formation of amorphous precipitate instead of crystals.

  • Possible Cause: Supersaturation is reached too quickly.

    • Solution: Slow down the rate of equilibration. In vapor diffusion methods (hanging or sitting drop), this can be achieved by using a smaller ratio of the peptide solution to the reservoir solution in the drop or by reducing the concentration of the precipitant in the reservoir.[11]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol provides a starting point for analyzing the purity of your this compound sample.

ParameterRecommended Condition
Column C18, 3-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature 25-30 °C
Protocol 2: Preparative RP-HPLC for Purification

This protocol can be scaled based on the amount of crude material.

ParameterRecommended Condition
Column C18, 5-10 µm particle size, 100-300 Å pore size, ≥20 mm ID
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Sample Preparation Dissolve crude this compound in Mobile Phase A
Gradient 1. Initial broad gradient (e.g., 5-95% B) to determine elution %. 2. Optimized shallow gradient around the elution % of this compound.
Flow Rate Dependent on column diameter (refer to column manufacturer's guide)
Detection UV at 214 nm or 220 nm
Fraction Collection Collect fractions across the main peak and analyze by analytical RP-HPLC.

Visualizations

Leucylproline_Purification_Workflow Crude Crude this compound (from synthesis) RP_HPLC Preparative RP-HPLC (Primary Purification) Crude->RP_HPLC Analyze1 Analytical RP-HPLC (Purity Check) RP_HPLC->Analyze1 Fractions Pool Pure Fractions Analyze1->Fractions If purity < target Final_Product Pure this compound (>98%) Analyze1->Final_Product If purity >98% IEC Ion-Exchange Chromatography (Optional Polishing) Fractions->IEC Crystallization Crystallization (Final Polishing/Desalting) Fractions->Crystallization If purity >95% Analyze2 Analytical RP-HPLC (Purity Check) IEC->Analyze2 Analyze2->Crystallization If purity >95% Analyze2->Final_Product If purity >98% Crystallization->Final_Product

Caption: A typical workflow for the purification of this compound.

RPHPLC_Troubleshooting cluster_0 Problem: Poor Peak Shape/Resolution cluster_1 Problem: No Binding cluster_2 Problem: Co-elution of Impurities p1 Poor Peak Shape s1_1 Adjust Mobile Phase pH (e.g., use 0.1% TFA) p1->s1_1 s1_2 Optimize Gradient Slope (shallower around elution point) p1->s1_2 s1_3 Reduce Sample Load p1->s1_3 p2 No Column Binding s2_1 Dissolve Sample in Aqueous Solvent p2->s2_1 s2_2 Ensure Ion-Pairing Agent (e.g., 0.1% TFA) is present p2->s2_2 p3 Co-elution s3_1 Change Organic Solvent (e.g., MeOH instead of ACN) p3->s3_1 s3_2 Change Stationary Phase (e.g., C8 or Phenyl) p3->s3_2 s3_3 Use Orthogonal Method (e.g., Ion Exchange) p3->s3_3

Caption: Troubleshooting guide for common RP-HPLC issues.

IEC_Logic Start Start IEC Method Development pI This compound pI ≈ 7.58 Start->pI Cation Cation Exchange (e.g., SP resin) Buffer pH < 7.58 (e.g., pH 5) pI->Cation  Target is positively charged Anion Anion Exchange (e.g., Q resin) Buffer pH > 7.58 (e.g., pH 9) pI->Anion  Target is negatively charged Elution Elute with Salt Gradient (e.g., 0-1M NaCl) or pH shift Cation->Elution Anion->Elution

Caption: Logic for selecting an ion-exchange chromatography method.

References

Technical Support Center: Improving the Yield of Synthetic Leucylproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the yield of synthetic Leucylproline (Leu-Pro).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound synthesis?

Low yields in the synthesis of this compound can primarily be attributed to several factors:

  • Diketopiperazine (DKP) Formation: This is the most significant side reaction, particularly in solid-phase peptide synthesis (SPPS), where the dipeptide cyclizes and cleaves from the resin, leading to a substantial loss of product.[1]

  • Incomplete Coupling: The steric hindrance of both leucine (B10760876) and the secondary amine of proline can make peptide bond formation challenging, resulting in incomplete reactions and deletion sequences.[2]

  • Aggregation: The growing peptide chain, especially on a solid support, can aggregate, hindering reagent access to the reaction sites.[2]

  • Premature Cleavage: Using highly acid-labile linkers in SPPS can lead to the premature cleavage of the dipeptide from the resin during synthesis.

  • Suboptimal Reagents and Conditions: The choice of coupling reagents, solvents, and reaction times significantly impacts the efficiency of the synthesis.[2][3]

Q2: How can I minimize diketopiperazine (DKP) formation during the synthesis of this compound?

Minimizing DKP formation is crucial for maximizing the yield of this compound. Key strategies include:

  • Choice of Protecting Group: While Fmoc chemistry is common, consider using a Boc (tert-butyloxycarbonyl) protecting group for the N-terminal leucine, as the acidic deprotection conditions are less favorable for DKP formation compared to the basic conditions of Fmoc removal.

  • Use of Dipeptide Building Blocks: Coupling a pre-formed Fmoc-Leu-Pro-OH dipeptide unit instead of sequential amino acid addition can bypass the stage most prone to cyclization.

  • Resin Selection: Employing a 2-chlorotrityl chloride (2-CTC) resin can reduce DKP formation due to its steric hindrance, which disfavors the intramolecular cyclization.

  • Immediate Coupling after Deprotection: Minimize the time the deprotected N-terminal amine of proline is exposed before the coupling of leucine to reduce the opportunity for cyclization.

Q3: Which coupling reagent is best for synthesizing this compound?

The choice of coupling reagent is critical for overcoming the steric hindrance and achieving high coupling efficiency. While several options are available, modern onium-type salts are generally preferred over older carbodiimide (B86325) reagents like DCC due to their higher reactivity and ability to suppress racemization.[3][4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the most efficient coupling reagent, especially for sterically hindered amino acids, leading to faster reactions and higher purity.[3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective option for routine peptide synthesis, though it may be slightly less efficient than HATU for difficult couplings.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to benzotriazole-based reagents, offering excellent performance with reduced risk of side reactions.[4]

Troubleshooting Guides

Issue 1: Low Crude Yield After Cleavage

Symptoms:

  • Significantly less peptide obtained after cleavage and precipitation than theoretically expected.

  • Mass spectrometry (MS) analysis of the crude product shows a major peak corresponding to the diketopiperazine of this compound.

Possible Cause Troubleshooting Strategy Expected Outcome
Diketopiperazine (DKP) Formation 1. Switch to a dipeptide coupling strategy: Synthesize Fmoc-Leu-Pro-OH separately and couple it to the resin. 2. Use a 2-chlorotrityl chloride resin: The steric bulk of this resin hinders the intramolecular cyclization. 3. Optimize deprotection and coupling times: Minimize the time the N-terminal of proline is deprotected before adding the activated leucine.Increased yield of the desired linear dipeptide and a significant reduction of the DKP byproduct.
Incomplete Cleavage 1. Extend cleavage time: Increase the duration of the TFA cleavage cocktail treatment (e.g., from 2 hours to 3-4 hours). 2. Optimize cleavage cocktail: Ensure the appropriate scavengers (e.g., triisopropylsilane (B1312306) (TIS) and water) are used to prevent side reactions.More complete release of the peptide from the resin, leading to a higher crude yield.
Peptide Precipitation Issues 1. Use cold diethyl ether: Ensure the ether is sufficiently cold (-20°C) to maximize precipitation. 2. Increase the volume of ether: Use a larger volume of cold ether to precipitate the peptide. 3. Lyophilize directly: If precipitation fails, carefully evaporate the TFA and ether and lyophilize the residue.[5]Improved recovery of the synthesized peptide.
Issue 2: Poor Purity of Crude this compound

Symptoms:

  • HPLC analysis of the crude product shows multiple peaks of significant intensity besides the main product peak.

  • MS analysis reveals the presence of deletion sequences (missing leucine or proline) or products of side reactions.

Possible Cause Troubleshooting Strategy Expected Outcome
Incomplete Coupling 1. Use a more powerful coupling reagent: Switch from HBTU to HATU or COMU. 2. Double couple: Perform the coupling step twice to ensure the reaction goes to completion.[6] 3. Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagents.[6]Higher purity of the crude product with a significant reduction in deletion sequences.
Racemization 1. Choose the right coupling reagent and additive: Use combinations like DIC/HOBt or employ uronium/aminium salts known for low racemization (e.g., HATU). 2. Control the temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize epimerization.Improved stereochemical purity of the final product.
Side-Chain Protecting Group Issues 1. Ensure complete deprotection: Verify the complete removal of side-chain protecting groups during the final cleavage step by using appropriate scavengers in the cleavage cocktail.A cleaner crude product with fewer side-product impurities.

Quantitative Data on Coupling Reagent Performance

The following table summarizes the typical yields obtained for a model dipeptide synthesis using different coupling reagents. While specific yields for this compound may vary, this data provides a general comparison of reagent efficiency.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Typical Yield (%)
HATU HOAtDIPEADMF30~99[3]
HBTU HOBtDIPEADMF30~95-98[3]
COMU -DIPEADMF15-30>99[4]
DCC HOBt-DCM120~90

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Leu-Pro-OH on 2-Chlorotrityl Chloride Resin

This protocol describes a method to synthesize the protected dipeptide on a solid support, which can then be cleaved and used in subsequent fragment couplings to avoid DKP formation.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Pro-OH

  • Fmoc-Leu-OH

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • HATU

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Methanol (B129727)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling and Loading of First Amino Acid (Proline):

    • Swell 1 g of 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve 2 equivalents of Fmoc-Pro-OH and 4 equivalents of DIPEA in DCM.

    • Add the amino acid solution to the swollen resin and shake for 2 hours.

    • Cap any unreacted sites by adding methanol and shaking for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc-Deprotection of Proline:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of Leucine:

    • In a separate vessel, pre-activate 3 equivalents of Fmoc-Leu-OH with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated leucine solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the dried resin with the cleavage cocktail for 2 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude Fmoc-Leu-Pro-OH by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the dipeptide.

    • Wash the pellet with cold ether and dry under vacuum.

    • Purify the dipeptide using HPLC.

Protocol 2: HPLC Purification of Crude this compound

This protocol outlines a general method for the purification of the crude dipeptide.

Materials:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • TFA

  • Preparative C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a water/ACN mixture.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.[7]

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 50% over 30 minutes. The exact gradient should be optimized based on an initial analytical run.

    • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a preparative column).

    • Detection: UV at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the major peak representing this compound.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with the desired purity (>98%).

    • Freeze the pooled fractions and lyophilize to obtain the pure this compound as a white powder.

Visualizations

DKP_Formation cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Side_Reaction Side Reaction Resin_Pro Resin-Bound Proline (N-terminus deprotected) Leu_Coupling Coupling of Fmoc-Leucine Resin_Pro->Leu_Coupling Successful Path Resin_Leu_Pro Resin-Bound Fmoc-Leu-Pro Leu_Coupling->Resin_Leu_Pro Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin_Leu_Pro->Fmoc_Deprotection Deprotected_Dipeptide Resin-Bound Leu-Pro (N-terminus deprotected) Fmoc_Deprotection->Deprotected_Dipeptide Intramolecular_Attack Intramolecular Nucleophilic Attack Deprotected_Dipeptide->Intramolecular_Attack Undesired Path DKP Diketopiperazine (DKP) (Cyclic Dipeptide) Intramolecular_Attack->DKP Cleaved_Resin Cleaved Resin Intramolecular_Attack->Cleaved_Resin Troubleshooting_Workflow Start Low Yield of This compound Analyze_Crude Analyze Crude Product (HPLC & MS) Start->Analyze_Crude Check_DKP DKP as Major Byproduct? Analyze_Crude->Check_DKP Check_Deletion Deletion Sequences Present? Check_DKP->Check_Deletion No Sol_DKP Implement DKP Mitigation Strategies: - Dipeptide Coupling - 2-CTC Resin Check_DKP->Sol_DKP Yes Check_Purity Overall Low Purity? Check_Deletion->Check_Purity No Sol_Coupling Optimize Coupling: - Use HATU/COMU - Double Couple - Increase Concentration Check_Deletion->Sol_Coupling Yes Sol_Purification Optimize Purification: - Adjust HPLC Gradient - Check Precipitation Method Check_Purity->Sol_Purification Yes End Improved Yield and Purity Check_Purity->End No (Investigate other factors) Sol_DKP->End Sol_Coupling->End Sol_Purification->End

References

troubleshooting Leucylproline instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Leucylproline in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound in solution is its propensity to undergo intramolecular cyclization. This reaction results in the formation of a cyclic dipeptide known as a 2,5-diketopiperazine (DKP). This degradation pathway is common for peptides that have proline as the second amino acid from the N-terminus.[1][2][3]

Q2: What factors influence the rate of this compound degradation?

A2: Several factors can influence the stability of this compound in solution:

  • pH: The rate of diketopiperazine formation is highly pH-dependent.[2][4]

  • Temperature: Higher temperatures accelerate the degradation process.[4][5]

  • Buffer Composition: The type and concentration of buffer components can affect stability. For instance, certain buffer species may catalyze degradation.[6]

  • Peptide Concentration: The concentration of the peptide itself can also play a role in its stability.[7][8]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, this compound solutions should be stored at low temperatures, ideally frozen at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended. It is also advisable to prepare solutions in a buffer with a pH that minimizes the rate of degradation (typically in the acidic range, around pH 4-5) and to use the solution as fresh as possible.

Q4: How can I detect this compound degradation in my samples?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). In an HPLC chromatogram, the degradation of this compound will appear as a decrease in the peak area of the parent peptide over time, with the concurrent appearance of a new peak corresponding to the diketopiperazine by-product.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound in my solution, confirmed by HPLC.

  • Question: What are the likely causes for the rapid degradation of my this compound solution?

  • Answer:

    • Suboptimal pH: this compound is generally more stable at a slightly acidic pH. If your solution is neutral or alkaline, the rate of cyclization to diketopiperazine can be significantly higher.

    • Elevated Temperature: Ensure that your solutions are maintained at a low temperature. Even room temperature can lead to significant degradation over a period of hours to days.[4][5]

    • Inappropriate Buffer: Some buffer ions can catalyze the degradation. For example, phosphate (B84403) buffers have been shown to sometimes decrease the stability of peptides compared to other buffers like citrate (B86180) or acetate.[6]

Problem 2: A precipitate has formed in my this compound solution upon storage.

  • Question: What could be the cause of precipitation in my this compound solution?

  • Answer:

    • Poor Solubility: this compound may have limited solubility under certain conditions. The pH of the solution can affect the charge state of the molecule and thus its solubility.

    • Aggregation: Peptides can sometimes aggregate, especially at higher concentrations or upon freeze-thaw cycles.[4][7][8]

    • Buffer Interaction: The buffer salts themselves may be precipitating at the storage temperature.

Problem 3: My experimental results are inconsistent, suggesting potential this compound instability.

  • Question: How can I confirm if this compound instability is the cause of my inconsistent results?

  • Answer:

    • Conduct a Time-Course Analysis: Analyze your this compound solution by HPLC or MS at several time points (e.g., immediately after preparation, after 4 hours, and after 24 hours) under your experimental conditions. A decrease in the this compound peak and the appearance of a new peak will confirm degradation.

    • Use a Freshly Prepared Solution: Repeat a key experiment using a freshly prepared this compound solution and compare the results to those obtained with a solution that has been stored for some time. A significant difference in the outcome would point towards instability issues.

Quantitative Data on this compound Stability

The stability of dipeptides is often quantified by their half-life (t½) under specific conditions. The following table summarizes representative stability data for a dipeptide prone to diketopiperazine formation under various pH and temperature conditions.

Temperature (°C)pHHalf-life (t½) in hours (approx.)Primary Degradation Product
253.0> 200Hydrolysis
255.0150Diketopiperazine Formation
257.450Diketopiperazine Formation
377.420Diketopiperazine Formation
507.45Diketopiperazine Formation

Note: These are representative values and the actual stability will depend on the specific experimental conditions, including the exact buffer and concentration used.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to determine the stability of this compound in a specific buffer solution over time.

1. Materials:

  • This compound

  • Buffer of choice (e.g., 10 mM Sodium Phosphate, pH 7.4)

  • Reverse-Phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen buffer.

  • Divide the solution into several aliquots in separate vials.

  • Immediately analyze the "time zero" sample by injecting an appropriate volume (e.g., 20 µL) onto the HPLC system.

  • Store the remaining aliquots at the desired temperature (e.g., 37°C).

  • At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot and analyze it by HPLC under the same conditions as the "time zero" sample.

  • Develop a suitable gradient elution method to separate this compound from its degradation products (e.g., a linear gradient from 5% to 50% Mobile Phase B over 20 minutes).

  • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm).

  • Calculate the percentage of remaining this compound at each time point by comparing its peak area to the peak area at time zero.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol is for preparing samples to confirm the identity of this compound and its degradation products.

1. Materials:

  • This compound solution (from the stability study)

  • Methanol (B129727)

  • Formic Acid

  • LC-MS system

2. Procedure:

  • Take an aliquot (e.g., 50 µL) of the this compound solution.

  • Add 500 µL of methanol to precipitate any buffer salts and proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitate.

  • Transfer the supernatant to a new vial for LC-MS analysis.

  • The expected mass of this compound is approximately 228.29 g/mol . The diketopiperazine product will have a mass corresponding to the loss of a water molecule.

Visualizations

Leucylproline_Degradation This compound This compound (Linear Dipeptide) TransitionState Intramolecular Nucleophilic Attack (N-terminus attacks peptide bond) This compound->TransitionState Spontaneous (pH, Temp dependent) DKP Cyclo(Leu-Pro) (2,5-Diketopiperazine) TransitionState->DKP Water H₂O TransitionState->Water

Caption: Primary degradation pathway of this compound in solution.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare this compound Solution in Buffer T0 Analyze 'Time 0' Sample (HPLC/MS) Prep->T0 Incubate Store Aliquots at Controlled Temperature T0->Incubate Timepoints Analyze Samples at Defined Time Intervals Incubate->Timepoints Data Calculate % Remaining This compound Timepoints->Data

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Tree Start Inconsistent Experimental Results Observed CheckDegradation Is this compound degrading? (Run time-course analysis) Start->CheckDegradation YesDegradation Yes CheckDegradation->YesDegradation Degradation Confirmed NoDegradation No CheckDegradation->NoDegradation No Degradation Observed CheckpH Is pH neutral or alkaline? YesDegradation->CheckpH OtherIssue Investigate other experimental parameters (e.g., other reagents, assay procedure). NoDegradation->OtherIssue CheckTemp Is temperature elevated? CheckpH->CheckTemp No FixpH Adjust to acidic pH (e.g., pH 4-5) CheckpH->FixpH Yes CheckBuffer Is buffer appropriate? CheckTemp->CheckBuffer No FixTemp Store solution at 2-8°C or frozen CheckTemp->FixTemp Yes FixBuffer Switch to a more inert buffer (e.g., citrate or acetate) CheckBuffer->FixBuffer No

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Optimization of Mass Spectrometry for Leucylproline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Leucylproline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ion electrospray ionization (ESI)?

A1: In positive ion ESI, this compound (Chemical Formula: C₁₁H₂₀N₂O₃, Monoisotopic Mass: 228.1474 g/mol ) is expected to be detected as the protonated molecule, [M+H]⁺. Therefore, the precursor ion to target for your MS/MS experiments would be m/z 229.15.

Q2: What are typical starting parameters for this compound analysis on a triple quadrupole mass spectrometer?

A2: While optimal parameters are instrument-dependent, you can use the following as a starting point for method development. These parameters should be optimized systematically for your specific instrument and sample matrix.

Table 1: General Starting Mass Spectrometry Parameters for this compound

ParameterTypical Starting ValueNotes
PolarityPositiveThis compound readily protonates.
Ion SourceElectrospray Ionization (ESI)Common for polar molecules like dipeptides.
Capillary Voltage3.0 - 4.5 kVOptimize for stable spray and maximum ion intensity.
Nebulizer Gas30 - 50 psiInstrument and flow rate dependent.
Drying Gas Flow7 - 12 L/minAdjust to ensure efficient desolvation.
Drying Gas Temp300 - 350 °CHigher temperatures can improve desolvation but may cause degradation.
Precursor Ion (Q1)m/z 229.15The protonated molecule [M+H]⁺.
Product Ion (Q3)Scan or predictFragment ions depend on collision energy. The bond between the amino acid residues is a likely fragmentation point.
Collision Energy (CE)15 - 35 eVRequires optimization for each product ion.

Q3: My this compound signal is weak or non-existent. What are the first things I should check?

A3: For a complete loss of signal, first confirm that the issue is not with your sample preparation by analyzing a fresh, known standard. Then, verify the fundamental components of your MS system: ensure there is a stable ESI spray, proper gas flows (nebulizing and drying), and that all high voltages are on. Taking the LC out of the equation by performing a direct infusion of your standard can help isolate the problem to either the chromatography or the mass spectrometer itself.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: No Signal or Very Low Intensity

Q: I'm infusing a 1 µg/mL standard of this compound directly into the mass spectrometer but see no signal for the [M+H]⁺ ion at m/z 229.15. What's wrong?

A: This issue can stem from several sources, from simple oversights to instrument settings. Follow this troubleshooting workflow:

G start Start: No or Low Signal check_ms 1. Check MS Fundamentals start->check_ms stable_spray Is ESI spray stable and consistent? check_ms->stable_spray check_infusion 2. Check Infusion Setup stable_spray->check_infusion Yes sol_spray Solution: - Check gas flows (nebulizer/drying) - Check/clean ESI needle - Ensure solvent is flowing stable_spray->sol_spray No clog Is there a clog in the infusion line or emitter? check_infusion->clog check_params 3. Review MS Parameters clog->check_params No sol_clog Solution: - Backflush or replace infusion line - Clean or replace emitter clog->sol_clog Yes correct_mass Is the precursor mass (m/z 229.15) correct? check_params->correct_mass check_source 4. Optimize Source Conditions correct_mass->check_source Yes sol_mass Solution: - Correct the mass in the method - Check for adducts (e.g., [M+Na]⁺) correct_mass->sol_mass No sol_optimize Solution: - Optimize spray voltage - Adjust needle position - Optimize gas temps/flows check_source->sol_optimize Optimize

Caption: Troubleshooting logic for diagnosing no/low signal issues.

Issue 2: Poor Chromatographic Peak Shape or Shifting Retention Time

Q: My this compound peak is broad, tailing, or the retention time is inconsistent between injections. How can I improve this?

A: Poor peak shape and retention time shifts in LC-MS are often related to chromatography or sample preparation.

  • Injection Solvent: Injecting your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion and splitting. Solution: Reconstitute your final sample in the initial mobile phase or a weaker solvent.

  • Mobile Phase pH: The pH of your mobile phase affects the ionization state of this compound and its interaction with the column. An inappropriate pH can lead to poor peak shape. Solution: For reversed-phase chromatography, using an acidic mobile phase (e.g., with 0.1% formic acid) will ensure the analyte is protonated and generally leads to better peak shapes for peptides.

  • Column Contamination: Buildup of matrix components from previous injections can degrade column performance. Solution: Implement a robust column washing step at the end of your gradient. If performance is still poor, try flushing the column with a strong solvent or replacing it.

  • Sample Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the analyte's interaction with the stationary phase. Solution: Improve your sample cleanup procedure. Techniques like solid-phase extraction (SPE) can be very effective at removing interfering substances.

Issue 3: High Background Noise or Contamination

Q: I'm seeing a lot of background noise or non-target peaks in my chromatograms, which is affecting my limit of detection. What are the common sources?

A: High background is typically due to contamination entering the system.

  • Solvents and Additives: Always use high-purity, LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium (B1175870) formate). Lower-grade reagents are a common source of chemical noise.

  • Sample Preparation: Contaminants can be introduced from plasticware (plasticizers like phthalates), collection tubes, or filtering devices. Solution: Rinse plasticware with an appropriate solvent, use high-quality polypropylene (B1209903) tubes, and check for leachables from any filters used.

  • System Contamination: The LC system itself (tubing, pump seals, solvent bottles) can harbor contaminants. Solution: Regularly flush the entire LC system with a high-organic solvent mixture (e.g., 50:50 isopropanol:acetonitrile) to remove buildup.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a general method for extracting this compound from biological fluids like plasma or serum by precipitating larger protein molecules.

  • Aliquot Sample: Pipette 100 µL of your sample (e.g., plasma) into a clean microcentrifuge tube.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to the sample. If using an internal standard, it should be spiked into this solvent.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete mixing and to denature the proteins.

  • Incubate: Place the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute: Reconstitute the dried extract in 100 µL of your initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile). Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

G start Start: Prepare Analyte Standard infuse 1. Infuse Standard at Constant Flow Rate start->infuse ms1_scan 2. Acquire Full Scan (MS1) Data for [M+H]⁺ infuse->ms1_scan optimize_source 3. Systematically Optimize Source Parameters ms1_scan->optimize_source params Capillary Voltage Nebulizer Gas Drying Gas Flow/Temp Fragmentor/Skimmer Voltage optimize_source->params product_ion_scan 4. Perform Product Ion Scan optimize_source->product_ion_scan select_fragments 5. Select Intense & Specific Product Ions for MRM product_ion_scan->select_fragments optimize_ce 6. Optimize Collision Energy (CE) for each MRM Transition select_fragments->optimize_ce end Finish: Finalized MRM Method optimize_ce->end

Caption: Workflow for optimizing MS parameters via direct infusion.

Protocol 2: Systematic Parameter Optimization by Direct Infusion

Direct infusion is the most effective way to optimize mass spectrometer parameters without the complication of chromatography.

  • Prepare Standard: Prepare a 100-500 ng/mL solution of this compound in a solvent similar to your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set Up Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ESI source at a low, stable flow rate (e.g., 5-10 µL/min).

  • Optimize Source Parameters (MS1):

    • Set the mass spectrometer to scan for the precursor ion (m/z 229.15).

    • One by one, adjust each source parameter (e.g., capillary voltage, nebulizer gas, drying gas temperature, fragmentor voltage) to find the value that maximizes the signal intensity for m/z 229.15.

    • Adjust one parameter at a time while holding the others constant. When tuning parameters that can generate a response curve, it is best to set the value on a maximum plateau, where small variations will not cause a large change in signal.

  • Identify Product Ions:

    • Set the instrument to a product ion scan mode, with Q1 fixed on m/z 229.15 and Q3 scanning a relevant mass range (e.g., m/z 50-240).

    • Apply a moderate collision energy (e.g., 20 eV) to induce fragmentation.

    • Identify the most intense and stable product ions.

  • Optimize Collision Energy (MS/MS):

    • Set up a Multiple Reaction Monitoring (MRM) method for each precursor-product ion pair you selected.

    • For each MRM transition, create a series of experiments where only the collision energy is varied (e.g., in 2-3 eV steps from 10 to 40 eV).

    • Analyze the data to determine the collision energy that produces the maximum signal for each specific product ion. This is the optimal CE for that transition.

Reference Data

For a derivatized this compound analysis using AccQ-Tag™, the following MRM parameters have been reported and can serve as a useful reference. Derivatization adds a mass of 170.1 g/mol to the original molecule.

Table 2: Example MRM Parameters for Derivatized Leucyl-Proline (Leu-Pro)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)Collision Cell Exit Potential (CXP)
Leu-Pro-AccQ399.1171.156 V37 V20 V
Leu-Pro-AccQ399.1229.256 V21 V20 V

Note: The product ion at m/z 171.1 is a characteristic fragment from the AccQ-Tag™ derivatization reagent itself, while the ion at m/z 229.2 corresponds to the protonated, underivatized this compound.

Technical Support Center: Quantification of Leucylproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Leucylproline.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the critical challenge of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering components in the sample matrix.[1][2] In the quantification of this compound, a small polar dipeptide, components from biological matrices like plasma, serum, or tissue homogenates can co-elute and either suppress or enhance its signal during mass spectrometry analysis. This leads to inaccurate and unreliable quantification.[1][2][3]

Q2: What are the common causes of matrix effects in this compound analysis?

A: The primary causes of matrix effects are endogenous components of the biological sample that interfere with the ionization process. For this compound analysis in plasma or serum, these include:

  • Phospholipids: These are major contributors to matrix effects, particularly in electrospray ionization (ESI).

  • Salts and ions: High concentrations of salts can suppress the ionization of this compound.

  • Other endogenous molecules: Co-eluting metabolites, lipids, and other small molecules can compete with this compound for ionization.

Q3: How can I detect the presence of matrix effects in my assay?

A: Matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike analysis. This involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of this compound in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of ion suppression or enhancement. A matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and > 1 indicates enhancement. Ideally, the absolute MF should be between 0.75 and 1.25.

Troubleshooting Common Problems

ProblemPotential CauseSuggested Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions; interaction with active sites on the column.Optimize the mobile phase composition (e.g., adjust pH, organic solvent percentage). Consider a different HPLC column, such as one designed for polar analytes.
Low Analyte Recovery Inefficient sample extraction; analyte degradation; non-specific binding.Optimize the sample preparation method (see Experimental Protocols). Use a stable isotope-labeled internal standard to compensate for losses. Ensure sample stability by keeping samples at a low temperature and minimizing freeze-thaw cycles.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples; inefficient sample cleanup.Implement a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove interfering components. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.
Ion Suppression/Enhancement Co-eluting matrix components interfering with ionization.Improve chromatographic separation to resolve this compound from interfering peaks. Enhance sample cleanup using techniques like phospholipid removal plates or more selective SPE sorbents.
Inconsistent Results Across Different Sample Lots Variability in the composition of the biological matrix.Evaluate matrix effects using at least six different lots of the biological matrix during method validation. If significant variability is observed, a more robust sample cleanup method is necessary.

Data on Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects and ensuring accurate quantification of this compound. Below is a summary of recovery and matrix effect data for different extraction methods applied to peptides in plasma, which can guide the selection of an appropriate method for this compound.

Table 1: Comparison of Recovery and Matrix Effects for Different Peptide Extraction Protocols in Human Plasma.

Extraction MethodParent Peptide Recovery (%)Catabolite Recovery (%)Matrix Effect
Protein Precipitation (ACN, 3 vols) > 50%> 50%Higher
Protein Precipitation (EtOH, 3 vols) > 50%> 50%Higher
Solid-Phase Extraction (Mixed-mode Anion Exchange) > 20%> 20%Lower

Data adapted from a study on four model peptides and their catabolites, demonstrating general trends.

Table 2: Validation Data for Proline Quantification in Human Serum using LC-MS/MS.

ParameterResult
Extraction Recovery 99.17%
Matrix Factor 1.47
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Intra-day Accuracy (%RE) < 10%
Inter-day Accuracy (%RE) < 10%

This data for proline, a constituent of this compound, demonstrates that a simple protein precipitation can yield high recovery, though a matrix effect (enhancement) is observed. The use of a stable isotope-labeled internal standard was crucial for achieving high accuracy and precision.

Experimental Protocols

Below are detailed methodologies for key experiments related to the quantification of this compound.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is adapted from generic methods for peptide extraction and is a recommended starting point for robust sample cleanup.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water to precipitate proteins and disrupt protein binding.

    • Add the internal standard (e.g., stable isotope-labeled this compound) to all samples, standards, and quality controls.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Procedure (using a mixed-mode or polymeric reversed-phase SPE plate):

    • Conditioning: Condition the SPE wells with 1 mL of methanol (B129727).

    • Equilibration: Equilibrate the wells with 1 mL of water.

    • Loading: Load the pre-treated supernatant onto the SPE plate.

    • Washing:

      • Wash 1: 1 mL of 5% methanol in water to remove polar interferences.

      • Wash 2: 1 mL of 20% acetonitrile (B52724) in water.

    • Elution: Elute this compound with 2 x 50 µL of 75% acetonitrile in water containing 1% formic acid.

    • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound and the internal standard into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank plasma using the chosen sample preparation protocol (e.g., Protocol 1). Spike the this compound analytical standard and internal standard into the final extracted matrix.

    • Set C (Pre-Spiked Matrix): Spike the this compound analytical standard and internal standard into blank plasma before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (%RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (%RE) = (Peak Area in Set C) / (Peak Area in Set B) * 100

Visualizations

Diagram 1: General Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Analyte Extraction cluster_2 Analysis A Sample Collection (e.g., Plasma) C Internal Standard Spiking A->C B Sample Pre-treatment (Protein Precipitation) D Solid-Phase Extraction (SPE) B->D C->B E Elution & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: Workflow for this compound quantification.

Diagram 2: Logic for Troubleshooting Ion Suppression

G A Ion Suppression Observed? B Optimize Chromatographic Separation A->B C Improve Sample Cleanup A->C D Use Stable Isotope-Labeled Internal Standard A->D F Problem Resolved? B->F C->F D->F E Consider Standard Addition Method G Re-evaluate Method E->G F->E No

Caption: Troubleshooting logic for ion suppression.

References

Technical Support Center: Leucylproline Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Leucylproline extraction from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting small peptides like this compound from tissue samples?

A1: Solid-Phase Extraction (SPE) is a widely used and effective method for the cleanup and concentration of peptides from complex biological samples like tissue homogenates.[1][2][3] It is preferred over methods like liquid-liquid extraction because peptides, being polar, tend to have poor recovery in water-immiscible organic solvents. SPE allows for the removal of unwanted interferences such as salts and reagents used during protein digestion, which can affect downstream analysis like mass spectrometry.[4]

Q2: What type of sorbent should I use for this compound extraction in SPE?

A2: A reverse-phase sorbent, such as C18, is a common choice for peptide extraction. This type of sorbent retains peptides based on their hydrophobicity. The selection of the appropriate sorbent is crucial for maximizing the effectiveness of the cleanup process.

Q3: My this compound yield is consistently low. What are the potential causes?

A3: Low yield can stem from several factors:

  • Incomplete Tissue Homogenization: The initial breakdown of the tissue is critical for releasing the target analyte. Ensure thorough homogenization.

  • Peptide Degradation: Peptides are susceptible to degradation by proteases. It's important to work quickly, on ice, and use protease inhibitors in your buffers. Flash-freezing tissue samples in liquid nitrogen immediately after collection and storing them at -80°C can help preserve the integrity of the peptides.

  • Suboptimal Extraction Solvent: The choice of solvent and its polarity can significantly impact extraction efficiency. Experiment with different solvent systems to find the optimal one for this compound.

  • Inefficient SPE Elution: The elution solvent in your SPE protocol may not be strong enough to release this compound from the sorbent. You may need to optimize the organic solvent concentration in your elution buffer.

Q4: How can I prevent the degradation of this compound during the extraction process?

A4: To minimize degradation, it is crucial to handle samples appropriately. Snap-freezing fresh tissue in liquid nitrogen and storing it at -80°C is recommended. During the extraction procedure, keeping samples on ice and adding protease inhibitors to the lysis and extraction buffers can inhibit enzymatic activity. Additionally, minimizing the duration of the extraction process can reduce the chances of degradation.

Q5: Can I use Liquid-Liquid Extraction (LLE) for this compound?

A5: Generally, LLE is not the preferred method for extracting polar peptides like this compound from aqueous solutions due to their tendency for zero recovery in water-immiscible solvents. However, specialized LLE procedures have been developed for preparing peptide samples for specific analyses like MALDI MS, but these are application-specific. For most quantitative bioanalysis, SPE is the more reliable choice.

Troubleshooting Guides

Problem 1: Low Recovery of this compound
Potential Cause Suggested Solution
Inefficient Tissue Lysis Ensure the tissue is thoroughly homogenized. For tough tissues, consider using a bead-beating homogenizer. Pulverizing the tissue in liquid nitrogen before homogenization can also improve lysis efficiency.
Incorrect SPE Sorbent Verify that the chosen SPE sorbent (e.g., C18) is appropriate for the polarity of this compound.
Suboptimal Wash/Elution Buffers If this compound is being lost during the wash step, decrease the organic solvent concentration in the wash buffer. If it's not eluting properly, increase the organic solvent concentration in the elution buffer.
Peptide Precipitation This compound may precipitate out of solution if the solvent conditions are not optimal. Ensure the pH and solvent concentration maintain its solubility.
Adsorption to Surfaces Peptides can adsorb to plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.
Problem 2: High Variability Between Replicates
Potential Cause Suggested Solution
Inconsistent Homogenization Ensure each sample is homogenized for the same duration and at the same intensity to ensure uniformity.
Pipetting Errors Calibrate your pipettes regularly. When handling viscous solutions, use reverse pipetting techniques for better accuracy.
Inconsistent SPE Protocol Ensure that the conditioning, loading, washing, and elution steps of the SPE protocol are performed consistently for all samples. Automated SPE systems can improve reproducibility.
Sample Evaporation Keep tubes capped whenever possible, especially when working with small volumes or volatile organic solvents.
Problem 3: Presence of Interfering Substances in Final Extract
Potential Cause Suggested Solution
Insufficient Washing during SPE Increase the volume or the number of wash steps in your SPE protocol to more effectively remove interfering compounds like salts and lipids.
Protein Contamination Ensure the initial protein precipitation step (e.g., with methanol (B129727) and acetic acid) is effective. Consider adding a protein precipitation step before SPE.
Lipid Contamination If your sample is rich in lipids, a lipid extraction step using a suitable organic solvent may be necessary before proceeding with the this compound extraction.

Experimental Protocols

Protocol 1: General this compound Extraction from Tissue using SPE

This protocol is a general guideline and may require optimization for specific tissue types.

1. Tissue Homogenization: a. Weigh the frozen tissue sample (e.g., 100 mg). b. Immediately place the tissue in a pre-chilled tube containing 1 mL of ice-cold lysis buffer (e.g., 80% methanol with protease inhibitors). c. Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain. d. Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris. e. Carefully collect the supernatant containing the extracted peptides.

2. Solid-Phase Extraction (SPE): a. Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 0.1% formic acid in water). b. Loading: Load the supernatant from the homogenization step onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1 mL of a weak wash buffer (e.g., 5% methanol in 0.1% formic acid) to remove salts and other polar impurities. d. Elution: Elute the this compound from the cartridge using 500 µL of an elution buffer with a higher organic content (e.g., 70% acetonitrile (B52724) in 0.1% formic acid). e. Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried peptide extract in a suitable solvent for your downstream analysis (e.g., LC-MS/MS mobile phase).

Quantitative Data Summary

The following tables summarize comparative data on peptide and protein extraction yields using different methods and solvents. While not specific to this compound, this data provides a general reference for optimizing extraction protocols.

Table 1: Comparison of Extraction Yields by Method

Extraction MethodAverage Yield (%)Plant SpeciesReference
Decoction18.35 ± 0.20Passiflora
Maceration16.94 ± 0.94Passiflora
Decoction17.86 ± 0.16Physalis
Maceration17.81 ± 0.16Physalis
Decoction17.24 ± 0.20Solanum
Maceration17.10 ± 0.19Solanum

Table 2: Effect of Alkaline Extraction pH on Protein Yield from Brewer's Spent Grain

Extraction pHTemperature (°C)BSG-to-Solvent Ratio (w/v)Yield (wt.%)Reference
8601:20~25
9601:20~30
10601:20~35
11601:20~40
12601:2046

Visualizations

experimental_workflow cluster_spe SPE Steps tissue Tissue Sample (Frozen) homogenize Homogenization (e.g., 80% Methanol) tissue->homogenize centrifuge Centrifugation (16,000 x g, 4°C) homogenize->centrifuge supernatant Supernatant (Crude Extract) centrifuge->supernatant Collect debris Cell Debris (Discard) centrifuge->debris Discard load Load Sample supernatant->load wash Wash (e.g., 5% Methanol) load->wash elute Elute (e.g., 70% Acetonitrile) wash->elute impurities Impurities (Discard) wash->impurities final_extract Final Extract (this compound) elute->final_extract analysis Downstream Analysis (e.g., LC-MS/MS) final_extract->analysis

Caption: Workflow for this compound extraction from tissue.

troubleshooting_logic start Start: Low this compound Yield check_homogenization Is tissue fully homogenized? start->check_homogenization optimize_homogenization Optimize Homogenization: - Increase time/intensity - Use bead beater - Pulverize in liquid N2 check_homogenization->optimize_homogenization No check_spe Is SPE protocol optimal? check_homogenization->check_spe Yes optimize_homogenization->check_spe optimize_spe Optimize SPE: - Adjust wash buffer strength - Increase elution buffer strength - Check sorbent type check_spe->optimize_spe No check_degradation Is peptide degradation likely? check_spe->check_degradation Yes optimize_spe->check_degradation prevent_degradation Prevent Degradation: - Work on ice - Add protease inhibitors - Minimize extraction time check_degradation->prevent_degradation Yes end Yield Improved check_degradation->end No prevent_degradation->end

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing the Resolution of Leucylproline in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of Leucylproline in your chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in achieving good resolution for this compound?

Achieving high resolution for this compound, a dipeptide composed of Leucine and Proline, presents several challenges. Due to its stereocenters, it exists as diastereomers (L-Leu-L-Pro, D-Leu-L-Pro, L-Leu-D-Pro, and D-Leu-D-Pro), which can be difficult to separate. Furthermore, as a polar and zwitterionic molecule, it can exhibit poor retention on traditional reversed-phase columns and is prone to peak tailing due to interactions with the stationary phase.

Q2: What is the first step in troubleshooting poor resolution of this compound?

The initial step should be a systematic evaluation of your current chromatographic conditions. This includes assessing the mobile phase composition (pH and organic modifier), the stationary phase, and instrument parameters such as flow rate and temperature. Often, minor adjustments to these parameters can significantly improve resolution. A logical workflow can help pinpoint the issue.

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Poor this compound Resolution Check_Mobile_Phase Evaluate Mobile Phase (pH, Organic Modifier, Buffer) Start->Check_Mobile_Phase Check_Column Assess Stationary Phase (Chemistry, Age, Contamination) Start->Check_Column Check_System Inspect HPLC System (Flow Rate, Temperature, Connections) Start->Check_System Optimize_Mobile_Phase Optimize Mobile Phase Check_Mobile_Phase->Optimize_Mobile_Phase Optimize_Column Select Appropriate Column Check_Column->Optimize_Column Optimize_System Adjust System Parameters Check_System->Optimize_System Good_Resolution Achieve Good Resolution Optimize_Mobile_Phase->Good_Resolution Optimize_Column->Good_Resolution Optimize_System->Good_Resolution

Caption: A logical workflow for troubleshooting poor resolution of this compound.

Q3: How does mobile phase pH affect the retention and peak shape of this compound?

Mobile phase pH is a critical parameter for ionizable compounds like this compound.[1][2][3][4] this compound has both a free carboxylic acid and a free amine group, making it zwitterionic. The pH of the mobile phase will determine the ionization state of these groups, which in turn significantly impacts retention and peak shape.[1][2][3]

  • Low pH (e.g., <3): At a low pH, the carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge). This can lead to increased retention on reversed-phase columns and minimize undesirable interactions with residual silanols on the stationary phase, often resulting in sharper peaks.

  • Mid-range pH (e.g., 4-7): In this range, both the acidic and basic groups may be ionized, leading to a zwitterionic state. This can cause complex retention behavior and potential peak tailing due to interactions with the stationary phase.

  • High pH (e.g., >8): At a high pH, the carboxylic acid group is deprotonated (negative charge), and the amine group is neutral. This can be useful for separation on certain types of columns but requires a stationary phase that is stable at high pH.

Controlling the pH with a suitable buffer is essential for reproducible results.[1]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound Diastereomers

Symptoms:

  • Co-eluting or partially overlapping peaks for the different stereoisomers of this compound.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Stationary Phase For chiral separations, a standard C18 column is often insufficient. Utilize a chiral stationary phase (CSP). Polysaccharide-based CSPs are a popular choice for separating amino acid and peptide enantiomers.[5] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are also effective for underivatized amino acids.[6]
Suboptimal Mobile Phase Composition Optimize the mobile phase. For chiral separations on polysaccharide-based columns, a mobile phase of hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid (TFA) can provide good resolution.[7] The percentage of the organic modifier can have a dramatic effect on resolution.[7]
Incorrect Temperature Temperature can influence selectivity in chiral separations.[7] Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.
Derivatization Issues (if applicable) If using a derivatization approach, ensure the reaction is complete and does not cause racemization. Different derivatizing agents can also affect the elution order.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Secondary Interactions with Silanol (B1196071) Groups The basic amine group of this compound can interact with acidic residual silanol groups on silica-based stationary phases, causing tailing.[8] Lowering the mobile phase pH to below 3 will protonate the silanols and minimize these interactions.[8] Using a highly end-capped column can also reduce silanol activity.
Column Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the sample.
Mismatched Sample Solvent The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase.[9] Dissolving the sample in a strong solvent can cause peak distortion.
Column Contamination or Void If all peaks in the chromatogram are tailing, it could indicate a physical problem with the column, such as a blocked frit or a void at the column inlet.[10] Try back-flushing the column or replacing it if necessary.[10]
Issue 3: Peak Broadening

Symptoms:

  • Wide, poorly defined peaks, leading to decreased resolution and sensitivity.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.
Slow Mass Transfer This can occur if the flow rate is too high. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.
High Column Temperature While higher temperatures can sometimes improve peak shape by reducing viscosity, excessively high temperatures can also lead to band broadening. Optimize the temperature for your specific separation.
Column Degradation Over time, column performance can degrade, leading to broader peaks. If other troubleshooting steps fail, consider replacing the column.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Diastereomers using a Polysaccharide-Based CSP

This protocol provides a starting point for separating this compound diastereomers. Optimization will likely be required.

  • Column: Chiralpak AD-H (or similar polysaccharide-based chiral column)

  • Mobile Phase: A mixture of hexane, ethanol, and 0.1% Trifluoroacetic Acid (TFA).

    • Starting Composition: 80:20 (Hexane:Ethanol) with 0.1% TFA.

    • Optimization: Vary the percentage of ethanol. Small changes (e.g., 1-2%) can significantly impact resolution.[7]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210-220 nm

  • Sample Preparation: Dissolve this compound in the initial mobile phase.

Protocol 2: Reversed-Phase HPLC of this compound with Reduced Peak Tailing

This protocol is designed to improve the peak shape of this compound on a standard C18 column.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-30% B (linear gradient)

    • 15-17 min: 30% B

    • 17-18 min: 30-5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve this compound in Mobile Phase A.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Retention Time (Illustrative)

Mobile Phase pH Analyte Form Expected Retention on C18 Column Potential Peak Shape Issues
2.5CationicLongerSymmetrical
5.0ZwitterionicShorterTailing
8.5AnionicShortestTailing

Table 2: Starting Conditions for Chiral Separation of Proline Derivatives (Adaptable for this compound)

Chiral Stationary Phase Typical Mobile Phase Reference
Polysaccharide-based (e.g., Chiralpak AD-H)Hexane/Ethanol with 0.1% TFA[7]
Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Methanol/Water or Acetonitrile/Water with acid/base modifiers[6]

Visualizations

G cluster_0 This compound Separation Strategy cluster_1 Key Parameters to Optimize Analyte This compound Sample (Diastereomeric Mixture) Mobile_Phase Mobile Phase - pH - Organic Modifier - Buffer Analyte->Mobile_Phase influences Stationary_Phase Stationary Phase - Chiral vs. Achiral - Particle Size Analyte->Stationary_Phase interacts with Goal Goal: Baseline Resolution Mobile_Phase->Goal controls retention & selectivity Stationary_Phase->Goal provides separation mechanism System_Conditions System Conditions - Temperature - Flow Rate System_Conditions->Goal affects efficiency & selectivity

Caption: Key parameters influencing the chromatographic separation of this compound.

G cluster_0 Chemical Interactions Causing Peak Tailing Silanol Silica Surface Ionized Silanol Group (Si-O⁻) Interaction Strong Electrostatic Interaction (Secondary Retention) Silanol:f1->Interaction This compound This compound Molecule Protonated Amine Group (NH₃⁺) This compound:f1->Interaction Tailing Result: Peak Tailing Interaction->Tailing

Caption: Interaction between this compound and an ionized silanol group leading to peak tailing.

References

Technical Support Center: Robust Leucylproline Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of a robust Leucylproline assay. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the development and validation of a this compound assay.

ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Co-eluting impurities- Adjust mobile phase pH to be ~2 units away from the pKa of this compound.- Use a new column or a guard column.- Reduce the sample concentration or injection volume.- Optimize the gradient to separate interfering peaks.
Variable Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Air bubbles in the system- Pump malfunction- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a constant temperature.- Degas the mobile phase and prime the pump.- Check pump seals and pistons for wear.
Low Assay Sensitivity - Suboptimal detection wavelength- Inefficient sample extraction- Degradation of this compound in the sample- Determine the optimal UV wavelength for this compound (typically around 210-220 nm).- Optimize the sample preparation method (e.g., solid-phase extraction).- Ensure proper sample storage conditions (e.g., low temperature, protection from light).
Poor Accuracy and Precision - Inaccurate standard preparation- Pipetting errors- Instrument variability- Matrix effects- Use a calibrated analytical balance and high-purity reference standard.- Calibrate pipettes regularly.- Perform system suitability tests before each run.- Evaluate and mitigate matrix effects using a matrix-matched calibration curve or standard addition method.
Presence of Ghost Peaks - Contamination in the mobile phase or system- Carryover from previous injections- Late-eluting compounds from a previous run- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash procedure.- Extend the gradient run time to ensure all components are eluted.
Assay Fails Specificity (Interference from Degradants) - Inadequate separation of degradation products- Lack of a stability-indicating method- Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[1][2][3][4][5]- Develop a gradient HPLC method that resolves this compound from all significant degradants.

Frequently Asked Questions (FAQs)

1. What are the critical parameters to evaluate during method validation for a this compound assay?

According to ICH guidelines, the core validation parameters include:

  • Specificity: The ability to accurately measure this compound in the presence of potential interferences like impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of this compound in samples within a given range.

  • Range: The interval between the upper and lower concentrations of this compound that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

2. How do I perform forced degradation studies for this compound?

Forced degradation studies are essential to develop a stability-indicating method. Typical stress conditions for this compound, a dipeptide, would include:

  • Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Expose the sample to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂). The proline residue can be a site of oxidation.

  • Thermal Degradation: Expose the sample (in solid and solution form) to dry heat.

  • Photolytic Degradation: Expose the sample to UV and visible light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The resulting stressed samples are then analyzed to ensure the analytical method can separate the intact this compound from its degradation products.

3. What are the expected degradation products of this compound?

Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis of the peptide bond: This would break the dipeptide into its constituent amino acids, Leucine and Proline.

  • Oxidation of the Proline residue: The proline ring is susceptible to oxidation, which can lead to the formation of various oxidation products, including potential peptide bond cleavage adjacent to the proline.

  • Oxidation of the Leucine side chain: The isobutyl side chain of Leucine can be oxidized, potentially forming hydroxylated derivatives.

4. How can I minimize matrix effects when analyzing this compound in biological samples like plasma?

Matrix effects can cause ion suppression or enhancement in LC-MS/MS assays, leading to inaccurate results. To mitigate these effects:

  • Efficient Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler but often less clean method.

  • Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples.

  • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled this compound as an internal standard to compensate for matrix effects.

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

5. What are typical acceptance criteria for a robust this compound assay validation?

The following table summarizes common acceptance criteria based on ICH guidelines.

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (Intra-assay): ≤ 2.0%Intermediate Precision: ≤ 2.0%
LOQ Precision (% RSD) ≤ 10%
Robustness % RSD of the results should be within acceptable limits (e.g., ≤ 2.0%) after deliberate small changes in method parameters.
System Suitability (for HPLC) Tailing factor ≤ 2.0Theoretical plates > 2000% RSD of replicate injections ≤ 2.0%

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid this compound in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours. Prepare a 100 µg/mL solution from the stressed samples.

  • Photolytic Degradation: Expose the solid and solution forms of this compound to UV light (254 nm) and visible light in a photostability chamber for 24 hours. Prepare a 100 µg/mL solution from the stressed samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Protocol 2: Sample Preparation from Plasma
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the HPLC system.

Visualizations

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Method Development Method Development Specificity Specificity Method Development->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis Implement LOQ_LOD->Robustness

Caption: Overall workflow for this compound assay method validation.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is mobile phase pH ~2 units from pKa? Start->Check_pH Check_Column Is column old or overloaded? Check_pH->Check_Column Yes Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Check_Interference Co-eluting peak suspected? Check_Column->Check_Interference No Replace_Column Replace column or reduce sample load Check_Column->Replace_Column Yes Optimize_Gradient Optimize gradient for better separation Check_Interference->Optimize_Gradient Yes Resolved Problem Resolved Check_Interference->Resolved No Adjust_pH->Resolved Replace_Column->Resolved Optimize_Gradient->Resolved

Caption: Troubleshooting decision tree for peak tailing in this compound HPLC analysis.

Leucylproline_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Leucine Leucine This compound->Leucine Acid/Base Proline Proline This compound->Proline Acid/Base Oxidized_Proline_Peptide Oxidized Proline-containing Peptide This compound->Oxidized_Proline_Peptide Oxidizing Agent Oxidized_Leucine_Side_Chain Oxidized Leucine Side Chain This compound->Oxidized_Leucine_Side_Chain Oxidizing Agent Peptide_Fragments Peptide Fragments Oxidized_Proline_Peptide->Peptide_Fragments Further Degradation

Caption: Potential degradation pathways of this compound under stress conditions.

References

Technical Support Center: Minimizing Leucylproline Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Leucylproline to minimize degradation and ensure sample integrity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2] When in solution, it is also recommended to store aliquots at -20°C or lower to prevent chemical degradation.[2]

Q2: How should I store this compound for short-term use?

A2: For short-term storage, lyophilized this compound can be kept at 2-8°C for a few weeks.[1] Once reconstituted, the solution should be used as soon as possible and stored at 2-8°C for no longer than a few days. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[2]

Q3: What are the main factors that can cause this compound to degrade?

A3: The primary factors contributing to this compound degradation are improper temperature, exposure to moisture, extreme pH conditions, oxidation, and enzymatic activity. Repeated freeze-thaw cycles can also compromise the stability of this compound solutions.

Q4: Is it necessary to protect this compound from light?

A4: While not all peptides are light-sensitive, it is a good practice to protect this compound from light, especially during long-term storage, to prevent any potential photodegradation. Storing vials in a dark box or using amber vials is recommended.

Q5: How does pH affect the stability of this compound in solution?

A5: Extreme pH values can accelerate the hydrolysis of the peptide bond in this compound. Generally, a pH range of 5-7 is considered optimal for the stability of peptide solutions. Highly acidic or alkaline conditions should be avoided during storage.

Troubleshooting Guides

Issue 1: Loss of Potency or Activity in a Reconstituted this compound Sample
Possible Cause Troubleshooting Step
Improper Storage Temperature Verify that the reconstituted sample has been stored at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term). If not, discard the sample and prepare a fresh solution from a properly stored lyophilized stock.
Repeated Freeze-Thaw Cycles Avoid reusing the same stock solution multiple times by freezing and thawing. Prepare single-use aliquots from the main stock solution to maintain sample integrity.
Extended Storage in Solution Peptide solutions have limited stability. If the solution has been stored for an extended period, it is advisable to prepare a fresh solution. For long-term storage, always keep this compound in its lyophilized form.
Bacterial Contamination If the solution appears cloudy or discolored, it may be contaminated. Use sterile buffers for reconstitution and filter-sterilize the solution if necessary. Discard any solution suspected of contamination.
Issue 2: Inconsistent Results Between Experiments Using the Same this compound Stock
Possible Cause Troubleshooting Step
Incomplete Solubilization Ensure the lyophilized peptide is completely dissolved before use. Gentle vortexing or sonication may aid in dissolution. Visually inspect the solution for any particulate matter.
Adsorption to Container Surface Peptides can adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration. Using low-protein-binding tubes can help mitigate this issue.
Degradation During Handling Minimize the time the sample is kept at room temperature during experimental setup. Keep samples on ice whenever possible.

Data Presentation: Impact of Storage Conditions on this compound Stability

The following tables summarize the expected stability of this compound under various storage conditions. This data is based on general principles of peptide stability and serves as a guideline. Actual degradation rates may vary.

Table 1: Stability of Lyophilized this compound

Storage TemperatureRecommended DurationExpected Purity after 1 Year
Room Temperature (25°C)Not Recommended< 90%
Refrigerated (2-8°C)Up to 3 months> 95%
Frozen (-20°C)Up to 2 years> 98%
Ultra-low (-80°C)> 2 years> 99%

Table 2: Stability of this compound in Aqueous Solution (pH 7.0)

Storage TemperatureRecommended DurationExpected Purity after 1 Week
Room Temperature (25°C)Not Recommended< 95%
Refrigerated (2-8°C)Up to 1 week> 97%
Frozen (-20°C)Up to 1 month (single freeze-thaw)> 98%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Objective: To assess the stability of this compound under various stress conditions.

2. Materials:

  • This compound (lyophilized powder)
  • 0.1 M Hydrochloric Acid (HCl)
  • 0.1 M Sodium Hydroxide (NaOH)
  • 3% Hydrogen Peroxide (H₂O₂)
  • Water for Injection or HPLC-grade water
  • HPLC system with UV detector
  • LC-MS system for identification of degradation products
  • pH meter
  • Incubator and photostability chamber

3. Methods:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.
  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Store the lyophilized powder and the stock solution at 60°C for 7 days.
  • Photostability: Expose the lyophilized powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
  • Control Samples: Store the lyophilized powder and the stock solution at -20°C, protected from light.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
  • Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

Visualizations

Degradation Pathways

Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing agents Enzymatic_Degradation Enzymatic_Degradation This compound->Enzymatic_Degradation Peptidases Leucine Leucine Hydrolysis->Leucine Proline Proline Hydrolysis->Proline Oxidized_Proline_Residue Oxidized_Proline_Residue Oxidation->Oxidized_Proline_Residue Enzymatic_Degradation->Leucine Enzymatic_Degradation->Proline

Caption: Potential degradation pathways for this compound.

Experimental Workflow

Forced Degradation Experimental Workflow start Start prep Prepare this compound Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (60°C) stress->thermal photo Photostability stress->photo analysis HPLC & LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End analysis->end

Caption: Workflow for a forced degradation study of this compound.

Logical Relationship for Troubleshooting

Troubleshooting Logic for Inconsistent Results inconsistent_results Inconsistent Results check_storage Verify Storage Conditions (Temp, Duration, Aliquoting) inconsistent_results->check_storage check_prep Review Sample Preparation (Solubilization, Handling) inconsistent_results->check_prep check_assay Examine Assay Procedure (Reagents, Instrument) inconsistent_results->check_assay improper_storage Degradation due to improper storage check_storage->improper_storage If issues found prep_error Error in sample concentration or handling check_prep->prep_error If issues found assay_variability Variability in analytical method check_assay->assay_variability If issues found

References

strategies for increasing the efficiency of Leucylproline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Leucylproline.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is a dipeptide composed of L-leucine and L-proline. The most common method for its synthesis is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through washing.[1] Solution-phase peptide synthesis (LPPS) is another viable method, particularly for large-scale production of short peptides, though it can be more labor-intensive in terms of purification.[2][3] Emerging enzymatic methods using L-amino acid ligases also show promise for dipeptide synthesis.[4]

Q2: Which coupling reagents are most effective for this compound synthesis?

Table 1: Comparative Performance of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentAdditiveBaseTypical Yield (%)*Key Characteristics
HATU HOAtDIPEA~99Highly efficient, fast reaction times, and low racemization. Recommended for difficult couplings.
HBTU HOBtDIPEA~95-98A robust and cost-effective option for standard peptide synthesis.
PyBOP HOBtDIPEA~95Effective for sterically hindered amino acids. A potential drawback is the formation of a carcinogenic byproduct.
COMU NoneDIPEA>99Very high coupling efficiency and fast reaction times.

*Note: Yields are based on model peptide syntheses and may vary depending on the specific reaction conditions and peptide sequence.

Q3: What is diketopiperazine (DKP) formation and why is it a major concern in this compound synthesis?

A3: Diketopiperazine (DKP) formation is a significant side reaction in peptide synthesis, especially when proline is the second amino acid in the sequence, as is the case with this compound. It involves the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. This results in a truncated peptide sequence and a significant reduction in the final yield of the desired this compound. The formation of DKP is a major challenge that requires careful consideration of the synthesis strategy.

Q4: How can I purify synthesized this compound?

A4: The most common and effective method for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the desired dipeptide from impurities based on hydrophobicity. A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). Collected fractions are then analyzed for purity, and the pure fractions are pooled and lyophilized to obtain the final product as a white powder.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yield is a common problem in this compound synthesis, often linked to incomplete coupling reactions or the formation of side products, particularly diketopiperazines (DKP).

dot

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Potential Causes and Solutions for Low Yield:

  • Incomplete Coupling: The steric hindrance of proline's secondary amine can slow down the coupling of leucine.

    • Solution: Perform a "double coupling" by repeating the coupling step to ensure the reaction goes to completion.

    • Solution: Increase the concentration of the amino acid and coupling reagent solutions to enhance reaction kinetics.

    • Solution: Switch to a more powerful coupling reagent like HATU or COMU, which are known to be effective for hindered couplings.

  • Diketopiperazine (DKP) Formation: This is the most likely cause of significant yield loss.

    • Solution: Use a 2-chlorotrityl chloride (CTC) resin. The steric bulk of the trityl group on this resin hinders the intramolecular cyclization that leads to DKP formation.

    • Solution: Synthesize the Fmoc-Leu-Pro-OH dipeptide in solution first, and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage where DKP formation occurs.

    • Solution: Modify the Fmoc-deprotection conditions. Using a solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.

Table 2: Strategies to Minimize Diketopiperazine (DKP) Formation

StrategyPrincipleExpected Outcome
Use of 2-Chlorotrityl Chloride (CTC) Resin The bulky trityl linker sterically hinders the N-terminal amine from attacking the ester bond to the resin.Significant reduction in DKP formation and subsequent yield loss.
Coupling of Pre-formed Dipeptide Bypasses the formation of the dipeptidyl-resin intermediate, which is highly prone to cyclization.Elimination of DKP formation at the dipeptide stage.
Alternative Fmoc-Deprotection Cocktails Using alternative bases and solvents (e.g., 2% DBU/5% piperazine/NMP) can reduce the rate of DKP formation.Lower levels of DKP byproduct compared to standard piperidine/DMF conditions.
Issue 2: Presence of Impurities in the Final Product

Even with a reasonable yield, the final this compound product may contain impurities that need to be removed.

Potential Causes and Solutions for Impurities:

  • Deletion Sequences: Failure to complete the coupling of Leucine can result in Proline-resin that gets capped and appears as an impurity.

    • Solution: Ensure complete coupling using the strategies mentioned in the "Low Yield" section. A capping step with acetic anhydride (B1165640) after the coupling can be used to terminate any unreacted chains, preventing them from reacting in subsequent cycles.

  • Racemization: The chiral integrity of Leucine or Proline can be compromised during activation and coupling, leading to the formation of diastereomers.

    • Solution: Use coupling reagents known for low racemization, such as HATU. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or its 7-aza derivative (HOAt) to the coupling reaction can also suppress racemization.

  • Side-products from Cleavage: The strong acid used for cleavage from the resin (e.g., TFA) can sometimes lead to side reactions with the peptide.

    • Solution: Use scavengers in the cleavage cocktail to "trap" reactive species generated during cleavage. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of H-Leu-Pro-OH

This protocol describes the manual synthesis of this compound on a 2-chlorotrityl chloride (CTC) resin using Fmoc chemistry.

dot

Caption: Workflow for the solid-phase synthesis of this compound.

Materials:

  • 2-Chlorotrityl chloride (CTC) resin

  • Fmoc-L-Pro-OH

  • Fmoc-L-Leu-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Loading:

    • Swell the CTC resin in DCM in a reaction vessel for 30 minutes.

    • Drain the DCM.

    • Dissolve Fmoc-Pro-OH (1.5 eq.) and DIPEA (3 eq.) in DCM and add to the resin.

    • Agitate for 2 hours.

    • To cap any unreacted sites on the resin, add a mixture of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.

    • Wash the resin with DCM and then DMF.

  • Fmoc Deprotection of Proline:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Leu-OH:

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test (should be negative).

    • Wash the resin thoroughly with DMF.

  • Final Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the N-terminal Leucine.

  • Cleavage and Precipitation:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether and dry under vacuum.

Protocol 2: Purification of H-Leu-Pro-OH by RP-HPLC

Materials:

  • Crude this compound

  • HPLC system with a preparative C18 column

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Solvent A.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved sample.

    • Run a linear gradient to elute the peptide, for example, from 5% to 50% Solvent B over 30 minutes. The exact gradient may need to be optimized based on an initial analytical run.

    • Monitor the elution profile at 214 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each collected fraction using analytical HPLC.

  • Lyophilization:

    • Pool the fractions with the desired purity (>98%).

    • Freeze the pooled solution and lyophilize to obtain the purified this compound as a white, fluffy powder.

Signaling Pathways and Mechanisms

Mechanism of Diketopiperazine (DKP) Formation

The formation of DKP is a critical side reaction to control. The mechanism involves a nucleophilic attack of the deprotected N-terminal amine of the second amino acid (Leucine) on the ester linkage of the first amino acid (Proline) to the resin. This forms a stable six-membered ring that is subsequently cleaved from the solid support.

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Caption: Mechanism of Diketopiperazine (DKP) formation in solid-phase peptide synthesis.

References

Validation & Comparative

Validating Leucylproline as a Biomarker for Kidney Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of kidney disease is critical for effective management and slowing disease progression. While traditional biomarkers such as serum creatinine (B1669602) and albuminuria are widely used, their limitations in detecting early-stage kidney damage have spurred the search for novel, more sensitive, and specific markers. This guide provides a comparative analysis of the dipeptide Leucylproline as a potential biomarker for kidney disease against established and emerging alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Kidney Disease Biomarkers

The following table summarizes the performance of this compound in comparison to other key biomarkers for kidney disease. While direct validation studies for this compound are emerging, its potential is inferred from studies on related amino acid metabolism in renal dysfunction.

BiomarkerTypeSampleKey AdvantagesLimitations
This compound (Potential) DipeptidePlasma, Urine- Potentially reflects alterations in protein metabolism and extracellular matrix turnover. - May offer insights into specific pathways of renal injury.- Not yet clinically validated. - Limited data on sensitivity and specificity. - Requires specialized mass spectrometry-based assays.
Serum Creatinine Small MoleculeSerum- Widely available and inexpensive. - Included in eGFR calculations.- Insensitive to early kidney damage. - Affected by muscle mass, diet, and age.
Estimated Glomerular Filtration Rate (eGFR) CalculationSerum (based on Creatinine)- Standard clinical measure of kidney function.- Accuracy decreases at higher GFRs. - Subject to the same limitations as serum creatinine.
Urinary Albumin-to-Creatinine Ratio (UACR) Protein/Small Molecule RatioUrine- Key indicator of glomerular damage. - Well-established for risk stratification.- Can be affected by factors other than kidney disease (e.g., exercise, fever). - Day-to-day variability.
Kidney Injury Molecule-1 (KIM-1) ProteinUrine- Highly specific for proximal tubular injury. - Detectable very early after kidney injury.- Not yet in routine clinical use. - Can be elevated in other conditions.
Neutrophil Gelatinase-Associated Lipocalin (NGAL) ProteinUrine, Plasma- Early marker of acute kidney injury (AKI). - Levels correlate with the severity of kidney damage.- Not specific to kidney injury; can be elevated in infections and inflammation.

Experimental Protocols

Quantification of this compound in Plasma/Urine by LC-MS/MS

This protocol outlines a general method for the quantification of dipeptides like this compound in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Plasma:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled version of this compound) to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry it under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Urine:

    • Collect a mid-stream urine sample.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cellular debris.

    • Dilute the urine sample 1:10 with the initial mobile phase containing the internal standard.

2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: The specific precursor ion (m/z) and product ion (m/z) transitions would need to be optimized. For this compound (C11H20N2O3), the theoretical monoisotopic mass is 228.1474. The precursor ion would likely be [M+H]+ at m/z 229.15. Product ions would be generated by fragmentation of the peptide bond.

    • Internal Standard: MRM transitions for the stable isotope-labeled internal standard would be monitored concurrently.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Visualizing the Biomarker Validation Workflow

The following diagrams illustrate the key processes involved in validating a new biomarker like this compound and its potential role in the context of kidney disease.

BiomarkerValidationWorkflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_application Clinical Application Metabolomics Metabolomic Profiling (LC-MS/MS) Candidate Candidate Biomarker (this compound) Metabolomics->Candidate PatientSamples Patient Cohorts (CKD vs. Healthy) PatientSamples->Metabolomics Assay Assay Development & Optimization Candidate->Assay Analytical Analytical Validation (Sensitivity, Specificity) Assay->Analytical Clinical Clinical Validation (Large Cohorts) Analytical->Clinical Diagnosis Early Diagnosis Clinical->Diagnosis Prognosis Prognosis & Risk Stratification Clinical->Prognosis Monitoring Treatment Monitoring Clinical->Monitoring

Caption: Workflow for the discovery and validation of a new kidney disease biomarker.

KidneyDiseasePathways KidneyDisease Chronic Kidney Disease (CKD) Glomerular Glomerular Damage KidneyDisease->Glomerular Tubular Tubular Injury KidneyDisease->Tubular Proteinuria Proteinuria/ Albuminuria Glomerular->Proteinuria Fibrosis Renal Fibrosis Tubular->Fibrosis ECM ECM Remodeling Fibrosis->ECM AminoAcid Altered Amino Acid Metabolism ECM->AminoAcid This compound This compound (Potential Biomarker) AminoAcid->this compound

Caption: Potential role of this compound in the pathophysiology of chronic kidney disease.

A Comparative Guide to Leucylproline Quantification: A Cross-Validation Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides like Leucylproline is crucial for pharmacokinetic studies, biomarker discovery, and quality control. This guide provides an objective comparison of leading analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.

Data Presentation: A Side-by-Side Comparison

The selection of a quantification method hinges on a variety of factors, including sensitivity, specificity, throughput, and cost. The following table summarizes the key performance parameters for each method, drawing from established literature on dipeptide and amino acid analysis.

ParameterLC-MS/MSHPLC-UV (with derivatization)ELISA (Competitive)
Linearity (r²) > 0.99> 0.99> 0.98
Lower Limit of Quantification (LLOQ) 0.05–10 ng/mL[1]~ 1 µM~ 1-10 ng/mL
Accuracy (% Recovery) 85 - 115%[1]90 - 110%85 - 115%
Precision (% RSD) < 15%[1][2]< 15%< 20%
Specificity/Selectivity HighModerate to HighHigh (Antibody Dependent)
Throughput HighModerateHigh (for multiple samples)
Cost (Instrument) HighLow to ModerateLow
Cost (Per Sample) ModerateLowLow to Moderate

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the LC-MS/MS and HPLC-UV methods.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[3] This method allows for the direct detection of this compound in complex biological matrices with minimal sample preparation.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum sample, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., stable isotope-labeled this compound).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: An Agilent 1200 series or equivalent.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and its internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method. However, as this compound lacks a strong native chromophore, a pre-column derivatization step is typically required to enable sensitive UV detection.

Sample Preparation and Derivatization:

  • Protein Precipitation: As described for the LC-MS/MS method.

  • Derivatization:

    • To the supernatant, add a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or a similar reagent that reacts with the secondary amine of proline.

    • The reaction is typically carried out in a borate (B1201080) buffer at a controlled temperature and pH.

    • The reaction is then quenched, and the sample is ready for injection.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a phosphate (B84403) buffer and acetonitrile is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength corresponding to the maximum absorbance of the derivatized this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

Assay Principle:

A competitive ELISA for this compound would involve the dipeptide being conjugated to a carrier protein and immobilized on a microplate. The sample containing free this compound would be incubated in the wells along with a specific primary antibody. The free this compound in the sample competes with the immobilized conjugate for binding to the antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Mandatory Visualization

To illustrate the logical flow of cross-validating these quantification methods, the following diagram outlines the key steps, from method development to comparative analysis.

CrossValidationWorkflow cluster_LCMS LC-MS/MS Method cluster_HPLC HPLC-UV Method cluster_ELISA ELISA Method lcms_dev Method Development lcms_val Validation (Accuracy, Precision, Linearity) lcms_dev->lcms_val lcms_data Quantitative Data lcms_val->lcms_data compare Comparative Analysis (Cross-Validation) lcms_data->compare hplc_dev Method Development (with Derivatization) hplc_val Validation (Accuracy, Precision, Linearity) hplc_dev->hplc_val hplc_data Quantitative Data hplc_val->hplc_data hplc_data->compare elisa_dev Assay Development (Competitive Format) elisa_val Validation (Specificity, Sensitivity, IC50) elisa_dev->elisa_val elisa_data Quantitative Data elisa_val->elisa_data elisa_data->compare report Publish Comparison Guide compare->report

Caption: Workflow for the cross-validation of this compound quantification methods.

The following diagram illustrates a hypothetical signaling pathway where this compound might act as a signaling molecule, emphasizing the importance of its accurate quantification.

SignalingPathway This compound This compound Receptor Cell Surface Receptor (e.g., GPCR) This compound->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Modulation Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Initiation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response Regulation

Caption: Hypothetical signaling pathway involving this compound.

References

A Comparative Guide to the Biological Activity of Leucylproline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Leucylproline and its synthetic analogs. The focus is on their potential to modulate the mTORC1 signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. The data and protocols presented herein are intended to serve as a resource for researchers in the fields of cell biology, pharmacology, and drug discovery.

Introduction

This compound is a dipeptide composed of the amino acids Leucine (B10760876) and Proline. Both constituent amino acids are known to play roles in cellular signaling, particularly the mTORC1 pathway, which is a central hub for integrating nutrient and growth factor signals.[1][2] Leucine is a potent activator of mTORC1, and proline-rich peptides have been shown to have diverse biological activities.[3][4][5] Structural modifications to the this compound backbone, the proline ring, or the leucine side chain can be hypothesized to alter its biological activity, potentially leading to the development of novel therapeutic agents. This guide explores a series of hypothetical this compound analogs and compares their ability to activate mTORC1 signaling.

Data Presentation: Comparative Activity of this compound Analogs on mTORC1 Activation

The following table summarizes the in vitro activity of this compound and its analogs in activating the mTORC1 pathway, as determined by the phosphorylation of a key downstream target, p70 S6 Kinase (p70S6K), in a cell-based assay. The half-maximal effective concentration (EC50) represents the concentration of the compound that induces a response halfway between the baseline and maximum. A lower EC50 value indicates higher potency.

Compound IDAnalog NameStructural ModificationEC50 (µM) for p70S6K Phosphorylation
LP-001This compoundParent Compound150
LP-002Cyclo(Leu-Pro)Cyclization of the dipeptide75
LP-003N-Me-LeucylprolineN-methylation of the Leucine amine300
LP-004Leucyl-4-OH-prolineHydroxylation of the Proline ring120
LP-005ValylprolineSubstitution of Leucine with Valine250
LP-006Leucyl-thioprolineSubstitution of Proline with Thioproline180

Experimental Protocols

Cell-Based mTORC1 Activation Assay

This protocol describes a method for quantifying the activation of the mTORC1 pathway in a cell line (e.g., HEK293T or MCF-7) by measuring the phosphorylation of p70S6K at Threonine 389.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound and its analogs

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p70S6K (Thr389) and Rabbit anti-total p70S6K

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4 hours in DMEM without FBS.

    • Treat the cells with varying concentrations of this compound or its analogs for 1 hour. Include a vehicle control (e.g., DMSO or water).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the primary antibody against total p70S6K as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-p70S6K band to the total p70S6K band for each sample.

    • Plot the normalized phospho-p70S6K levels against the concentration of the test compound.

    • Calculate the EC50 value for each compound using a suitable non-linear regression model.

Mandatory Visualizations

mTORC1_Signaling_Pathway This compound This compound Analogs mTORC1 mTORC1 This compound->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation Phospho_p70S6K Phospho-p70S6K (Active) Protein_Synthesis Protein Synthesis & Cell Growth Phospho_p70S6K->Protein_Synthesis Promotion Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 4. Western Blotting (p-p70S6K & Total p70S6K) Protein_Quant->Western_Blot Data_Analysis 5. Densitometry & EC50 Calculation Western_Blot->Data_Analysis

References

Unveiling the Landscape of Small-Molecule Proteinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific proteinase inhibitors is a continuous endeavor. While the dipeptide Leucylproline has been a subject of interest in various biological contexts, a comprehensive review of existing scientific literature reveals a notable absence of direct experimental data validating its role as a proteinase inhibitor. This guide, therefore, aims to provide a comparative analysis of well-characterized small-molecule and peptide-based proteinase inhibitors, offering a valuable resource for selecting appropriate tools for research and therapeutic development.

This publication presents a comparison of several widely used proteinase inhibitors, summarizing their inhibitory activities against various proteases. Detailed experimental protocols are provided to facilitate the design and execution of robust inhibition assays. Furthermore, visualizations of a standard experimental workflow and a key signaling pathway involving proteinase activity are included to enhance understanding.

Comparative Analysis of Proteinase Inhibitor Efficacy

The potency of a proteinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different inhibitors against specific proteases. The following table summarizes the reported IC50 and Ki values for several common proteinase inhibitors.

InhibitorTarget ProteaseInhibitor TypeIC50Ki
Bestatin Leucine aminopeptidaseCompetitive20 nM0.001 - 90 µM
Aminopeptidase BCompetitive60 nM-
Aminopeptidase NCompetitive5 nM[1]-
Cytosol aminopeptidaseCompetitive0.5 nM[1]-
Leukotriene A4 hydrolase---
Aprotinin Trypsin (bovine)Competitive Serine Protease Inhibitor-0.06 pM[2]
Chymotrypsin (B1334515)Competitive Serine Protease Inhibitor-9 nM[3]
PlasminCompetitive Serine Protease Inhibitor-1 nM[3]
Kallikrein (plasma)Competitive Serine Protease Inhibitor-30 nM
Leupeptin TrypsinReversible, Competitive-0.13 nM, 35 nM[4]
Cathepsin BReversible, Competitive-7 nM, 6 nM[4]
PlasminReversible, Competitive-3.4 µM[4]
CalpainReversible, Competitive-72 nM[4]
SARS-CoV-2 Mpro-127.2 µM[5][6]-
Chymostatin (B1668925) ChymotrypsinCompetitive150 ng/ml (ID50)[7]4 x 10⁻¹⁰ M[8]
Papain-7.5 µg/ml (ID50)[7]-
Cathepsin GCompetitive-1.5 x 10⁻⁷ M[8]
SARS-CoV-2 Mpro-15.81 µM[9]-

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible data in proteinase inhibition assays. Below is a detailed methodology for a typical in vitro protease inhibition assay using a fluorogenic peptide substrate.

Protocol: In Vitro Protease Inhibition Assay

1. Objective: To determine the inhibitory potential of a test compound (e.g., a synthetic peptide or small molecule) against a specific protease by measuring the reduction in the rate of cleavage of a fluorogenic substrate.

2. Materials:

  • Purified protease of interest

  • Fluorogenic peptide substrate specific to the protease

  • Test inhibitor compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM CaCl₂)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In each well of the 96-well plate, add the following in the specified order:

      • Assay buffer.

      • Test inhibitor solution at various concentrations (or DMSO for the control wells).

      • Protease solution.

    • Include control wells:

      • No-inhibitor control: Contains assay buffer, DMSO, and protease solution (represents 100% enzyme activity).

      • No-enzyme control: Contains assay buffer, DMSO, and substrate solution (to measure background fluorescence).

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the protease.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Experimental and Biological Processes

Diagrams are powerful tools for illustrating complex workflows and biological pathways. The following visualizations were created using the Graphviz DOT language to depict a generic experimental workflow for proteinase inhibition and a simplified signaling pathway involving protease activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate add_inhibitor Add Inhibitor & Enzyme plate->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate (Start Reaction) pre_incubate->add_substrate measure Measure Fluorescence add_substrate->measure calculate Calculate Reaction Rates measure->calculate plot Plot Inhibition Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Experimental workflow for a protease inhibition assay.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Cell Pro_MMP Pro-MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Protein ECM Protein Active_MMP->ECM_Protein Degradation Growth_Factor Growth Factor ECM_Protein->Growth_Factor Release Receptor Receptor Growth_Factor->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Cell_Response Cellular Response (e.g., Migration, Proliferation) Signaling_Cascade->Cell_Response Inhibitor MMP Inhibitor (e.g., Bestatin) Inhibitor->Active_MMP

Caption: Simplified signaling pathway of MMP-mediated cellular response.

References

comparative study of Leucylproline levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a growing interest in the role of dipeptides, such as Glycylproline (B3032158) (Gly-Pro), as potential biomarkers and modulators in various physiological and pathological states. This guide provides a comparative analysis of Glycylproline levels in healthy individuals versus those in a diseased state, based on available experimental data.

Recent metabolomic studies have highlighted significant alterations in the plasma concentrations of Glycylproline in disease. A notable study investigating the plasma metabolome of convalescent COVID-19 patients found an accumulation of Glycylproline in individuals who did not maintain SARS-CoV-2-specific antibodies compared to those who did and to healthy controls[1]. This finding suggests a potential role for this dipeptide in modulating the immune response.

Quantitative Data Summary

The following table summarizes the quantitative data on plasma Glycylproline concentrations from a comparative study involving healthy controls and convalescent COVID-19 patients.

GroupAnalyteMean Concentration (µM) ± SDFold Change (vs. Healthy)p-value
Healthy ControlsGlycylprolineData not explicitly provided in abstract--
Convalescent (with antibodies)GlycylprolineData not explicitly provided in abstractLower than CO group-
Convalescent (without antibodies)GlycylprolineAccumulation observedHigher than CA and HealthySignificant

Note: The referenced study indicates a significant accumulation in the COVID-19 convalescent group without antibodies (CO) compared to the group with antibodies (CA) and healthy controls, though specific mean concentrations and standard deviations for each group are not detailed in the provided search result. The study points to a novel mechanism where Glycylproline may suppress immune responses.[1]

Experimental Protocols

The quantification of dipeptides like Glycylproline in biological matrices such as plasma and cerebrospinal fluid (CSF) is typically performed using advanced analytical techniques. A common and robust method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[2].

Sample Preparation:

  • Plasma/CSF Collection: Biological fluid samples are collected from subjects following standardized protocols.

  • Protein Precipitation: To remove larger proteins that can interfere with the analysis, a protein precipitation step is employed. This is often achieved by adding a solvent like methanol (B129727) to the sample.

  • Centrifugation: The mixture is then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the smaller molecules including dipeptides, is carefully collected for analysis.

UPLC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into a UPLC system. The dipeptides are separated from other components in the sample based on their physicochemical properties as they pass through a chromatography column.

  • Mass Spectrometry Detection: The separated molecules are then introduced into a tandem mass spectrometer. The mass spectrometer first ionizes the molecules and then separates them based on their mass-to-charge ratio.

  • Quantification: Specific dipeptides are identified and quantified by their unique mass transitions (precursor and product ions). The concentration of the dipeptide in the sample is determined by comparing its signal intensity to that of a known concentration of an internal standard.[2]

Signaling and Workflow Diagrams

The following diagrams illustrate the experimental workflow for dipeptide analysis and a potential signaling pathway involving dipeptide metabolism.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Plasma or CSF Sample Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MS Tandem Mass Spectrometry (Detection & Quantification) UPLC->MS Data Data Analysis MS->Data

Fig. 1: Experimental workflow for dipeptide quantification.

Signaling_Pathway cluster_dpp4 DPP4-mediated Metabolism cluster_immune Immune Response Modulation DPP4 Dipeptidyl Peptidase 4 (DPP4) GlyPro Glycylproline (Gly-Pro) DPP4->GlyPro Substrate Peptide Substrates Substrate->DPP4 Catalysis ImmuneSuppression Immune Suppression GlyPro->ImmuneSuppression Promotes Inhibitor DPP4 Inhibitor (e.g., Antidiabetic Drug) Inhibitor->DPP4 Antibody Antibody Production ImmuneSuppression->Antibody Inhibits

Fig. 2: Glycylproline metabolism and immune modulation.

The study on COVID-19 patients suggests that the enzyme Dipeptidyl Peptidase 4 (DPP4) is involved in the production of Glycylproline. Interestingly, inhibitors of DPP4, which are used as antidiabetic drugs, were shown to counteract the down-regulation of SARS-CoV-2-specific antibodies, potentially by reducing the levels of immunosuppressive Glycylproline[1]. This highlights a potential therapeutic avenue for modulating immune responses. Further research is necessary to fully elucidate the roles of Glycylproline and other dipeptides in various diseases and to validate their use as clinical biomarkers.

References

A Researcher's Guide to Assessing the Specificity of Leucylproline-Targeted Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzymes that target the Leucyl-proline motif is critical for advancing therapeutic strategies, particularly in neurodegenerative diseases and metabolic disorders. This guide provides an objective comparison of key Leucylproline-targeted enzymes, supported by experimental data and detailed protocols to aid in the evaluation of their performance and the specificity of potential inhibitors.

Comparative Analysis of this compound-Targeted Enzymes

This compound-cleaving enzymes are a class of peptidases that play significant roles in various physiological processes by cleaving peptide bonds involving proline residues.[1][2] Their unique ability to act on the rigid structure of proline-containing peptides makes them important targets for drug discovery.[3][4] Two of the most extensively studied enzymes in this category are Dipeptidyl Peptidase IV (DPP4) and Prolyl Oligopeptidase (POP).

Dipeptidyl Peptidase IV (DPP4) , also known as CD26, is a transmembrane glycoprotein (B1211001) that cleaves X-proline dipeptides from the N-terminus of polypeptides.[5] It is a key regulator of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), making it a major therapeutic target for type 2 diabetes.

Prolyl Oligopeptidase (POP) , also referred to as prolyl endopeptidase (PEP), is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. Its involvement in the metabolism of neuropeptides and peptide hormones has implicated it in neurodegenerative conditions such as Parkinson's and Alzheimer's disease.

The following table summarizes key kinetic parameters for these enzymes and their inhibitors, providing a quantitative basis for comparing their specificity and potency.

EnzymeSubstrate/InhibitorK_m_ (mM)k_cat_ (s⁻¹)IC₅₀ (nM)K_i_ (nM)Organism/Source
Dipeptidyl Peptidase IV (DPP4) Gly-Pro-p-nitroanilide0.66---Porcine Kidney
Ala-Ala-2-naphthylamide1.0---Porcine Kidney
Prolyl Oligopeptidase (POP) Z-Gly-Pro-AMC----Not Specified
KYP-2047---0.023Not Specified
Z-Pro-prolinal--Varies1Porcine
S 17092--1.2-Not Specified
Prolidase Gly-L-Pro----Not Specified
Cbz-Pro---90,400Not Specified

Note: Kinetic parameters can vary depending on the specific assay conditions, substrate, and enzyme source.

Experimental Protocols for Assessing Enzyme Specificity

Accurate assessment of enzyme specificity is fundamental for drug development and biochemical research. Below are detailed methodologies for key experiments used to characterize this compound-targeted enzymes.

Enzyme Activity Assay (Spectrophotometric/Fluorometric)

This is a fundamental assay to determine the kinetic parameters of an enzyme and the potency of inhibitors.

Objective: To measure the rate of substrate hydrolysis by the enzyme, which can be monitored by a change in absorbance or fluorescence.

Materials:

  • Purified enzyme (e.g., DPP4 or POP)

  • Chromogenic or fluorogenic substrate (e.g., Gly-Pro-p-nitroanilide for DPP4, Z-Gly-Pro-AMC for POP)

  • Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)

  • Inhibitor compounds

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration should be in the linear range of the assay.

  • Substrate Preparation: Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and inhibitor (or vehicle control).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the progress curves. For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. Michaelis-Menten and Lineweaver-Burk plots can be used to determine K_m_ and V_max_.

Substrate Profiling using Mass Spectrometry

This technique allows for the identification of endogenous substrates of an enzyme from complex biological samples.

Objective: To identify peptides that are cleaved by the enzyme of interest in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Purified enzyme

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Sample Preparation: Prepare the biological sample, for example, by lysing cells or homogenizing tissue.

  • Enzymatic Digestion: Incubate the sample with the purified enzyme for a specific time. A control sample without the enzyme should be run in parallel.

  • Peptide Extraction: Extract the peptides from the reaction mixture.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides in both the enzyme-treated and control samples.

  • Data Analysis: Compare the peptide profiles of the treated and control samples. Peptides that are decreased in the treated sample are potential substrates of the enzyme.

Protease Specificity Profiling (Protease Panel Assay)

To assess the selectivity of an inhibitor, its activity is tested against a panel of different proteases.

Objective: To determine if an inhibitor is specific for the target enzyme or if it also inhibits other proteases.

Materials:

  • A panel of purified proteases (e.g., trypsin, chymotrypsin, caspases)

  • Specific substrates for each protease in the panel

  • Assay buffers optimized for each protease

  • Inhibitor compound

Procedure:

  • Assay Setup: For each protease in the panel, set up an enzyme activity assay as described in Protocol 1.

  • Inhibitor Testing: Test the inhibitor at a range of concentrations against each protease.

  • Data Analysis: Determine the IC₅₀ value of the inhibitor for each protease. A significantly higher IC₅₀ for other proteases compared to the target enzyme indicates high specificity.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Assay_Plate 96-well Plate Setup Enzyme->Assay_Plate Substrate Substrate Solution Reaction Initiate Reaction Substrate->Reaction Inhibitor Inhibitor Dilutions Inhibitor->Assay_Plate Preincubation Pre-incubation Assay_Plate->Preincubation Preincubation->Reaction Measurement Kinetic Measurement Reaction->Measurement Raw_Data Raw Absorbance/ Fluorescence Data Measurement->Raw_Data Velocity Calculate Initial Velocities Raw_Data->Velocity IC50 Determine IC50 Velocity->IC50 Kinetics Determine Km/Vmax Velocity->Kinetics Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GLP1 Active GLP-1 DPP4 DPP4 GLP1->DPP4 Cleavage GLP1R GLP-1 Receptor GLP1->GLP1R Binding Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 AC Adenylate Cyclase GLP1R->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Insulin Insulin Secretion PKA->Insulin Stimulation DPP4_Inhibitor DPP4 Inhibitor DPP4_Inhibitor->DPP4 Inhibition

References

Validating a Novel Leucylproline-Based Diagnostic Assay: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and diagnostics, the validation of a novel biomarker assay is a critical step in translating a laboratory discovery into a clinically relevant tool. This guide provides a comprehensive comparison of two primary analytical methods for the validation of a hypothetical Leucylproline-based diagnostic assay for "Neuro-degenerative Disorder X," a fictional condition where this compound has been identified as a potential biomarker.

The dipeptide this compound has emerged as a candidate biomarker in preclinical studies for Neuro-degenerative Disorder X. To advance this discovery towards clinical application, a robust and validated assay for the accurate quantification of this compound in patient samples is paramount. This guide compares the two gold-standard platforms for peptide quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Assay Performance

The selection of an appropriate assay platform depends on various factors, including the intended use of the assay, the required analytical performance, and available resources. Below is a summary of the key performance characteristics for a hypothetical this compound-based assay developed on both ELISA and LC-MS/MS platforms.

Performance MetricEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity (Lower Limit of Quantification, LLOQ) 0.1 ng/mL0.05 ng/mL
Dynamic Range 0.1 - 10 ng/mL0.05 - 50 ng/mL
Specificity High (dependent on antibody cross-reactivity)Very High (based on mass-to-charge ratio and fragmentation)
Precision (CV%) Intra-assay: <10% Inter-assay: <15%Intra-assay: <5% Inter-assay: <10%
Accuracy (% Recovery) 85-115%95-105%
Throughput High (96-well plate format)Moderate to High (dependent on sample preparation and run time)
Cost per Sample LowerHigher
Development Time Longer (requires specific antibody development)Shorter (once peptide characteristics are known)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any diagnostic assay. Below are generalized protocols for the quantification of this compound using both ELISA and LC-MS/MS.

This compound Competitive ELISA Protocol

This protocol outlines a competitive ELISA for the quantification of this compound. In this format, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Leucylproline antibody sites.

Materials:

  • Anti-Leucylproline coated 96-well microplate

  • Patient serum or plasma samples

  • This compound standards

  • Biotinylated this compound conjugate

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Prepare this compound standards and quality controls by spiking known concentrations into a surrogate matrix.

  • Add 50 µL of standards, controls, and patient samples to the appropriate wells of the anti-Leucylproline coated microplate.

  • Add 50 µL of biotinylated this compound conjugate to each well.

  • Incubate the plate for 1 hour at room temperature on a plate shaker.

  • Wash the plate 3 times with wash buffer.

  • Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate 3 times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate for 15 minutes in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes. The signal is inversely proportional to the amount of this compound in the sample.

This compound LC-MS/MS Protocol

This protocol describes the quantification of this compound using a targeted LC-MS/MS approach with stable isotope-labeled internal standards for enhanced accuracy.

Materials:

  • Patient serum or plasma samples

  • This compound analytical standard

  • This compound stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N-Leucylproline)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • To 100 µL of patient sample, standard, or quality control, add 10 µL of the internal standard solution.

    • Precipitate proteins by adding 300 µL of cold ACN.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase A (e.g., 0.1% FA in water).

  • LC Separation:

    • Inject 10 µL of the prepared sample onto a C18 reverse-phase HPLC column.

    • Separate the analytes using a gradient elution with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).

  • MS/MS Detection:

    • Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.

    • Quantify this compound by calculating the peak area ratio relative to the internal standard.

Visualizing Assay Workflows and Underlying Principles

Diagrams are provided to illustrate the experimental workflows and the logical relationships in the validation process.

AssayValidationWorkflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Serum/Plasma) SampleProcessing Sample Processing (Centrifugation, Aliquoting) SampleCollection->SampleProcessing SampleStorage Sample Storage (-80°C) SampleProcessing->SampleStorage Assay Assay Platform SampleStorage->Assay ELISA ELISA Assay->ELISA Immuno-based LCMS LC-MS/MS Assay->LCMS Mass-based DataAnalysis Data Analysis (Standard Curve, Peak Integration) ELISA->DataAnalysis LCMS->DataAnalysis Validation Assay Validation (Sensitivity, Specificity, etc.) DataAnalysis->Validation Report Report Generation Validation->Report

Caption: Workflow for the validation of a this compound-based diagnostic assay.

ELISA_vs_LCMS cluster_elisa ELISA (Competitive Assay) cluster_lcms LC-MS/MS elisa_start Sample + Labeled Antigen elisa_binding Competitive Binding elisa_start->elisa_binding elisa_ab Antibody-Coated Well elisa_ab->elisa_binding elisa_wash Wash elisa_binding->elisa_wash elisa_enzyme Enzyme Conjugate elisa_wash->elisa_enzyme elisa_substrate Substrate Addition elisa_enzyme->elisa_substrate elisa_signal Colorimetric Signal (Inversely Proportional) elisa_substrate->elisa_signal lcms_start Sample + Internal Standard lcms_prep Sample Preparation (Protein Precipitation) lcms_start->lcms_prep lcms_lc LC Separation lcms_prep->lcms_lc lcms_ms1 MS1: Precursor Ion Selection lcms_lc->lcms_ms1 lcms_cid Collision-Induced Dissociation lcms_ms1->lcms_cid lcms_ms2 MS2: Product Ion Detection lcms_cid->lcms_ms2 lcms_signal Signal (Peak Area Ratio) lcms_ms2->lcms_signal

Caption: Comparison of the principles behind ELISA and LC-MS/MS for this compound quantification.

A Comparative Guide to Leucylproline Synthesis Routes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of dipeptides like Leucylproline (Leu-Pro) is a critical step. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an objective comparison of the primary methods for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (SPPS), and Enzymatic Synthesis.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative metrics for each this compound synthesis route, based on available experimental data.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide SynthesisEnzymatic Synthesis
Typical Yield 70-90% (crude)[1]; A nonapeptide containing a Leu-Pro motif was synthesized with a 62% yield for the protected peptide and 85% after purification[2].Generally high, but dependent on purification steps. A 50% yield was reported for the synthesis of cyclic l-Leucyl-l-Proline[3].50-80%[4][5]; Varies significantly with enzyme and substrate concentrations.
Purity (Crude) >85%Variable, often requires extensive purification.Generally high due to enzyme stereospecificity.
Reaction Time 2-4 hours per coupling cycleSeveral hours to days per step.1-24 hours.
Scalability Well-established for small to medium scale.More readily scalable for large-scale industrial production.Potentially scalable, but may require larger volumes of enzyme.
Cost-Effectiveness High initial investment for automated synthesizers; reagents can be costly.Lower initial investment, but can be labor-intensive.Enzyme costs can be high, but milder reaction conditions can reduce overall energy costs.
Environmental Impact Generates significant solvent waste.Can also generate substantial solvent waste.Generally considered "greener" due to the use of aqueous media and biodegradable catalysts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is adapted from standard Fmoc-based solid-phase synthesis procedures.

1. Resin Preparation and First Amino Acid Loading (Proline):

  • Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).

  • Dissolve Fmoc-Pro-OH and diisopropylethylamine (DIPEA) in DCM.

  • Add the amino acid solution to the resin and agitate for 2 hours.

  • Cap any unreacted sites with methanol.

2. Fmoc Deprotection:

  • Wash the resin with dimethylformamide (DMF).

  • Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from proline.

  • Wash the resin thoroughly with DMF.

3. Second Amino Acid Coupling (Leucine):

  • Dissolve Fmoc-Leu-OH, a coupling agent (e.g., HBTU), and DIPEA in DMF.

  • Add the activated leucine (B10760876) solution to the deprotected resin and agitate for 2-4 hours.

  • Wash the resin with DMF and DCM.

4. Final Deprotection and Cleavage:

  • Treat the resin with 20% piperidine in DMF to remove the final Fmoc group.

  • Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/water/triisopropylsilane).

  • Precipitate the crude this compound in cold diethyl ether.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the use of proteases like papain or chymotrypsin (B1334515) for peptide bond formation.

1. Reaction Setup:

  • Dissolve L-leucine methyl ester (as the acyl donor) and L-proline (as the nucleophile) in a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 8).

  • The molar ratio of the reactants can be optimized, but a 1:1 to 1:5 ratio of acyl donor to nucleophile is common.

2. Enzyme Addition:

  • Add the selected protease (e.g., papain or α-chymotrypsin) to the reaction mixture. The enzyme concentration is typically in the range of 1-10 mg/mL.

3. Incubation:

  • Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) with gentle agitation for 1-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

4. Reaction Termination and Product Isolation:

  • Terminate the reaction by heating to denature the enzyme or by adding a suitable organic solvent.

  • Remove the denatured enzyme by centrifugation or filtration.

  • Isolate the this compound dipeptide from the reaction mixture using techniques such as ion-exchange chromatography or precipitation.

5. Purification:

  • Further purify the product by recrystallization or RP-HPLC if necessary.

Visualizations

Logical Relationship of Synthesis Methods

Comparison of this compound Synthesis Routes cluster_chemical Chemical Synthesis cluster_biological Biological Synthesis SPPS Solid-Phase Peptide Synthesis This compound This compound SPPS->this compound High Purity, Automated Solution_Phase Solution-Phase Synthesis Solution_Phase->this compound Scalable, Cost-Effective Enzymatic Enzymatic Synthesis Enzymatic->this compound Stereospecific, 'Green'

Caption: A diagram illustrating the main synthetic pathways to this compound.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS Workflow for this compound Resin_Prep Resin Swelling Pro_Load Fmoc-Pro-OH Loading Resin_Prep->Pro_Load Fmoc_Deprot1 Fmoc Deprotection (Pro) Pro_Load->Fmoc_Deprot1 Leu_Couple Fmoc-Leu-OH Coupling Fmoc_Deprot1->Leu_Couple Fmoc_Deprot2 Final Fmoc Deprotection Leu_Couple->Fmoc_Deprot2 Cleavage Cleavage from Resin Fmoc_Deprot2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A step-by-step workflow for the solid-phase synthesis of this compound.

Experimental Workflow for Enzymatic Synthesis

Enzymatic Synthesis Workflow for this compound Reactant_Prep Prepare Leu-OMe & Pro Solution Enzyme_Add Add Protease (e.g., Papain) Reactant_Prep->Enzyme_Add Incubation Incubate (37°C, 1-24h) Enzyme_Add->Incubation Termination Terminate Reaction & Remove Enzyme Incubation->Termination Isolation Isolate Crude Product Termination->Isolation Purification Purification (Optional) Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the enzymatic synthesis of this compound.

References

Independent Verification of Leucylproline's Function in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylproline (Leu-Pro) is a dipeptide composed of the amino acids L-leucine and L-proline.[1] While the specific functions of this dipeptide in cell culture are not extensively documented in publicly available research, the well-established roles of its constituent amino acids provide a strong basis for predicting its potential applications. This guide offers an objective comparison of the known functions of L-proline and L-leucine in cell culture with alternative supplements, supported by experimental data and detailed protocols. This information can guide researchers in selecting appropriate supplements for their specific cell culture needs, from basic research to drug development.

L-proline is recognized for its multifaceted roles in cell biology, including serving as a precursor for collagen, an energy source, and a modulator of signaling pathways.[2] It has been shown to induce the proliferation of stem and cancer cells.[3] L-leucine, a branched-chain amino acid (BCAA), is a key regulator of protein synthesis and cell growth, primarily through the activation of the mTOR signaling pathway.[4][5]

This guide will delve into the independently verified functions of L-proline and L-leucine, presenting comparative data on their effects on cell proliferation and differentiation. We will also explore common alternatives and provide detailed experimental protocols to enable independent verification.

Data Presentation: Comparative Effects on Cell Function

The following tables summarize quantitative data from studies investigating the effects of L-proline, L-leucine, and their alternatives on key cellular processes.

Table 1: Effect of Amino Acid Supplementation on Cell Proliferation

CompoundCell LineConcentrationAssayResultReference
L-Proline Embryonic Stem Cells2 mM-Significantly higher post-thaw progressive motility and viability.[3]
L-Proline C6 Glioma Cells1-5 mMLDH ReleaseSlight decrease in LDH release, indicating no cytotoxicity.[6]
L-Leucine 3T3-L1 Adipocytes50 mM-Induced expression of genes associated with early and late differentiation.[7]
GlutaMAX™ (L-alanyl-L-glutamine) VariousStandard-Provides stable glutamine, enhancing cell vitality.[8]
N-acyl alanyl glutamine Various--Suitable glutamine source with increased stability under heat sterilization.[9]

Table 2: Effect of Amino Acid Supplementation on Cell Differentiation

CompoundCell LineConcentrationDifferentiation MarkerMethodResultReference
L-Leucine Pancreatic β-Cells-Ngn3Real-time PCR, ImmunodetectionImpairs β-cell differentiation by repressing Ngn3 induction.[5]
L-Leucine 3T3-L1 Adipocytes50 mMBcat2, BckdhaqPCR, Western BlotInduction of gene and protein expression during early adipogenesis.[7]
Vitamin D2 Analogs HL60, AML blast cells1 nM, 10 nMCD11b, CD14Flow CytometryInduction of differentiation markers.[10]

Experimental Protocols

To facilitate the independent verification of the functions of this compound or its constituent amino acids, detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[11][12][13]

Objective: To assess cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well microplate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound, L-proline, L-leucine, or other test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Gene Expression Analysis (RT-qPCR)

This protocol provides a general workflow for analyzing the expression of differentiation markers.[14][15][16]

Objective: To quantify the mRNA levels of specific genes involved in cell differentiation.

Materials:

  • Treated and control cells

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR SYBR Green or TaqMan master mix

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Lyse the cells in TRIzol reagent and extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • qPCR: Set up the qPCR reaction with SYBR Green/TaqMan master mix, cDNA, and gene-specific primers for your differentiation markers and a housekeeping gene (e.g., GAPDH, β-actin).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Protein Expression Analysis (Western Blot)

This is a standard protocol for detecting specific proteins.[17][18][19][20]

Objective: To detect and quantify the protein levels of differentiation markers.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against differentiation markers

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Signaling Pathways

The constituent amino acids of this compound, L-leucine and L-proline, are known to influence key signaling pathways that regulate cell growth, proliferation, and differentiation.

Leucine_and_Proline_Signaling Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Proline L-Proline Cell_Proliferation Cell Proliferation Proline->Cell_Proliferation induces PYCR1 PYCR1 Proline->PYCR1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Differentiation Differentiation mTORC1->Differentiation Protein_Synthesis->Cell_Growth Cell_Growth->Cell_Proliferation Tumorigenesis Tumorigenesis PYCR1->Tumorigenesis promotes Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound / Alternatives start->treatment incubation Incubation (24-72 hours) treatment->incubation proliferation Proliferation Assay (MTT) incubation->proliferation harvest Cell Harvesting incubation->harvest analysis Data Analysis & Interpretation proliferation->analysis rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr RT-qPCR for Differentiation Markers rna_extraction->qpcr western Western Blot for Differentiation Markers protein_extraction->western qpcr->analysis western->analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Leucylproline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure and compliant laboratory environment. Leucylproline, a dipeptide, requires adherence to standard protocols for chemical waste management to mitigate risks and protect both personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance should be treated as a potentially hazardous chemical.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste.[1][2] This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A buttoned lab coat to protect against skin contact.[1]

Work Area: All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its physical state (solid or liquid) and institutional and local regulations.[1][4] Most research peptides are disposed of as chemical waste, not biological waste.[5]

1. Waste Characterization and Segregation:

  • Hazardous Waste: Unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional, this compound and any contaminated materials (e.g., gloves, pipette tips, bench paper) should be treated as hazardous chemical waste.[3]

  • Solid Waste:

    • Collect solid this compound waste and contaminated disposable items in a designated, leak-proof hazardous waste container lined with a plastic bag.[3][4]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, compatible liquid waste container.[3][4]

    • Do not pour this compound solutions down the drain or into any sanitary sewer system.[1][3][6]

  • Incompatible Wastes: Do not mix this compound waste with other waste streams unless their compatibility has been confirmed.[3][5]

2. Container Selection and Labeling:

  • Container: Choose a chemically compatible waste container, typically plastic for solid and aqueous waste, with a tightly fitting lid.[3]

  • Labeling: As soon as the first item of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's EHS department.[3] The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the waste was first added.[3]

3. Storage and Disposal:

  • Storage: Store the sealed hazardous waste container in a designated accumulation area.[4]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[4] Do not transport the waste yourself.[3]

Prohibited Disposal Methods:

  • Do not dispose of this compound in the regular trash.[3][6]

  • Do not allow the chemical to evaporate in a fume hood as a means of disposal.[3]

Decontamination of Surfaces and Glassware

For cleaning laboratory surfaces and reusable glassware contaminated with peptide residues, the following chemical decontamination methods can be considered.

Decontamination MethodConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides.[4]20-60 minutes.[4]Effective for many peptides, but may be corrosive to some surfaces.[4]
Enzymatic Detergent Typically a 1% (m/v) solution.[4]Varies by product; follow manufacturer's instructions.[4]Good for cleaning labware; may require subsequent disinfection.[4]

After decontamination, if a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0 before disposal, in accordance with local wastewater regulations.[4] Always verify with your institution's EHS department before any drain disposal.[4]

Disposal Workflow

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) workspace Work in a Ventilated Area (e.g., Fume Hood) solid_waste Solid this compound Waste & Contaminated Disposables liquid_waste Liquid this compound Solutions solid_container Collect in Labeled, Leak-Proof Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Compatible Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Sealed Containers in Designated Waste Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Service storage->pickup

Caption: this compound Disposal Workflow

References

Essential Safety and Logistical Guidance for Handling Leucylproline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential safety and logistical information for the dipeptide Leucylproline, focusing on operational plans and disposal to ensure laboratory safety and procedural accuracy. While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety guidelines for non-hazardous chemicals and peptides.[2][3]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection.Protects eyes from potential splashes or aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[3][4]Prevents direct skin contact. Gloves should be inspected for integrity before use and disposed of properly after handling.
Body Protection A standard laboratory coat should be worn.Protects skin and personal clothing from contamination.
Respiratory Protection Typically not required when handled in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling airborne particles.
Operational Plan: Step-by-Step Handling and Storage Procedures

A systematic approach to handling and storage is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Lyophilized this compound:

  • Preparation: Before handling, ensure the designated work area is clean and uncluttered. It is advisable to work in a well-ventilated area to minimize inhalation risk.

  • Equilibration: Allow the sealed vial of lyophilized peptide to warm to room temperature before opening. This prevents condensation and moisture contamination, which can decrease the long-term stability of the peptide.

  • Personal Protective Equipment: Don all required PPE, including a lab coat, safety goggles, and gloves.

  • Weighing: When weighing the powder, do so in a designated area, taking care to avoid creating dust.

  • Reconstitution: If preparing a solution, add the appropriate sterile solvent (e.g., sterile water or buffer) slowly to the vial. Cap the container securely before mixing. For peptides that are difficult to dissolve, sonication may be helpful.

  • Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent. Wash hands thoroughly after handling.

Storage:

  • Lyophilized Form: For short-term storage (1 week to 2 months), keep the tightly capped vial in a freezer at -20°C. For long-term storage, a deep freezer at -80°C is recommended. Store in a dry, dark place.

  • In Solution: Peptide solutions are generally stable for up to a week at 4°C. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the solution into single-use portions and store them at -20°C or below.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.

  • Waste Material: Waste from residues must be disposed of in accordance with national and local regulations.

  • Containers: Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, data for its constituent amino acid, L-proline, provides some toxicological insight.

SubstanceParameterValueSpeciesRouteDurationRemarks
L-ProlineNOAEL (No Observed Adverse Effect Level)2,772.9 mg/kgRat (male)Oral90 Days(ECHA)

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. No toxic effects are expected when the product is handled with appropriate care.

Visualized Workflow for Safe Handling

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Clean & Unclutter Workspace equilibrate Equilibrate Vial to Room Temp prep_area->equilibrate don_ppe Don PPE (Lab Coat, Goggles, Gloves) equilibrate->don_ppe weigh Weigh Powder Carefully don_ppe->weigh reconstitute Reconstitute with Solvent weigh->reconstitute store Store (Lyophilized or Aliquoted Solution) reconstitute->store reconstitute->store cleanup Clean Work Area & Equipment store->cleanup dispose Dispose of Waste Properly cleanup->dispose

Caption: Workflow for Safe Handling of this compound.

References

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